molecular formula C7H6ClNO3 B1589839 (3-chloro-2-nitrophenyl)methanol CAS No. 77158-86-2

(3-chloro-2-nitrophenyl)methanol

Cat. No.: B1589839
CAS No.: 77158-86-2
M. Wt: 187.58 g/mol
InChI Key: ZSMDJSXEFYWXPD-UHFFFAOYSA-N
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Description

(3-chloro-2-nitrophenyl)methanol is a useful research compound. Its molecular formula is C7H6ClNO3 and its molecular weight is 187.58 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Chloro-2-nitrobenzyl alcohol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-chloro-2-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMDJSXEFYWXPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434112
Record name 3-Chloro-2-nitrobenzyl alcohol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77158-86-2
Record name 3-Chloro-2-nitrobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2-nitrobenzyl alcohol
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Foundational & Exploratory

(3-chloro-2-nitrophenyl)methanol synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (3-chloro-2-nitrophenyl)methanol

Introduction

This compound is a valuable substituted benzyl alcohol derivative that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its bifunctional nature, featuring a reactive hydroxymethyl group and a synthetically versatile nitro- and chloro-substituted aromatic ring, makes it an important intermediate for constructing more complex molecular architectures. The strategic placement of the chloro and nitro substituents significantly influences the electronic properties of the aromatic ring, providing regiochemical control in subsequent reactions.

This technical guide provides a comprehensive overview of the viable synthetic pathways for preparing this compound, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic rationale behind preferred synthetic routes, provide detailed experimental protocols, and discuss alternative strategies, grounding all claims in authoritative references.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points centered on the benzylic alcohol functionality. The most direct approach involves the reduction of a carbonyl group at the benzylic position, suggesting either 3-chloro-2-nitrobenzaldehyde or 3-chloro-2-nitrobenzoic acid as key precursors.

G cluster_main Retrosynthetic Analysis TM This compound (Target Molecule) P1 3-chloro-2-nitrobenzaldehyde TM->P1 Functional Group Interconversion (Reduction) P2 3-chloro-2-nitrobenzoic acid TM->P2 Functional Group Interconversion (Reduction) SM1 3-chloro-2-nitrotoluene P1->SM1 Oxidation SM2 3-chlorobenzoic acid P2->SM2 Nitration

Caption: Retrosynthetic pathways for this compound.

This analysis highlights two principal forward-synthesis strategies:

  • Pathway A: Selective reduction of 3-chloro-2-nitrobenzaldehyde.

  • Pathway B: Selective reduction of 3-chloro-2-nitrobenzoic acid.

Pathway A is generally preferred due to the relative ease of reducing an aldehyde over a carboxylic acid while preserving the nitro group.

Primary Synthesis Pathway: Reduction of 3-Chloro-2-nitrobenzaldehyde

This robust two-step pathway begins with the selective oxidation of a commercially available starting material, 3-chloro-2-nitrotoluene, followed by the chemoselective reduction of the resulting aldehyde.

G cluster_workflow Primary Synthesis Workflow Start 3-chloro-2-nitrotoluene Step1 Step 1: Oxidation (e.g., Etard Reaction) Start->Step1 Intermediate 3-chloro-2-nitrobenzaldehyde Step1->Intermediate Step2 Step 2: Selective Reduction (e.g., NaBH4) Intermediate->Step2 Product This compound Step2->Product

Caption: Workflow for the primary synthesis pathway.

Step 1: Synthesis of 3-Chloro-2-nitrobenzaldehyde from 3-Chloro-2-nitrotoluene

The oxidation of the methyl group of 3-chloro-2-nitrotoluene to an aldehyde must be performed under conditions that do not affect the sensitive nitro group or the aromatic ring.

  • Expertise & Causality: While strong oxidizing agents like potassium permanganate would oxidize the methyl group to a carboxylic acid[1], milder and more selective reagents are required for aldehyde synthesis. The Etard reaction, which utilizes chromyl chloride (CrO₂Cl₂), is a classic and effective method for the direct oxidation of aryl methyl groups to aldehydes.[2] The nitro group is generally stable under these conditions.[2]

Step 2: Selective Reduction of 3-Chloro-2-nitrobenzaldehyde

The central challenge of this synthesis is the chemoselective reduction of the aldehyde functional group in the presence of an easily reducible aromatic nitro group.

  • Trustworthiness & Reagent Choice: The selection of the reducing agent is critical. Potent hydride donors like lithium aluminum hydride (LiAlH₄) are generally unsuitable as they would likely reduce the nitro group, leading to azo compounds or amines.[3] In contrast, sodium borohydride (NaBH₄) is a much milder reducing agent and is well-established for the selective reduction of aldehydes and ketones in the presence of nitro groups, particularly when used in protic solvents like methanol or ethanol.[4][5] The higher electrophilicity of the aldehyde carbonyl carbon compared to the nitro group nitrogen allows for preferential attack by the borohydride nucleophile.

Experimental Protocol: NaBH₄ Reduction

This protocol is adapted from a similar reduction of 2-chloro-5-nitrobenzaldehyde.[5]

Table 1: Reagents for Aldehyde Reduction

ReagentFormulaM.W. ( g/mol )AmountMoles (mmol)Equivalents
3-Chloro-2-nitrobenzaldehydeC₇H₄ClNO₃185.5610.0 g53.91.0
Methanol (MeOH)CH₄O32.04150 mL--
Tetrahydrofuran (THF)C₄H₈O72.1115 mL--
Sodium BorohydrideNaBH₄37.834.08 g107.82.0

Procedure:

  • In a 500 mL round-bottom flask, dissolve 10.0 g (53.9 mmol) of 3-chloro-2-nitrobenzaldehyde in a 10:1 mixture of methanol and THF (165 mL total).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Slowly add 4.08 g (107.8 mmol) of sodium borohydride to the solution in small portions over 30 minutes. Caution: Gas evolution (H₂) will occur. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has been completely consumed.

  • Once complete, carefully quench the reaction by slowly adding 50 mL of water.

  • Remove the organic solvents under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (2 x 100 mL).

  • Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, this compound, which can be further purified by recrystallization or column chromatography.

Alternative Synthesis Pathway: Reduction of 3-Chloro-2-nitrobenzoic Acid

This pathway offers an alternative route, particularly if 3-chlorobenzoic acid is a more accessible starting material than 3-chloro-2-nitrotoluene.

G cluster_workflow Alternative Synthesis Workflow Start 3-chlorobenzoic acid Step1 Step 1: Nitration (HNO₃ / H₂SO₄) Start->Step1 Intermediate 3-chloro-2-nitrobenzoic acid Step1->Intermediate Step2 Step 2: Selective Reduction (e.g., NaBH₄ / TCT) Intermediate->Step2 Product This compound Step2->Product

Caption: Workflow for the alternative synthesis pathway.

Step 1: Synthesis of 3-Chloro-2-nitrobenzoic Acid

3-Chloro-2-nitrobenzoic acid can be reliably synthesized via the nitration of 3-chlorobenzoic acid using a standard mixture of concentrated nitric and sulfuric acids.[6] The reaction must be temperature-controlled (0–5 °C) to manage regioselectivity and prevent over-nitration.[6]

Step 2: Selective Reduction of 3-Chloro-2-nitrobenzoic Acid

The direct reduction of a carboxylic acid to an alcohol in the presence of a nitro group is a significant challenge. Standard reagents like LiAlH₄ are not suitable. Borane reagents (BH₃·THF) can reduce carboxylic acids but may also reduce the nitro group.

  • Authoritative Grounding: A modern and highly effective method involves the activation of the carboxylic acid followed by reduction with NaBH₄. A reported solvent-free procedure using 2,4,6-trichloro-1,3,5-triazine (TCT) as an activator to promote the NaBH₄ reduction of various carboxylic acids has shown success in reducing 3-nitrobenzoic acid to (3-nitrophenyl)methanol with good yield (71%) and selectivity.[7] This method provides a viable and chemoselective approach for this difficult transformation.

Experimental Protocol: TCT-Promoted NaBH₄ Reduction

This protocol is based on the general procedure for the reduction of aromatic carboxylic acids.[7]

Procedure Outline:

  • In a mortar, grind 3-chloro-2-nitrobenzoic acid (1.0 eq), 2,4,6-trichloro-1,3,5-triazine (TCT, 0.5 eq), and NaBH₄ (2.5 eq) into a fine powder.

  • Transfer the mixture to a flask and add THF as the solvent.

  • Stir the suspension at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction by the careful addition of water.

  • Perform a standard aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to isolate this compound.

Comparison of Synthesis Pathways

FeaturePrimary Pathway (via Aldehyde)Alternative Pathway (via Carboxylic Acid)
Starting Material 3-chloro-2-nitrotoluene3-chlorobenzoic acid
Key Transformation Selective aldehyde reductionSelective carboxylic acid reduction
Key Reagents NaBH₄NaBH₄, TCT (activator)
Advantages Milder final reduction step, high selectivity, generally higher yielding.Uses a different, potentially more accessible starting material.
Disadvantages Initial oxidation step can be harsh.Reduction of carboxylic acid is more difficult and may require specialized activators.

Conclusion

The synthesis of this compound is most efficiently achieved through a two-step process involving the oxidation of 3-chloro-2-nitrotoluene to 3-chloro-2-nitrobenzaldehyde, followed by the highly selective reduction of the aldehyde using sodium borohydride. This pathway is favored due to the reliability and chemoselectivity of the final reduction step. An alternative route starting from the nitration of 3-chlorobenzoic acid and subsequent reduction of the resulting carboxylic acid is also viable, though it presents greater challenges in the reduction step. The choice of pathway will ultimately depend on starting material availability, scalability, and the specific capabilities of the laboratory. Both routes underscore the importance of chemoselectivity in multi-functionalized aromatic synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of (3-chloro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

(3-chloro-2-nitrophenyl)methanol, a substituted benzyl alcohol derivative, serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, particularly in the fields of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound, including its structural and fundamental properties, alongside detailed, field-proven methodologies for their experimental determination. This document is intended to be a self-validating resource, offering both established data and the protocols necessary to reproduce and verify these findings, thereby ensuring scientific integrity and empowering researchers in their synthetic and analytical endeavors.

Introduction: The Strategic Importance of this compound in Synthesis

This compound, also known as 3-chloro-2-nitrobenzyl alcohol, is an organic compound featuring a benzene ring substituted with a chloro, a nitro, and a hydroxymethyl group.[1] The presence and relative positions of these functional groups impart a unique reactivity profile to the molecule, making it a valuable building block in organic synthesis. The electron-withdrawing nature of the nitro and chloro groups influences the reactivity of the aromatic ring and the benzylic alcohol, offering multiple avenues for chemical modification.

This guide will delve into the essential physicochemical properties of this compound, providing a foundation for its handling, characterization, and application in complex synthetic pathways. The subsequent sections will detail its structural attributes, physical properties, and spectral characteristics, each accompanied by robust experimental protocols.

Structural and Fundamental Properties

A precise understanding of the fundamental properties of a molecule is the cornerstone of its application in any scientific discipline. This section outlines the core structural and identifying characteristics of this compound.

Chemical Structure and Identification

The molecular structure of this compound is depicted below. The systematic IUPAC name is this compound.

Figure 1: Chemical structure of this compound.

Table 1: Identifiers and Key Properties

PropertyValueSource
CAS Number 77158-86-2[1][2][3][4]
Molecular Formula C₇H₆ClNO₃[1][2]
Molecular Weight 187.58 g/mol [2]
Synonyms 3-Chloro-2-nitrobenzyl alcohol[1][3][4]
Physical Form Solid at room temperature[1]

Physical Properties and Experimental Determination

The physical properties of a compound dictate its behavior in various experimental conditions and are critical for process development, formulation, and ensuring safety.

Melting Point

The melting point is a fundamental indicator of a compound's purity. For this compound, the literature reported melting point is in the range of 65-69 °C .[4] A sharp melting range is indicative of high purity.

This protocol describes the determination of the melting point range of a solid organic compound using a capillary melting point apparatus.[3][5]

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Sample Preparation: If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle.

  • Capillary Tube Filling: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube.

  • Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. Repeat until a column of 2-3 mm of packed solid is at the bottom of the tube.

  • Apparatus Setup: Place the filled capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

    • For a more accurate measurement, repeat the determination with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/min.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire solid has completely melted (the end of the melting range).

  • Purity Assessment: A narrow melting range (0.5-2 °C) is indicative of a pure compound. Impurities typically depress the melting point and broaden the melting range.[5]

G cluster_prep Sample Preparation cluster_measure Measurement Crush Crush Sample Fill Fill Capillary Crush->Fill Pack Pack Sample Fill->Pack Insert Insert into Apparatus Pack->Insert Heat Heat Sample Insert->Heat Observe Observe Melting Heat->Observe Record Record Range Observe->Record

Figure 2: Workflow for melting point determination.

Solubility

The solubility of this compound is a critical parameter for its use in reactions, purifications, and biological assays. While it is generally described as being moderately soluble in polar solvents due to its hydroxyl group, quantitative data is essential for precise experimental design.[1]

Predicted Solubility: Due to the lack of specific experimental data in readily available literature, computational models can provide an estimation of solubility. It is predicted to have higher solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) compared to nonpolar solvents like hexane. Its solubility in water is expected to be low.

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[6][7]

Materials:

  • This compound

  • A range of solvents (e.g., water, ethanol, methanol, DMSO, hexane)

  • Small glass vials with screw caps

  • Analytical balance

  • Shaker or orbital incubator set to a constant temperature (e.g., 25 °C)

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PTFE)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Seal the vials and place them on a shaker at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifuge the vials to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it to remove any remaining solid particles.

  • Quantification: Dilute the filtered saturated solution to a suitable concentration and determine the concentration of this compound using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy at its λmax or HPLC).

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Acidity Constant (pKa)

The pKa value provides insight into the ionization state of a molecule at a given pH. For this compound, the hydroxyl group is the primary acidic proton. Its pKa is influenced by the electron-withdrawing nitro and chloro substituents on the aromatic ring.

Predicted pKa: The pKa of the benzylic alcohol is expected to be lower (more acidic) than that of an unsubstituted benzyl alcohol (around 15.4) due to the inductive and resonance effects of the electron-withdrawing groups. A predicted pKa would likely fall in the range of 12-14.

Potentiometric titration is a highly accurate method for determining pKa values.[1][8]

Materials:

  • This compound

  • Calibrated pH meter with an electrode

  • Burette

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Solvent system (e.g., a mixture of water and a co-solvent like methanol if the compound has low water solubility)

  • Magnetic stirrer and stir bar

  • Beaker or titration vessel

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of the chosen solvent system.

  • Titration Setup: Place the solution in the titration vessel with a magnetic stir bar. Immerse the pH electrode in the solution and ensure the tip is below the surface of the liquid.

  • Titration: Add the standardized base solution in small, precise increments from the burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection in the titration curve.

  • pKa Calculation: The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the titration curve or its first derivative plot.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[9]

Predicted ¹H NMR Spectrum:

  • Aromatic Protons (Ar-H): Three protons on the aromatic ring would appear as complex multiplets in the downfield region (typically δ 7.0-8.5 ppm). The electron-withdrawing groups will cause these protons to be deshielded.

  • Methylene Protons (-CH₂OH): The two protons of the hydroxymethyl group would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the region of δ 4.5-5.0 ppm.

  • Hydroxyl Proton (-OH): The hydroxyl proton would appear as a broad singlet, and its chemical shift is highly dependent on concentration and solvent.

Predicted ¹³C NMR Spectrum:

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons bearing the chloro and nitro groups will have characteristic chemical shifts.

  • Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected to appear in the region of δ 60-70 ppm.

Materials:

  • This compound

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to singlets for each unique carbon.

  • Data Processing and Analysis: The acquired data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS). Peaks are integrated (for ¹H NMR) and their chemical shifts and coupling constants are determined.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic IR Absorptions:

  • O-H Stretch (alcohol): A broad, strong absorption band in the region of 3200-3600 cm⁻¹.

  • C-H Stretch (aromatic): Absorptions above 3000 cm⁻¹.

  • C-H Stretch (aliphatic): Absorptions below 3000 cm⁻¹.

  • N-O Stretch (nitro group): Two strong bands, typically around 1550-1500 cm⁻¹ (asymmetric) and 1360-1300 cm⁻¹ (symmetric).

  • C=C Stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

  • C-O Stretch (alcohol): A strong band in the 1260-1000 cm⁻¹ region.

  • C-Cl Stretch: A band in the 800-600 cm⁻¹ region.

This method is suitable for solid samples.[10]

Materials:

  • This compound

  • Volatile solvent (e.g., dichloromethane or acetone)

  • Salt plates (e.g., KBr or NaCl)

  • FT-IR spectrometer

Procedure:

  • Sample Preparation: Dissolve a small amount of the solid sample in a few drops of a volatile solvent.

  • Film Deposition: Apply a drop of the solution to the surface of a clean, dry salt plate.

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

  • Spectrum Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (187.58 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion peak (M⁺ and M+2⁺).

  • Fragmentation Pattern: Common fragmentation pathways may include the loss of a hydroxyl group (-OH), a hydroxymethyl group (-CH₂OH), a nitro group (-NO₂), or a chlorine atom (-Cl).

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.[11][12]

Materials:

  • This compound

  • Volatile solvent (e.g., dichloromethane, ethyl acetate)

  • GC-MS instrument with an appropriate column (e.g., a nonpolar or medium-polarity column)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable volatile solvent.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

  • Separation: The sample is vaporized and carried by an inert gas through the GC column, where it is separated from any impurities.

  • Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact - EI). The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern.

Synthesis and Applications in Drug Development

This compound is not typically an end-product but a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[13]

Synthesis

A common synthetic route to this compound involves the reduction of the corresponding aldehyde, 3-chloro-2-nitrobenzaldehyde.

Materials:

  • 3-chloro-2-nitrobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or ethanol

  • Stirring apparatus

  • Reaction flask

  • Ice bath

Procedure:

  • Dissolve 3-chloro-2-nitrobenzaldehyde in methanol in a reaction flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride in portions to the stirred solution.

  • After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

G Start 3-chloro-2-nitrobenzaldehyde Reduction Reduction (e.g., NaBH₄, MeOH) Start->Reduction Product This compound Reduction->Product

Figure 3: Synthetic pathway to this compound.

Applications in Drug Discovery

The structural motifs present in this compound are found in various classes of bioactive compounds. The nitro group can be reduced to an amine, which can then be further functionalized. The chloro and hydroxyl groups also provide handles for a variety of chemical transformations.

  • Kinase Inhibitors: The substituted phenyl ring is a common feature in many kinase inhibitors used in cancer therapy. The functional groups on this compound can be elaborated to synthesize analogues of known inhibitors or to explore new chemical space for novel kinase-targeting agents.[14][15]

  • Antiviral Agents: Substituted benzyl alcohols and their derivatives have been investigated for their potential as antiviral agents. The unique substitution pattern of this compound makes it an interesting starting material for the synthesis of novel antiviral candidates.[9][16][17]

  • Anti-inflammatory Drugs: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain substituted aromatic rings. The scaffold of this compound could be utilized in the development of new anti-inflammatory compounds with potentially improved efficacy or side-effect profiles.[18][19][20]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • May cause skin, eye, and respiratory irritation.[21]

  • May be harmful if swallowed or in contact with skin.

Recommended Precautions:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Wash hands thoroughly after handling.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with a rich set of physicochemical properties that make it amenable to a wide range of synthetic transformations. This guide has provided a detailed overview of these properties and has outlined robust experimental protocols for their determination. By leveraging the information and methodologies presented herein, researchers and drug development professionals can confidently handle, characterize, and utilize this compound to advance their scientific objectives.

References

The Synthetic Cornerstone: A Technical Guide to (3-chloro-2-nitrophenyl)methanol for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Building Block in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, (3-chloro-2-nitrophenyl)methanol (CAS Number: 77158-86-2) has emerged as a versatile and highly valuable intermediate. Its unique trifunctionalized aromatic core, featuring a chloro group, a nitro group, and a hydroxymethyl moiety, offers a rich chemical handle for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource on its synthesis, properties, and applications, with a particular focus on its role in the development of kinase inhibitors.

Physicochemical Properties and Characterization

This compound, also known as 3-chloro-2-nitrobenzyl alcohol, is an organic compound that is typically a solid at room temperature.[1] The presence of a hydroxyl group imparts moderate solubility in polar organic solvents.[1] The chloro and nitro groups, both being electron-withdrawing, significantly influence the reactivity of the aromatic ring and the benzylic alcohol.[1]

Property Value Reference
CAS Number 77158-86-2[2]
Molecular Formula C₇H₆ClNO₃[3]
Molecular Weight 187.58 g/mol [3]
Melting Point 65-69 °C[3][4]
Appearance Solid
Synonyms 3-Chloro-2-nitrobenzyl alcohol, Benzenemethanol, 3-chloro-2-nitro-[1][4]
Spectroscopic Data

A comprehensive spectroscopic characterization is crucial for the unambiguous identification and quality control of this compound.

  • Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the hydroxyl (-OH), nitro (-NO₂), and chloro (-Cl) groups, as well as the aromatic ring. A strong absorption in the region of 2600-2800 cm⁻¹ has been reported.[3]

  • Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.[5][6]

Synthesis of this compound: A Step-by-Step Protocol

The most common and practical laboratory synthesis of this compound involves the reduction of the commercially available 3-chloro-2-nitrobenzoic acid. While various reducing agents can be employed, sodium borohydride (NaBH₄) in the presence of a suitable activating agent offers a reliable and scalable method.

Experimental Protocol: Reduction of 3-Chloro-2-nitrobenzoic Acid

This protocol is based on established methods for the reduction of carboxylic acids to alcohols.[1]

Materials:

  • 3-Chloro-2-nitrobenzoic acid

  • Sodium borohydride (NaBH₄)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or another suitable Lewis acid

  • Anhydrous Methanol (MeOH)

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-2-nitrobenzoic acid (1 equivalent) in anhydrous methanol.

  • Addition of Lewis Acid: To the stirred solution, add a catalytic amount of a Lewis acid such as nickel(II) chloride hexahydrate (e.g., 0.1-0.2 equivalents). The addition of a Lewis acid is known to facilitate the reduction of carboxylic acids with sodium borohydride.[7][8]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sodium Borohydride: Slowly and portion-wise, add sodium borohydride (typically 2-4 equivalents) to the cooled and stirred solution. Exercise caution as the reaction can be exothermic and may produce gas. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of deionized water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 3-Chloro-2-nitrobenzoic Acid in Anhydrous Methanol lewis_acid Add Lewis Acid (e.g., NiCl2·6H2O) start->lewis_acid 1. cooling Cool to 0 °C lewis_acid->cooling 2. nabh4 Slowly add NaBH4 cooling->nabh4 3. reaction Stir at Room Temperature (Monitor by TLC) nabh4->reaction 4. workup Aqueous Work-up & Extraction reaction->workup 5. purification Column Chromatography workup->purification 6. product This compound purification->product 7.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The trifunctional nature of this compound makes it a highly attractive starting material for the synthesis of diverse molecular scaffolds, particularly in the realm of kinase inhibitors.[4][9] Protein kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

The chloro and nitro groups on the aromatic ring of this compound can be strategically manipulated to introduce various functionalities that can interact with the active site of a kinase. The hydroxymethyl group provides a convenient point of attachment for further elaboration of the molecule.

Role as a Precursor to Heterocyclic Scaffolds

A common strategy in the design of kinase inhibitors is the construction of heterocyclic ring systems that can mimic the purine core of ATP, the natural substrate of kinases. This compound can serve as a precursor to a variety of heterocyclic compounds.[10][11] For instance, the nitro group can be reduced to an amine, which can then participate in cyclization reactions to form quinolines, quinazolines, or other important heterocyclic scaffolds found in many approved kinase inhibitors.[12]

Kinase_Inhibitor_Logic cluster_logic Strategic Use in Kinase Inhibitor Synthesis cluster_transformations Key Chemical Transformations cluster_scaffolds Formation of Privileged Scaffolds start_mol This compound reduction Reduction of Nitro Group (-NO2 -> -NH2) start_mol->reduction oxidation Oxidation of Alcohol (-CH2OH -> -CHO or -COOH) start_mol->oxidation snar Nucleophilic Aromatic Substitution of Chloro Group (-Cl) start_mol->snar intermediate Versatile Intermediate reduction->intermediate oxidation->intermediate snar->intermediate quinolines Quinolines intermediate->quinolines quinazolines Quinazolines intermediate->quinazolines benzamides Benzamides intermediate->benzamides final_product Potent & Selective Kinase Inhibitors quinolines->final_product quinazolines->final_product benzamides->final_product

Caption: Logical flow for developing kinase inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as an irritant and may cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[3]

Conclusion: A Versatile Tool for the Medicinal Chemist's Arsenal

This compound stands as a testament to the importance of well-designed building blocks in the intricate process of drug discovery. Its unique combination of reactive functional groups provides a versatile platform for the synthesis of a wide array of complex molecules, most notably in the development of targeted therapies such as kinase inhibitors. This technical guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and an insight into its strategic applications. For researchers and scientists in the pharmaceutical industry, a thorough understanding of this key intermediate opens up new avenues for the design and synthesis of the next generation of life-saving medicines.

References

molecular structure and conformation of (3-chloro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Conformation of (3-chloro-2-nitrophenyl)methanol

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound (CAS No. 77158-86-2).[1][2] As a substituted ortho-nitrobenzyl alcohol, this compound is of significant interest due to the well-documented utility of the o-nitrobenzyl moiety as a photolabile protecting group in organic synthesis, polymer science, and chemical biology.[3][4][5] This document delineates a robust synthetic pathway, outlines methodologies for complete structural elucidation via spectroscopic techniques, and presents a detailed computational workflow for conformational analysis. The central focus is on the interplay between steric and electronic effects, particularly the potential for intramolecular hydrogen bonding, which dictates the molecule's preferred three-dimensional structure. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this and related molecular scaffolds.

Introduction and Significance

This compound belongs to the ortho-nitrobenzyl alcohol family, a class of compounds renowned for their application as photo-caging groups. The core utility of this scaffold lies in its ability to undergo a photochemical cleavage upon UV irradiation, releasing a protected functional group under mild, reagent-free conditions.[6][7] The substitution pattern—a chlorine atom at the meta position and a nitro group at the ortho position relative to the hydroxymethyl group—modulates the electronic properties and steric environment of the molecule, influencing both its reactivity and conformational preferences.

A precise understanding of its three-dimensional structure and the rotational barriers of its functional groups is paramount for predicting its behavior in various applications, from its efficacy as a protecting group to its potential interactions in a biological system. This guide provides the foundational knowledge required for such predictions, detailing both the experimental protocols for its synthesis and characterization and the computational methods to probe its conformational space.

Synthesis and Purification

The most direct and efficient synthesis of this compound involves the selective reduction of its corresponding aldehyde, 3-chloro-2-nitrobenzaldehyde. This two-step approach, starting from a commercially available ester, ensures high yields and purity.

Synthesis of Precursor: 3-chloro-2-nitrobenzaldehyde

The aldehyde precursor can be reliably synthesized from methyl 2-nitro-3-chlorobenzoate via reduction with Diisobutylaluminium hydride (DIBAL-H), a reagent known for converting esters to aldehydes with minimal over-reduction.[8]

Experimental Protocol: Synthesis of 3-chloro-2-nitrobenzaldehyde [8]

  • Reaction Setup: To a stirred solution of methyl 2-nitro-3-chlorobenzoate (1.0 eq) in anhydrous dichloromethane (DCM), cooled to -78 °C under an inert nitrogen atmosphere, slowly add DIBAL-H (1.0 M in DCM, 1.2 eq) over 15-20 minutes, ensuring the internal temperature remains below -70 °C.

  • Reaction Monitoring: After the addition is complete, stir the mixture at -78 °C for an additional 10-15 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Quench the reaction by the slow addition of methanol at -78 °C. Allow the reaction mixture to warm slowly to room temperature.

  • Workup: Add an aqueous solution of sodium potassium tartrate (Rochelle's salt) and stir vigorously until two clear layers are observed. Separate the organic layer.

  • Extraction and Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate and then brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Crystallization: Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield 3-chloro-2-nitrobenzaldehyde as a white crystalline solid (Typical Yield: >90%).[8]

Reduction to this compound

The final step is the selective reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice due to its mild nature and high chemoselectivity, leaving the nitro group intact.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Dissolve 3-chloro-2-nitrobenzaldehyde (1.0 eq) in a 10:1 mixture of Methanol (MeOH) and Tetrahydrofuran (THF). Cool the solution in an ice-water bath to 0 °C.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise over 15 minutes, monitoring for gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. Monitor the reaction by TLC.

  • Workup: Remove the solvents under reduced pressure. Carefully add deionized water to the residue and extract with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine (2x), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the title compound. The product can be further purified by recrystallization if necessary. The expected melting point is in the range of 65-69 °C.[2]

Diagram: Synthetic Workflow

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Final Product Synthesis Ester Methyl 2-nitro-3-chlorobenzoate Aldehyde 3-chloro-2-nitrobenzaldehyde Ester->Aldehyde 1. DIBAL-H, DCM, -78°C 2. MeOH Quench 3. Workup Alcohol This compound Aldehyde->Alcohol NaBH4, MeOH/THF, 0°C to RT

Caption: Workflow for the two-step synthesis of the title compound.

Structural Elucidation

A combination of spectroscopic methods is required for unambiguous structural confirmation. While experimental data for this specific molecule is not widely published, its spectral characteristics can be accurately predicted based on its structure and established principles.

Predicted Spectroscopic Data

The following table summarizes the expected key signals and features for this compound.

Technique Parameter Predicted Observation Rationale
¹H NMR Chemical Shift (δ)~7.5-7.8 ppm (3H, m)Aromatic protons on a substituted ring.
~4.8 ppm (2H, s)Methylene protons (CH₂) adjacent to an aromatic ring and an OH group.
~2.5-4.0 ppm (1H, broad s)Hydroxyl proton (OH); shift is concentration and solvent dependent.
¹³C NMR Chemical Shift (δ)~148 ppm (Ar-C-NO₂)Aromatic carbon bearing the electron-withdrawing nitro group.
~135 ppm (Ar-C-Cl)Aromatic carbon bearing the chlorine atom.
~125-133 ppm (Ar-C)Remaining aromatic carbons.
~60-65 ppm (CH₂OH)Aliphatic carbon attached to the hydroxyl group.
FT-IR Wavenumber (cm⁻¹)3200-3500 (broad)O-H stretching vibration, indicative of the hydroxyl group.
1520-1540 (strong)Asymmetric NO₂ stretching vibration.
1340-1360 (strong)Symmetric NO₂ stretching vibration.
750-800 (strong)C-Cl stretching vibration.
Mass Spec. m/z (EI)187/189 [M]⁺Molecular ion peak showing the characteristic 3:1 isotopic pattern for chlorine.
170/172 [M-OH]⁺Fragment corresponding to the loss of the hydroxyl radical.
Self-Validating Protocol: Confirmation of Structure

Trustworthiness in structural assignment is achieved through the convergence of data. The protocol is self-validating when:

  • The ¹H NMR integration ratio matches the number of protons in each environment (3:2:1).

  • The number of signals in the ¹³C NMR spectrum matches the number of unique carbon atoms.

  • The FT-IR spectrum confirms the presence of all key functional groups (OH, NO₂, C-Cl).

  • The high-resolution Mass Spectrometry data provides an exact mass that corresponds to the molecular formula C₇H₆ClNO₃, and the isotopic pattern confirms the presence of a single chlorine atom.[9]

Conformational Analysis: A Computational Approach

The conformational flexibility of this compound is primarily defined by the rotation around two key single bonds: the Ar-CH₂OH bond (dihedral angle τ₁) and the H₂C-OH bond (dihedral angle τ₂). The spatial arrangement of the hydroxyl and nitro groups is of particular interest, as it allows for the potential formation of an intramolecular hydrogen bond, which can significantly stabilize specific conformers.[10][11]

Given the absence of a published crystal structure, a computational approach using Density Functional Theory (DFT) provides the most robust method for investigating the conformational landscape.[12][13]

Rationale for Computational Methodology
  • Method Selection: Density Functional Theory (DFT) is chosen for its excellent balance of computational cost and accuracy in describing electronic structure and energies for organic molecules.[12]

  • Functional and Basis Set: The B3LYP functional is a well-established hybrid functional for geometry optimizations. The 6-31+G(d,p) basis set is selected as it includes diffuse functions (+) to handle potential hydrogen bonding and polarization functions (d,p) for improved geometry description.

  • Analysis Technique: A relaxed Potential Energy Surface (PES) scan is the ideal tool.[15] This involves systematically rotating a dihedral angle (the reaction coordinate) while optimizing all other geometric parameters at each step. This ensures that the resulting energy profile represents the minimum energy path along that coordinate.[16]

Protocol: DFT-Based Conformational Analysis

  • Initial Structure Building: Construct an initial 3D model of this compound using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization and frequency calculation on the initial structure using the selected DFT method (e.g., B3LYP-D3/6-31+G(d,p)) to locate the nearest local minimum. Confirm it is a true minimum by the absence of imaginary frequencies.

  • Potential Energy Surface (PES) Scan:

    • Scan 1 (τ₁): Define the dihedral angle involving the atoms C(Ar)-C(Ar)-C(methylene)-O(hydroxyl) as the reaction coordinate (τ₁).

    • Perform a relaxed PES scan by rotating this dihedral from 0° to 360° in steps of 10°. At each step, all other degrees of freedom are optimized.

    • Plot the relative energy vs. the dihedral angle to identify low-energy conformations.

  • Conformer Optimization: Extract the geometries corresponding to the energy minima from the PES scan. Perform a full geometry optimization and frequency calculation on each of these structures to precisely locate the stable conformers and calculate their Gibbs free energies.

  • Analysis: Analyze the resulting stable conformers. The global minimum will be the structure with the lowest Gibbs free energy. Key parameters to analyze include:

    • The τ₁ and τ₂ dihedral angles.

    • The distance between the hydroxyl proton and an oxygen atom of the nitro group to identify and quantify intramolecular hydrogen bonding.[17]

    • The relative energies of all stable conformers to determine their Boltzmann population at a given temperature.

Diagram: Computational Analysis Workflow

G cluster_workflow Conformational Analysis Workflow Build 1. Build Initial 3D Structure Opt 2. Full Geometry Optimization (DFT) Build->Opt Scan 3. Relaxed PES Scan (Rotate Ar-CH2 bond) Opt->Scan Extract 4. Identify & Extract Low-Energy Structures Scan->Extract ReOpt 5. Re-optimize Conformers + Frequency Analysis Extract->ReOpt Analyze 6. Analyze Results (H-Bonding, Energies) ReOpt->Analyze

Caption: Step-by-step workflow for computational conformational analysis.

Expected Conformational Preferences

The analysis is expected to reveal that the most stable conformers are those that can form a six-membered pseudo-ring via an intramolecular hydrogen bond between the hydroxyl proton and one of the oxygen atoms of the ortho-nitro group. This interaction significantly lowers the system's energy. Steric hindrance between the hydroxymethyl group, the nitro group, and the chlorine atom will also play a crucial role in determining the rotational barriers and the relative energies of other, non-hydrogen-bonded conformers.

Definitive Solid-State Structure: X-ray Crystallography

While computational methods provide excellent insight into gas-phase and, with solvent models, solution-state conformations, single-crystal X-ray diffraction is the definitive experimental technique for determining the solid-state structure.

Proposed Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of this compound suitable for diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the model against the collected data.

  • Analysis: The refined structure will provide precise bond lengths, bond angles, and torsion angles. It will also reveal the packing of molecules in the crystal lattice and definitively show all intermolecular interactions, such as hydrogen bonding between adjacent molecules.

Conclusion

The are governed by a delicate balance of steric repulsion and favorable electronic interactions, most notably the potential for intramolecular hydrogen bonding with its ortho-nitro group. This guide has provided a comprehensive framework for its synthesis and characterization. A two-step synthesis involving the reduction of 3-chloro-2-nitrobenzaldehyde is proposed as an efficient route. While definitive experimental characterization remains an area for future work, robust protocols for spectroscopic analysis and a detailed computational workflow using DFT have been outlined. The computational analysis, in particular, is a powerful, field-proven tool for elucidating the conformational landscape and identifying the most stable structures, which is critical for understanding and predicting the behavior of this versatile molecular scaffold.

References

discovery and history of 3-chloro-2-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-2-nitrobenzyl alcohol: From Discovery to Modern Application

Abstract

This technical guide provides a comprehensive overview of 3-chloro-2-nitrobenzyl alcohol (CAS No. 77158-86-2), a key substituted aromatic alcohol. We delve into the historical context of its chemical class, detail its logical synthesis from readily available precursors, and present its validated physicochemical properties. The guide elucidates the mechanistic principles behind its preparation and discusses its significant role as a versatile intermediate in the fields of organic synthesis and pharmaceutical development. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this compound's scientific journey and practical utility.

Introduction: The Nitrobenzyl Scaffolding in Chemical Synthesis

Aromatic nitro compounds have been a cornerstone of organic chemistry since the 19th century, beginning with Eilhardt Mitscherlich's first synthesis of nitrobenzene in 1834 by treating benzene with fuming nitric acid.[1] The introduction of the nitro group (-NO₂) onto an aromatic ring fundamentally alters its electronic properties, creating a powerful electron-withdrawing effect that facilitates a wide range of chemical transformations.[2] This functional group is not merely a passive substituent; it is a reactive handle that has enabled the synthesis of countless dyes, polymers, pharmaceuticals, and agrochemicals.[2][3]

Within this broad class, nitrobenzyl alcohols, and specifically their ortho-nitro isomers, hold a special place. The proximity of the nitro group to the benzylic alcohol function imparts unique reactivity, most notably in the field of photochemistry. Ortho-nitrobenzyl alcohols are the parent structures for a vast family of photolabile protecting groups, often called "caging" groups.[4][5] Upon irradiation with UV light, these molecules undergo an intramolecular redox reaction, releasing the protected alcohol and converting the nitro group into a nitroso aldehyde or ketone.[5][6] This ability to initiate a reaction with spatiotemporal control using light has made them invaluable tools in biology and materials science.

3-Chloro-2-nitrobenzyl alcohol emerges from this rich chemical tradition. Its specific substitution pattern—a chlorine atom at the 3-position and a nitro group at the 2-position—fine-tunes its reactivity and solubility, making it a valuable building block for creating complex molecular architectures.[7] This guide explores its origins, synthesis, and applications.

Historical Context and Discovery

While a singular, celebrated moment of "discovery" for 3-chloro-2-nitrobenzyl alcohol is not prominent in the historical literature, its existence is the logical outcome of early 20th-century advancements in aromatic chemistry. The synthesis of its direct precursor, 3-chloro-2-nitrotoluene, was established by the 1930s, as evidenced by a German patent filed in 1936.[8] This precursor was noted as a valuable intermediate for dyes, highlighting the chemical industry's interest in this substitution pattern.[8]

The conversion of a nitrotoluene to a nitrobenzyl alcohol is a fundamental transformation in organic synthesis. The established routes include:

  • Free-Radical Halogenation followed by Hydrolysis: The benzylic methyl group of the toluene derivative is selectively halogenated, and the resulting benzyl halide is hydrolyzed to the alcohol.

  • Oxidation: Direct oxidation of the methyl group to an alcohol.

  • Reduction of an Aldehyde: Synthesis and subsequent reduction of the corresponding 3-chloro-2-nitrobenzaldehyde.

Given the well-understood chemistry for converting benzylic methyl groups to alcohols by the mid-20th century, the preparation of 3-chloro-2-nitrobenzyl alcohol was an inevitable development, driven by the need for functionalized intermediates in synthetic chemistry.

Synthesis and Mechanistic Insights

The most common and industrially scalable synthesis of 3-chloro-2-nitrobenzyl alcohol begins with its toluene precursor, 3-chloro-2-nitrotoluene. The process is a classic two-step sequence involving benzylic bromination and subsequent nucleophilic substitution.

Step-by-Step Synthetic Protocol

Step 1: Free-Radical Bromination of 3-Chloro-2-nitrotoluene

  • Reagents & Setup: Charge a round-bottom flask, equipped with a reflux condenser and a light source (e.g., a 250W incandescent lamp), with 3-chloro-2-nitrotoluene and a suitable non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

  • Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Bromination: Heat the mixture to reflux (approx. 77°C for CCl₄). Slowly add N-Bromosuccinimide (NBS) in portions. The NBS serves as a source of bromine radicals, maintaining a low concentration of Br₂ in the reaction mixture to favor benzylic substitution over aromatic bromination.

  • Monitoring: The reaction progress can be monitored by TLC or GC-MS, observing the consumption of the starting material. The reaction is typically complete within 2-4 hours.

  • Work-up: After cooling, the succinimide byproduct is filtered off. The solvent is removed under reduced pressure to yield crude 3-chloro-2-nitrobenzyl bromide, which can be used directly in the next step.

  • Causality: The use of NBS and a radical initiator under photochemical or thermal conditions is a classic Wohl-Ziegler reaction. This method is highly selective for the weakest C-H bond, which in this case is the benzylic C-H bond, leaving the aromatic ring untouched.

Step 2: Hydrolysis of 3-Chloro-2-nitrobenzyl Bromide

  • Reagents & Setup: Dissolve the crude 3-chloro-2-nitrobenzyl bromide in a mixture of a miscible organic solvent like acetone or THF and water.

  • Hydrolysis: Add a weak base, such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), to the solution. The mixture is stirred at room temperature or gently heated (40-50°C) to facilitate the reaction. A patent for the related p-nitrobenzyl alcohol describes hydrolysis by heating with water and an ionic liquid catalyst.[9] Another source mentions reacting the chloride analogue with sodium hydroxide in methanol.[10]

  • Monitoring: The reaction is monitored by TLC until the starting benzyl bromide is fully consumed.

  • Work-up & Purification: The organic solvent is removed under reduced pressure. The remaining aqueous layer is extracted with ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated.

  • Final Product: The resulting crude solid is purified by recrystallization from a solvent system like ethanol/water or toluene/hexanes to yield pure 3-chloro-2-nitrobenzyl alcohol as a solid.

  • Causality: This step is a nucleophilic substitution (Sₙ2) reaction. The bromide is an excellent leaving group, and water acts as the nucleophile. The weak base is added to neutralize the HBr formed during the reaction, preventing potential side reactions.

Synthetic Workflow Diagram

G cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Hydrolysis A 3-Chloro-2-nitrotoluene B 3-Chloro-2-nitrobenzyl bromide A->B  NBS, AIBN  CCl₄, Reflux (hv) C 3-Chloro-2-nitrobenzyl bromide D 3-Chloro-2-nitrobenzyl alcohol C->D  H₂O, Na₂CO₃  Acetone

Caption: Synthetic pathway for 3-chloro-2-nitrobenzyl alcohol.

Physicochemical Properties

The properties of 3-chloro-2-nitrobenzyl alcohol have been well-characterized. It is a solid at room temperature and should be stored under refrigeration.[10]

PropertyValueSource(s)
CAS Number 77158-86-2[10][11]
Molecular Formula C₇H₆ClNO₃[10][12]
Molecular Weight 187.58 g/mol [10][11]
Appearance Solid
Melting Point 65-69 °C
Assay ≥97%
Storage Temperature 2-8°C[10]
SMILES OCc1cccc(Cl)c1--INVALID-LINK--=O[12]
InChIKey ZSMDJSXEFYWXPD-UHFFFAOYSA-N[13]

Applications in Research and Development

3-Chloro-2-nitrobenzyl alcohol is primarily utilized as a versatile chemical intermediate in multiple fields of research and industry.[7]

Pharmaceutical and Agrochemical Synthesis

The compound serves as a crucial building block in the synthesis of more complex, biologically active molecules.[7] Its functional groups—the alcohol, the nitro group, and the chloro-substituted aromatic ring—can all be selectively manipulated.

  • The alcohol group can be oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions.

  • The nitro group can be reduced to an amine, which is a key step in the synthesis of many pharmaceuticals. This amine can then be further modified, for example, through diazotization or amide bond formation.

  • The aromatic ring can undergo further substitution reactions, guided by the directing effects of the existing substituents.

This multi-functional nature makes it a valuable precursor for creating libraries of compounds for drug discovery screening, particularly in the development of anti-inflammatory and analgesic drugs.[7]

Organic Synthesis and Photochemistry

As an ortho-nitrobenzyl derivative, 3-chloro-2-nitrobenzyl alcohol belongs to a class of compounds renowned for their photochemical properties. The ortho-nitrobenzyl moiety is a classic photolabile protecting group. While specific studies detailing the use of this exact molecule as a photolabile group are not prevalent, the underlying mechanism is well-established for the parent scaffold.[6][14]

Irradiation with UV light (typically around 350 nm) excites the nitro group, which then abstracts a hydrogen atom from the benzylic position, initiating an intramolecular rearrangement that ultimately cleaves the benzylic carbon-oxygen bond. This releases the protected molecule and a nitroso byproduct. This property makes it a potential candidate for applications requiring the controlled release of molecules, such as in "caged compounds" for biological research.[5]

Experimental Workflow: Application as a Synthetic Intermediate

G cluster_0 Reaction Pathways cluster_1 Resulting Intermediates A 3-Chloro-2-nitrobenzyl alcohol B Oxidation (e.g., PCC, DMP) A->B C Reduction (e.g., Fe/HCl, H₂/Pd) A->C D Etherification (Williamson Synthesis) A->D E 3-Chloro-2-nitrobenzaldehyde B->E F 2-Amino-3-chlorobenzyl alcohol C->F G Protected Alcohol (Benzyl Ether) D->G

Caption: Potential synthetic transformations of 3-chloro-2-nitrobenzyl alcohol.

Conclusion

3-Chloro-2-nitrobenzyl alcohol is more than just a catalog chemical; it is a product of a rich history of organic chemistry and a testament to the enduring utility of nitroaromatic compounds. While its discovery was an evolutionary step rather than a revolutionary leap, its value as a multi-functional synthetic intermediate is clear. Its strategic placement of chloro, nitro, and alcohol groups provides chemists with a versatile toolkit for constructing complex molecules. From its foundational roots in dye chemistry to its current applications in pharmaceutical development and its potential in photochemistry, 3-chloro-2-nitrobenzyl alcohol continues to be a relevant and valuable compound for scientific innovation.

References

An In-depth Technical Guide to the Solubility of (3-chloro-2-nitrophenyl)methanol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (3-chloro-2-nitrophenyl)methanol, a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a dual approach for researchers, scientists, and drug development professionals. Firstly, it delves into the theoretical framework governing the solubility of this substituted benzyl alcohol, exploring the interplay of its structural features and the physicochemical properties of common organic solvents. Secondly, in the absence of extensive published quantitative solubility data for this specific compound, this guide presents a robust, step-by-step experimental protocol for the accurate determination of its solubility using the widely accepted shake-flask method coupled with UV-Vis spectrophotometric analysis. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data. Furthermore, we briefly discuss the utility of computational models such as COSMO-RS for preliminary solubility screening. This guide aims to empower researchers with the foundational knowledge and practical tools necessary to effectively work with this compound.

Introduction: The Significance of Solubility in Chemical Processes

The solubility of a compound in a given solvent is a fundamental physicochemical property that dictates its behavior in a wide array of chemical and biological processes. For a molecule like this compound, which serves as a building block in the synthesis of more complex molecules, understanding its solubility is paramount for several reasons:

  • Reaction Optimization: The rate and outcome of a chemical reaction are often highly dependent on the solubility of the reactants in the chosen solvent system. Poor solubility can lead to slow or incomplete reactions, side-product formation, and difficulties in monitoring reaction progress.

  • Purification and Crystallization: Solubility differences are the cornerstone of purification techniques such as recrystallization. A thorough knowledge of a compound's solubility in various solvents is essential for selecting appropriate solvent/anti-solvent systems to achieve high purity and yield.

  • Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For agrochemical applications, solubility affects the formulation of stable and effective products.

  • Analytical Method Development: The choice of solvent is crucial for developing analytical methods, such as High-Performance Liquid Chromatography (HPLC) and UV-Vis spectroscopy, for the quantification and characterization of the compound.

This guide will provide the necessary theoretical background and practical instructions to address the solubility considerations for this compound.

Theoretical Framework: Predicting Solubility Trends

While precise quantitative data requires experimental determination, a qualitative understanding of the solubility of this compound can be derived from its molecular structure and the principle of "like dissolves like." The key structural features of this compound are:

  • Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic.

  • Hydroxyl Group (-CH2OH): The benzyl alcohol moiety introduces a polar character and the ability to act as both a hydrogen bond donor and acceptor.[1] This group enhances solubility in polar solvents.

  • Chloro Group (-Cl): The chlorine atom is electronegative, contributing to the molecule's overall polarity.

  • Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group and is also polar.

Based on these features, we can predict the following general solubility trends:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the hydroxyl group of this compound, leading to favorable interactions and likely good solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents possess a dipole moment and can interact with the polar functional groups of the solute. Moderate to good solubility is expected.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar aromatic ring of the solute will have favorable interactions with these solvents. However, the presence of multiple polar functional groups will likely limit the overall solubility in highly nonpolar solvents.

It is important to note that these are qualitative predictions. The interplay of the different functional groups and the overall crystal lattice energy of the solid will ultimately determine the quantitative solubility.

Computational Prediction of Solubility

In the absence of experimental data, computational models can provide valuable initial estimates of solubility.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate chemical structures with their physicochemical properties, including solubility.[2][3][4][5] These models are trained on large datasets of known compounds and can predict the solubility of new molecules based on their structural descriptors.

  • COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This is a powerful quantum chemistry-based method that can predict thermodynamic properties, including solubility, from first principles.[6][7][8] It calculates the chemical potential of a solute in a solvent, providing a quantitative estimate of its solubility.

  • Hansen Solubility Parameters (HSP): HSP theory is based on the idea that the total cohesive energy of a substance can be divided into contributions from dispersion forces, polar forces, and hydrogen bonding.[9][10] A substance is more likely to dissolve in a solvent with similar HSP values.

While these predictive tools are useful for initial screening and solvent selection, they are not a substitute for experimental determination for obtaining accurate and reliable data.

Experimental Determination of Solubility

The "gold standard" for determining the thermodynamic equilibrium solubility of a solid in a liquid is the shake-flask method .[11] This method involves agitating an excess of the solid solute with the solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Materials and Equipment
  • This compound (purity ≥ 97%)

  • A range of organic solvents (HPLC grade or equivalent), for example:

    • Methanol

    • Ethanol

    • Acetone

    • Acetonitrile

    • Ethyl Acetate

    • Dichloromethane

    • Toluene

    • Hexane

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (0.45 µm, compatible with the chosen solvents)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess this compound B Add a known volume of organic solvent A->B C Seal vials B->C D Place vials in a temperature-controlled shaker C->D E Agitate for 24-48 hours D->E F Allow solids to settle E->F G Filter an aliquot of the supernatant F->G H Prepare dilutions G->H I Measure absorbance using UV-Vis H->I J Quantify concentration using a calibration curve I->J

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

Part 1: Preparation of Saturated Solutions

  • Weighing the Solute: Accurately weigh an excess amount of this compound into a series of labeled scintillation vials. An excess is crucial to ensure that a saturated solution is formed. A good starting point is to add approximately 100 mg of the solid.

  • Adding the Solvent: Using a calibrated pipette, add a precise volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

  • Sealing the Vials: Tightly seal the vials with screw caps to prevent solvent evaporation.

Part 2: Equilibration

  • Incubation: Place the vials in an orbital shaker or on a magnetic stir plate with temperature control set to the desired temperature (e.g., 25 °C).

  • Agitation: Agitate the samples at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and the concentration measured. Equilibrium is achieved when the concentration no longer changes significantly over time.

Part 3: Sample Analysis

  • Settling: Remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Dilution: Prepare a series of accurate dilutions of the filtered saturated solution using the same solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

  • UV-Vis Measurement: Measure the absorbance of the diluted solutions at the wavelength of maximum absorbance (λmax) for this compound in the respective solvent. The λmax should be determined beforehand by scanning a dilute solution of the compound across the UV-Vis spectrum.

Part 4: Quantification

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of these standards at the λmax and construct a calibration curve by plotting absorbance versus concentration.

  • Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted saturated solution. Calculate the original concentration of the saturated solution by applying the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature.

Data Presentation

The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison.

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)
Methanol25[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]
Acetone25[Experimental Value][Calculated Value]
Acetonitrile25[Experimental Value][Calculated Value]
Ethyl Acetate25[Experimental Value][Calculated Value]
Dichloromethane25[Experimental Value][Calculated Value]
Toluene25[Experimental Value][Calculated Value]
Hexane25[Experimental Value][Calculated Value]

Discussion and Interpretation of Results

The experimentally determined solubility values should be analyzed in the context of the theoretical principles discussed earlier. A higher solubility in polar solvents like methanol and ethanol would be consistent with the presence of the hydroxyl group and its hydrogen bonding capability. The solubility in other solvents will provide insights into the relative contributions of the polar and nonpolar moieties of the molecule to its overall solubility profile.

For example, a comparison of the solubility in acetone (a polar aprotic solvent) and toluene (a nonpolar aromatic solvent) can reveal the balance between the polar interactions of the nitro and chloro groups and the nonpolar interactions of the benzene ring.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. While a theoretical understanding based on molecular structure is valuable for initial predictions, accurate quantitative data can only be obtained through rigorous experimental work. The detailed shake-flask protocol presented herein offers a reliable method for generating such data. For researchers in drug development and chemical synthesis, a thorough understanding of the solubility of this key intermediate is essential for process optimization, purification, and formulation. The methodologies and principles outlined in this guide are intended to facilitate these critical aspects of research and development.

References

A Technical Guide to Characterizing the Thermal Stability and Decomposition of (3-chloro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (3-chloro-2-nitrophenyl)methanol is a substituted aromatic compound whose utility in pharmaceutical and chemical synthesis is predicated on its predictable and safe handling. As with many nitroaromatic compounds, understanding its thermal stability is not merely a matter of academic interest but a critical safety and process development parameter. Nitro-containing molecules are energetic and can undergo rapid, exothermic decomposition, posing significant thermal explosion hazards.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to rigorously evaluate the thermal stability and decomposition pathways of this compound. We will move from theoretical predictions based on its chemical structure to a robust, multi-technique experimental workflow designed to provide a complete thermal hazard profile.

Theoretical Framework: Predicting Decomposition from Molecular Structure

The thermal behavior of this compound is governed by the interplay of its three key functional groups: the benzylic alcohol, the ortho-nitro group, and the adjacent chloro group. The spatial arrangement of these groups suggests several competing decomposition pathways.

  • Benzylic Alcohol Oxidation: The primary non-energetic decomposition pathway for benzylic alcohols is oxidation. Under thermal stress, particularly in the presence of an oxidant (even atmospheric oxygen), the hydroxymethyl group (-CH₂OH) can be oxidized first to an aldehyde (3-chloro-2-nitrobenzaldehyde) and subsequently to a carboxylic acid (3-chloro-2-nitrobenzoic acid). This process typically involves the release of water.

  • Nitro Group Decomposition: The C-NO₂ bond is inherently energetic and its cleavage is often the initiating step in the rapid decomposition of nitroaromatic compounds.[2][3] This homolytic cleavage releases nitrogen oxides (NOx) and initiates further radical reactions. The presence of substituents ortho to the nitro group can introduce unique, lower-energy decomposition pathways, such as intramolecular rearrangements that can accelerate decomposition.[4] In this molecule, the ortho-chloro group's electron-withdrawing nature will significantly influence the electron density of the aromatic ring and the stability of reaction intermediates.

  • Intramolecular Interactions: The ortho-positioning of the chloro and nitro groups, along with the adjacent hydroxymethyl group, creates potential for complex intramolecular cyclization or rearrangement reactions during thermal degradation, potentially leading to the formation of heterocyclic structures before fragmentation.

These competing mechanisms must be investigated experimentally to determine which pathway dominates under specific thermal conditions.

G cluster_0 Proposed Decomposition Pathways A This compound B Pathway 1: Oxidation E Pathway 2: Energetic Decomposition I Pathway 3: Rearrangement C 3-chloro-2-nitrobenzaldehyde + H₂O B->C Oxidation D 3-chloro-2-nitrobenzoic acid C->D Further Oxidation F C-NO₂ Bond Homolysis E->F High Temp. G Gaseous Products (NOx, CO, CO₂, HCl, H₂O) F->G H Char/Residue F->H J Intramolecular Cyclization/ Rearrangement Products I->J Ortho-group effect J->G

Caption: Proposed competing thermal decomposition pathways for this compound.

A Validated Experimental Workflow for Thermal Hazard Assessment

A single analytical technique is insufficient to fully characterize the thermal hazards of an energetic compound. We advocate for a tiered, multi-technique approach that builds a comprehensive picture of the material's behavior under thermal stress. This workflow is designed to be self-validating, where the results from one experiment inform and are confirmed by the next.

G cluster_workflow Experimental Workflow start Sample Preparation (Controlled Environment) dsc Step 1: DSC Screening (Determine T_onset, ΔH_decomp) start->dsc Initial Sample tga Step 2: TGA Analysis (Quantify Mass Loss) dsc->tga Correlate Energy & Mass ega Step 3: Evolved Gas Analysis (TGA-MS/FTIR) (Identify Decomposition Products) tga->ega Identify Mass Loss Components kinetics Step 4: Isothermal & Kinetic Studies (Assess Long-Term Stability) ega->kinetics Inform Temperature Selection report Data Synthesis & Thermal Hazard Report kinetics->report Generate Safety Profile

Caption: A sequential workflow for comprehensive thermal stability analysis.

Step 1: Initial Hazard Screening with Differential Scanning Calorimetry (DSC)

Causality: DSC is the primary screening tool for thermal hazards because it directly measures the heat flow into or out of a sample as a function of temperature. For a potentially energetic compound, the key is to identify the onset temperature (T_onset) of any exothermic (heat-releasing) event, which signals the beginning of decomposition, and to quantify the total energy released (ΔH_decomp). This technique is widely used to determine the onset temperatures for nitro compounds.[1]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure stainless steel or gold-plated stainless steel DSC pan. The use of high-pressure pans is critical to contain any evolved gases and prevent cell contamination during energetic decomposition.

  • Instrument Setup: Place the sealed sample pan and an identical, empty reference pan into the DSC cell.

  • Atmosphere: Purge the cell with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min. A controlled heating rate is essential for reproducible results.

  • Data Analysis:

    • Identify the endothermic peak corresponding to the melting point. The reported melting point is 65-69°C.[5]

    • Precisely determine the onset temperature (T_onset) of the first major exothermic peak. This is the temperature at which decomposition begins.

    • Integrate the area of the exothermic peak to calculate the enthalpy of decomposition (ΔH_decomp) in J/g.

Step 2: Mass Loss Characterization with Thermogravimetric Analysis (TGA)

Causality: While DSC measures energy changes, TGA measures changes in mass. By correlating the temperature of mass loss events in TGA with the exothermic events in DSC, we can confirm that the exotherm is due to decomposition and not a phase change. TGA also quantifies the extent of decomposition and can reveal if it occurs in single or multiple steps.

Experimental Protocol:

  • Sample Preparation: Place 5-10 mg of this compound into an alumina or platinum TGA crucible.

  • Instrument Setup: Place the crucible onto the TGA balance mechanism.

  • Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at 50 mL/min.

  • Thermal Program:

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to 500°C at a heating rate of 10°C/min (identical to the DSC rate for direct comparison).

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of mass loss and the number of distinct decomposition steps.

    • Calculate the percentage of mass lost in each step and the final residual mass.

Step 3: Identification of Decomposition Products by Evolved Gas Analysis (EGA)

Causality: Identifying the gaseous byproducts of decomposition is crucial for validating the proposed mechanisms (Section 1). Coupling the TGA to a Mass Spectrometer (MS) or a Fourier-Transform Infrared Spectrometer (FTIR) allows for real-time analysis of the evolved gases as the sample decomposes.

Experimental Protocol:

  • Instrument Setup: Use a TGA instrument equipped with a heated transfer line connected to the inlet of an MS or the gas cell of an FTIR.

  • Thermal Program: Run the same TGA thermal program as in Step 2.

  • Data Acquisition:

    • TGA-MS: Monitor for specific mass-to-charge ratios (m/z) corresponding to expected fragments (e.g., m/z 18 for H₂O, 30 for NO, 46 for NO₂, 36/38 for HCl, 44 for CO₂).

    • TGA-FTIR: Continuously collect IR spectra of the evolved gas and identify characteristic vibrational frequencies for functional groups (e.g., O-H stretch for water, N=O stretch for NOx, C=O stretch for CO/CO₂).

  • Data Analysis: Correlate the evolution profile of each identified gas with the specific mass loss steps observed in the TGA data. For example, the evolution of water followed by NOx would support an initial oxidation step preceding energetic decomposition.

Data Synthesis and Thermal Hazard Profile

The data from these experiments must be synthesized to form a complete picture. The information should be summarized for clear interpretation and risk assessment.

ParameterMethodExpected ObservationImplication
Melting Point (T_m) DSCEndotherm ~65-69°C[5]Defines the transition from solid to liquid phase.
Onset of Decomposition (T_onset) DSC / TGASharp exotherm following the melt.Critical Safety Parameter: The maximum safe handling temperature is well below this value.
Enthalpy of Decomposition (ΔH_decomp) DSCLarge negative value (exothermic).Quantifies the energy released; higher values indicate greater explosive potential.
Decomposition Steps TGAOne or more distinct mass loss events.Indicates the complexity of the decomposition mechanism.
Evolved Gases TGA-MS/FTIRH₂O, NOx, HCl, CO, CO₂Confirms decomposition pathways and identifies hazardous byproducts.
Final Residue TGA% of initial mass remaining at 500°C.Indicates the formation of non-volatile char.

Trustworthiness and Self-Validation: The workflow's integrity is maintained by cross-correlation. The T_onset from DSC should align with the onset of mass loss in TGA. The mass percentages lost in TGA steps should be explainable by the gases identified by EGA at those corresponding temperatures. Discrepancies between techniques would signal the need for further investigation into more complex mechanisms or experimental artifacts.

Conclusion

While no specific decomposition data for this compound is readily available in the literature, a robust and reliable thermal hazard profile can be constructed. The proposed workflow, moving from theoretical prediction to a multi-technique experimental validation, provides a comprehensive framework for researchers. By systematically employing DSC, TGA, and Evolved Gas Analysis, professionals in drug development and chemical synthesis can obtain the critical data needed to define safe handling procedures, establish process limits, and prevent thermal runaway incidents. This structured approach is essential for ensuring safety and process integrity when working with energetic nitroaromatic compounds.

References

An In-depth Technical Guide to the Hazardous Properties and Safety Data for (3-chloro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the hazardous properties and safety data for (3-chloro-2-nitrophenyl)methanol (CAS No: 77158-86-2). As a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals, a thorough understanding of its safe handling, storage, and disposal is paramount for laboratory personnel. This document synthesizes critical safety information with practical, field-proven insights to ensure the well-being of researchers and the integrity of their work.

Chemical Identity and Physical Properties

This compound is a substituted aromatic alcohol. The presence of a chloro and a nitro group on the benzene ring, along with the hydroxymethyl group, dictates its chemical reactivity and toxicological profile.

PropertyValueSource
CAS Number 77158-86-2[1][2]
Molecular Formula C₇H₆ClNO₃[1][2]
Molecular Weight 187.58 g/mol [2]
Appearance Typically a solid at room temperature[3]
Melting Point 65-69 °C[4]
Solubility Moderately soluble in polar solvents[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation and potential for allergic reactions.

GHS Hazard Statements: [5]

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Signal Word: Warning[2][5]

Hazard Pictograms:

GHS Exclamation Mark Pictogram

Toxicological Profile

Ecological Information

The environmental impact of this compound is a significant consideration. Halogenated and nitroaromatic compounds can be persistent in the environment and exhibit toxicity to aquatic life.

A key piece of ecotoxicity data found is the LC50 for Pimephales promelas (fathead minnow), which is 0.85 mg/L .[1] This indicates that the compound is toxic to aquatic organisms and should be prevented from entering drains or waterways.

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols is essential. The causality behind these recommendations is to prevent skin, eye, and respiratory exposure.

Engineering Controls:

  • Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling the solid as a powder or when working with solutions.[6][7]

Personal Protective Equipment (PPE): [6][7]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.

  • Skin Protection: A lab coat must be worn at all times. Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed immediately if contaminated.

  • Respiratory Protection: If working outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

The following diagram illustrates the workflow for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Prep Review SDS and Conduct Risk Assessment PPE Don Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves Prep->PPE Proceed with caution FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood Enter handling phase Weighing Carefully Weigh Solid Compound FumeHood->Weighing Dissolving Dissolve in an Appropriate Solvent Weighing->Dissolving Decontaminate Decontaminate Glassware and Work Surfaces Dissolving->Decontaminate After experiment completion Waste Dispose of Waste in Labeled Halogenated Organic Waste Container Decontaminate->Waste RemovePPE Remove PPE and Wash Hands Thoroughly Waste->RemovePPE

Workflow for Safe Handling of this compound

First Aid Measures

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water. If irritation or a rash develops, seek medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Stability and Reactivity

This compound is stable under recommended storage conditions.[2] However, it is incompatible with strong oxidizing agents.[2]

Hazardous Decomposition Products:

Under fire conditions, thermal decomposition can produce toxic and corrosive fumes, including:[2]

  • Carbon oxides (CO, CO₂)

  • Nitrogen oxides (NOx)

  • Hydrogen chloride gas (HCl)

Storage and Disposal

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[2]

  • Keep containers tightly closed when not in use.

Disposal:

As a halogenated nitroaromatic compound, this compound must be disposed of as hazardous waste.[8]

  • Collect waste in a designated, labeled container for halogenated organic waste.[9]

  • Do not dispose of this chemical down the drain or in regular trash.

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[8]

The following decision tree provides guidance on the proper disposal of waste containing this compound.

Disposal_Decision_Tree Start Waste Generated Containing This compound IsLiquid Is the waste liquid or solid? Start->IsLiquid LiquidWaste Liquid Waste IsLiquid->LiquidWaste Liquid SolidWaste Solid Waste IsLiquid->SolidWaste Solid HalogenatedContainer Place in a designated 'Halogenated Organic Waste' container. LiquidWaste->HalogenatedContainer SolidWaste->HalogenatedContainer SealAndLabel Seal the container and ensure it is properly labeled with all constituents. HalogenatedContainer->SealAndLabel ContactEHS Contact EHS for waste pickup. SealAndLabel->ContactEHS

Disposal Decision Tree for this compound Waste

Experimental Protocol: Synthesis of this compound

While a specific protocol for the synthesis of this compound was not found in the searched literature, a common synthetic route for producing substituted benzyl alcohols is the reduction of the corresponding benzaldehyde. The following is a general, illustrative protocol for the reduction of an aromatic aldehyde to an alcohol, which can be adapted by a qualified chemist for the synthesis of this compound from 3-chloro-2-nitrobenzaldehyde.

Reaction: Reduction of 3-chloro-2-nitrobenzaldehyde to this compound.

Disclaimer: This is a generalized protocol and must be adapted and optimized by a qualified chemist. All work should be performed in a chemical fume hood with appropriate PPE.

Materials:

  • 3-chloro-2-nitrobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (or another suitable alcohol solvent)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-2-nitrobenzaldehyde in methanol.

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Reduction: Slowly add sodium borohydride to the cooled solution in small portions. The addition should be controlled to manage any effervescence.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of deionized water.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with deionized water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization or column chromatography.

Conclusion

This compound is a valuable chemical intermediate with defined hazards that necessitate careful handling. By understanding its toxicological and ecological profiles, adhering to stringent safety protocols, and following proper disposal procedures, researchers can mitigate the risks associated with its use. This guide serves as a foundational resource to promote a culture of safety in the laboratory.

References

isomeric forms of chloro-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Isomeric Forms of (Chloro-nitrophenyl)methanol for Pharmaceutical Research and Development

Introduction

The precise three-dimensional structure of a molecule is paramount in the field of drug discovery and development. Isomers, which are molecules sharing the same molecular formula but differing in the arrangement of their atoms, can exhibit vastly different pharmacokinetic, pharmacodynamic, and toxicological profiles.[1] The concept of a "chiral switch," where a racemic drug mixture is replaced by a single, more effective, and safer enantiomer, exemplifies the importance of isomeric purity in modern pharmacotherapeutics.[1] (Chloro-nitrophenyl)methanol, a key intermediate in organic synthesis, presents a fascinating case study in isomerism due to the various possible substitution patterns of the chloro and nitro groups on the phenyl ring.

This technical guide offers a comprehensive exploration of the isomeric forms of (Chloro-nitrophenyl)methanol. It is designed for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, characterization, separation, and potential applications of these isomers. As a Senior Application Scientist, the narrative emphasizes the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system grounded in established scientific principles.

The Isomeric Landscape of (Chloro-nitrophenyl)methanol

The molecular formula C₇H₆ClNO₃ gives rise to multiple positional isomers of (Chloro-nitrophenyl)methanol. The key distinction between these isomers lies in the relative positions of the chloro, nitro, and hydroxymethyl groups on the benzene ring. This structural diversity directly influences the molecule's chemical reactivity, physical properties, and ultimately its utility as a synthetic building block.

Positional Isomerism: Substitution Patterns on the Phenyl Ring

The benzene ring can accommodate the chloro and nitro substituents in several different arrangements relative to the methanol group. Each of these positional isomers is a unique chemical entity with its own distinct properties and CAS number for unambiguous identification.

IUPAC NameCommon NameCAS Number
(2-Chloro-4-nitrophenyl)methanol2-Chloro-4-nitrobenzyl alcohol52301-89-9[2][3]
(4-Chloro-2-nitrophenyl)methanol4-Chloro-2-nitrobenzyl alcohol22996-18-5[4]
(4-Chloro-3-nitrophenyl)methanol4-Chloro-3-nitrobenzyl alcohol55912-20-4[5]
(5-Chloro-2-nitrophenyl)methanol5-Chloro-2-nitrobenzyl alcohol73033-58-6[6]
Stereoisomerism and the Chiral Center

While the primary isomers discussed involve substitution on the phenyl ring, it is crucial to consider the potential for stereoisomerism. For the parent structures listed above, the benzylic carbon is not a chiral center. However, a related isomer, chloro-(2-nitrophenyl)methanol , features the chlorine atom attached directly to the benzylic carbon.[7] This arrangement creates a chiral center, meaning this molecule can exist as a pair of non-superimposable mirror images (enantiomers).

In drug development, isolating a single enantiomer is often critical, as the different enantiomers can have distinct biological activities.[8][9] One enantiomer might be therapeutically active, while the other could be inactive or even responsible for adverse effects.[8] Therefore, any synthetic route targeting chiral isomers must employ stereoselective methods or subsequent chiral resolution steps.

Physicochemical Properties and Characterization

The differentiation and identification of (Chloro-nitrophenyl)methanol isomers rely on a combination of chromatographic and spectroscopic techniques. The subtle structural differences between isomers lead to measurable variations in their physical properties.

Comparative Analysis of Physicochemical Properties
Property(4-chloro-2-nitrophenyl)methanol(4-chloro-3-nitrophenyl)methanol(5-chloro-2-nitrophenyl)methanol
Molecular Formula C₇H₆ClNO₃C₇H₆ClNO₃C₇H₆ClNO₃
Molecular Weight 187.58 g/mol [4]187.58 g/mol [5]187.58 g/mol [6]
Appearance White crystalline solid[10]--
Melting Point 72-76 °C[10]--
Boiling Point ~313 °C[10]--
Solubility Soluble in alcohol and ether; low solubility in water[10]--
Spectroscopic and Chromatographic Characterization

Expertise & Experience Insight: In a research setting, confirming the identity of a specific isomer is a critical first step. A multi-technique approach is always recommended for unambiguous structure elucidation. High-Performance Liquid Chromatography (HPLC) is invaluable for separating isomers, while Nuclear Magnetic Resonance (NMR) provides detailed structural information about the substitution pattern on the aromatic ring. Mass Spectrometry (MS) serves to confirm the molecular weight and elemental composition.

Synthesis and Manufacturing Strategies

The synthesis of specific (Chloro-nitrophenyl)methanol isomers requires careful selection of starting materials and reaction conditions to control regioselectivity. The most common strategies involve the reduction of a corresponding benzaldehyde or the nitration of a substituted benzyl alcohol.

Synthetic Pathways to Positional Isomers

Two primary retrosynthetic approaches dominate the synthesis of these compounds:

  • Reduction of Substituted Benzaldehydes: This is a straightforward and widely used method where the aldehyde functional group of a chloro-nitrobenzaldehyde is selectively reduced to a primary alcohol.[10][11] The choice of reducing agent is critical to avoid the reduction of the nitro group.

  • Tandem Oxidation-Nitration: A more modern approach involves the one-pot tandem oxidation and nitration of a substituted benzyl alcohol.[12] This method can offer good yields under mild conditions, but the regioselectivity of the nitration step is highly dependent on the directing effects of the substituents already present on the ring.[12]

cluster_0 Method 1: Benzaldehyde Reduction cluster_1 Method 2: Tandem Oxidation-Nitration Start_1 Chloro-Nitrobenzaldehyde Step_1 Selective Reduction (e.g., NaBH4) Start_1->Step_1 End_1 (Chloro-nitrophenyl)methanol Step_1->End_1 Start_2 Substituted Benzyl Alcohol Step_2 One-Pot Oxidation & Nitration (HNO3/H2SO4) Start_2->Step_2 End_2 (Chloro-nitrophenyl)methanol Step_2->End_2

Caption: High-level overview of synthetic strategies.

Protocol: Synthesis of (4-chloro-2-nitrophenyl)methanol via Reduction

Trustworthiness Note: This protocol describes the reduction of 4-chloro-2-nitrobenzaldehyde. The success of this synthesis relies on the chemoselectivity of the reducing agent. Sodium borohydride (NaBH₄) is an excellent choice as it is a mild reducing agent that will readily reduce the aldehyde to an alcohol without affecting the aromatic nitro group under standard conditions.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-2-nitrobenzaldehyde in a suitable solvent such as methanol or ethanol at room temperature.

  • Addition of Reducing Agent: Cool the solution in an ice bath to 0-5 °C. Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio should be optimized, but typically 1.0 to 1.5 equivalents of NaBH₄ are used.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or dilute acid (e.g., 1M HCl) while maintaining the low temperature.

  • Extraction: Remove the alcohol solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure (4-chloro-2-nitrophenyl)methanol.[10]

Applications in Drug Development and Research

(Chloro-nitrophenyl)methanol isomers are not typically active pharmaceutical ingredients (APIs) themselves. Instead, they serve as highly valuable intermediates or building blocks in the synthesis of more complex molecules.[10][11] Their utility stems from the presence of three distinct functional handles—the hydroxyl, nitro, and chloro groups—which can be selectively modified. For instance, the nitro group can be reduced to an amine, a common functional group in many pharmaceuticals.

The isomeric purity of these intermediates is critical. Using a mixture of isomers in a subsequent synthetic step will lead to a mixture of final products, which can be difficult and costly to separate. Furthermore, different isomers of the final product could have drastically different biological activities, underscoring the need for isomerically pure starting materials.[9]

Experimental Protocols: Separation and Analysis

Protocol: Isomer Separation by Reverse-Phase HPLC (RP-HPLC)

Expertise & Experience Insight: The key to separating positional isomers on a C18 column is to exploit the subtle differences in their polarity. The mobile phase composition (the ratio of aqueous to organic solvent) is the most critical parameter to optimize for achieving baseline resolution.

Methodology:

  • System Preparation: Use a standard HPLC system equipped with a UV detector. A C18 stationary phase column is a good starting point for method development.

  • Mobile Phase: Prepare a mobile phase consisting of a mixture of an aqueous component (e.g., water) and an organic modifier (e.g., acetonitrile or methanol).[13]

  • Method Development - Isocratic Elution:

    • Begin with an isocratic elution (constant mobile phase composition), for example, 50:50 water:acetonitrile.

    • Inject a standard mixture of the isomers.

    • If resolution is poor, systematically vary the mobile phase composition. Increasing the aqueous component will generally increase retention time and may improve resolution.

  • Method Development - Gradient Elution:

    • If isocratic elution fails to resolve all isomers, develop a gradient method.

    • Start with a higher aqueous percentage and gradually increase the organic solvent percentage over the course of the run. This will help to resolve early-eluting, more polar isomers while ensuring the later-eluting, less polar isomers elute in a reasonable time with good peak shape.

  • Detection: Monitor the elution profile using a UV detector, typically at a wavelength where the nitrophenyl chromophore has strong absorbance (e.g., ~254 nm).

  • Quantification: Once a separation method is established, create a calibration curve using standards of known concentration for each purified isomer to allow for accurate quantification.

Sample Isomer Mixture Sample HPLC RP-HPLC System (C18 Column) Sample->HPLC Detector UV Detector (254 nm) HPLC->Detector Data Chromatogram (Peak Data) Detector->Data Analysis Quantification (Calibration Curve) Data->Analysis Result Isomer Purity & Concentration Analysis->Result

Caption: Workflow for HPLC-based isomer analysis.

Safety and Handling

(Chloro-nitrophenyl)methanol isomers are classified as harmful substances and should be handled with appropriate safety precautions.[10] They can cause skin and eye irritation.[6] Always use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling these compounds. Work should be conducted in a well-ventilated fume hood to avoid inhalation. Store in a cool, dry place away from oxidizing agents.[10][11]

Conclusion and Future Outlook

The isomeric forms of (chloro-nitrophenyl)methanol represent a microcosm of the challenges and opportunities inherent in modern chemical and pharmaceutical development. Understanding their distinct properties, developing regioselective synthetic routes, and establishing robust analytical methods for their separation and quantification are essential for their effective use as synthetic intermediates. As drug design becomes increasingly sophisticated, the demand for isomerically pure building blocks will continue to grow, reinforcing the importance of the principles and protocols outlined in this guide. Future research may focus on developing more efficient, stereoselective syntheses for chiral analogues and exploring the utility of these isomers in novel therapeutic areas.

References

Methodological & Application

The 3-Chloro-2-Nitrobenzyl Group: A Versatile Photolabile Protecting Moiety for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing Light for Chemical Control

In the intricate world of organic synthesis, the ability to selectively protect and deprotect functional groups is paramount. This control prevents unwanted side reactions and guides a molecule's transformation along a desired pathway. Among the various strategies developed, photolabile protecting groups (PPGs) offer an unparalleled level of precision, allowing for the removal of the protecting group with spatiotemporal control using light as a traceless reagent.[1][2] This application note provides a detailed exploration of (3-chloro-2-nitrophenyl)methanol, a member of the o-nitrobenzyl family of PPGs, and its application in the protection of key functional groups in organic synthesis, with a particular focus on its relevance to researchers in drug discovery and materials science.

The o-nitrobenzyl scaffold is one of the most widely utilized classes of PPGs.[1] Its photocleavage is initiated by UV light, typically in the 300-365 nm range, which excites the nitro group.[3] This leads to an intramolecular hydrogen abstraction from the benzylic carbon, followed by a rearrangement to form an aci-nitro intermediate. This intermediate then collapses, releasing the protected functional group and forming a 2-nitrosobenzaldehyde byproduct.[1][4] This mechanism, a Norrish Type II photoreaction, is robust and has been applied to the protection of a wide array of functionalities including carboxylic acids, amines, alcohols, and phosphates.[1]

This guide will delve into the synthesis of this compound, provide detailed protocols for its use in protecting key functional groups, and discuss the photochemical principles governing its cleavage.

Synthesis of this compound

The starting material for the 3-chloro-2-nitrobenzyl protecting group is this compound. A reliable method for its synthesis is the reduction of the corresponding carboxylic acid, 3-chloro-2-nitrobenzoic acid, using a mild reducing agent such as a borane complex.

Protocol: Synthesis of this compound

Materials:

  • 3-chloro-2-nitrobenzoic acid

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-2-nitrobenzoic acid (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-tetrahydrofuran complex solution (1.0 M in THF, approximately 1.0 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Gently reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of 1 M HCl until the effervescence ceases.

  • Partition the mixture between ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

The Role of the 3-Chloro Substituent

The substitution pattern on the o-nitrobenzyl ring can influence the photochemical properties of the protecting group, such as its absorption wavelength, quantum yield of cleavage, and reaction kinetics.[4][5] While a comprehensive study on the specific effects of the 3-chloro substituent is not extensively documented, we can infer its potential impact based on general principles.

The chloro group is an electron-withdrawing group. The electronic nature of substituents on the aromatic ring of o-nitrobenzyl esters has been shown to have a complex, non-linear effect on the photolysis rate.[6] It is plausible that the 3-chloro substituent may subtly modulate the electronic properties of the chromophore, potentially influencing the efficiency of the initial photoexcitation or the stability of the intermediates in the cleavage pathway. Further dedicated photochemical studies would be necessary to precisely quantify the effect of the 3-chloro group on the quantum yield and cleavage kinetics compared to unsubstituted or other substituted o-nitrobenzyl derivatives.

Application in Protecting Functional Groups

The 3-chloro-2-nitrobenzyl group can be used to protect a variety of functional groups. The following sections provide detailed protocols for the protection of carboxylic acids, amines, and phosphates.

Protection of Carboxylic Acids as 3-Chloro-2-nitrobenzyl Esters

The protection of carboxylic acids as photolabile esters is a common strategy in the synthesis of "caged" compounds, where a biologically active molecule is rendered inert until its release is triggered by light.[7]

Workflow for Carboxylic Acid Protection and Deprotection

G cluster_protection Protection cluster_deprotection Deprotection Carboxylic_Acid Carboxylic Acid (R-COOH) Reagents_Ester This compound, DCC, DMAP Carboxylic_Acid->Reagents_Ester Esterification Protected_Ester 3-Chloro-2-nitrobenzyl Ester Reagents_Ester->Protected_Ester UV_Light UV Light (hv, ~350 nm) Protected_Ester->UV_Light Photolysis Released_Acid Released Carboxylic Acid (R-COOH) UV_Light->Released_Acid Byproduct 3-Chloro-2-nitrosobenzaldehyde UV_Light->Byproduct

Caption: Workflow for the protection of a carboxylic acid and subsequent photolytic deprotection.

Materials:

  • Carboxylic acid

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, filter off the dicyclohexylurea (DCU) precipitate and wash it with DCM.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 3-chloro-2-nitrobenzyl ester.

Materials:

  • Protected 3-chloro-2-nitrobenzyl ester

  • Solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)

  • UV photoreactor (e.g., a mercury lamp with a Pyrex filter to block wavelengths below 300 nm)

  • Quartz or Pyrex reaction vessel

Procedure:

  • Dissolve the 3-chloro-2-nitrobenzyl ester in an appropriate solvent in a UV-transparent reaction vessel. The concentration should be low enough to ensure good light penetration.

  • Irradiate the solution with UV light (typically centered around 350 nm) at room temperature.

  • Monitor the progress of the cleavage by TLC, HPLC, or NMR spectroscopy.

  • Once the deprotection is complete, remove the solvent under reduced pressure.

  • The crude product, containing the deprotected carboxylic acid and the 3-chloro-2-nitrosobenzaldehyde byproduct, can be purified by extraction or chromatography.

Protection of Amines as 3-Chloro-2-nitrobenzyl Carbamates

The protection of amines is crucial in peptide synthesis and the synthesis of complex nitrogen-containing molecules.[8] The 3-chloro-2-nitrobenzyl group can be introduced as a carbamate, which is photolabile.

Workflow for Amine Protection and Deprotection

G cluster_protection Protection cluster_deprotection Deprotection Amine Amine (R-NH2) Reagents_Carbamate (3-chloro-2-nitrophenyl)methyl chloroformate, Base Amine->Reagents_Carbamate Carbamoylation Protected_Carbamate 3-Chloro-2-nitrobenzyl Carbamate Reagents_Carbamate->Protected_Carbamate UV_Light UV Light (hv, ~350 nm) Protected_Carbamate->UV_Light Photolysis Released_Amine Released Amine (R-NH2) UV_Light->Released_Amine Byproduct 3-Chloro-2-nitrosobenzaldehyde + CO2 UV_Light->Byproduct

Caption: Workflow for the protection of an amine and subsequent photolytic deprotection.

This protocol first requires the synthesis of (3-chloro-2-nitrophenyl)methyl chloroformate from this compound and phosgene or a phosgene equivalent like triphosgene.

Materials:

  • Amine

  • (3-chloro-2-nitrophenyl)methyl chloroformate

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous DCM

Procedure:

  • Dissolve the amine (1.0 eq) and the base (1.2 eq) in anhydrous DCM and cool to 0 °C.

  • Slowly add a solution of (3-chloro-2-nitrophenyl)methyl chloroformate (1.1 eq) in anhydrous DCM.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for several hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

The photolysis conditions are similar to those for the ester cleavage.

Procedure:

  • Dissolve the protected carbamate in a suitable solvent.

  • Irradiate with UV light around 350 nm.

  • Monitor the reaction until completion.

  • Work up the reaction to isolate the deprotected amine. The byproducts are 3-chloro-2-nitrosobenzaldehyde and carbon dioxide.

Protection of Phosphates as 3-Chloro-2-nitrobenzyl Phosphate Esters

Photolabile protection of phosphates is highly relevant in the synthesis of caged nucleotides and in oligonucleotide synthesis.[9][10]

Workflow for Phosphate Protection and Deprotection

G cluster_protection Protection cluster_deprotection Deprotection Phosphate Phosphate (e.g., Dialkyl Phosphate) Reagents_Phosphate 3-Chloro-2-nitrobenzyl bromide, Base Phosphate->Reagents_Phosphate Alkylation Protected_Phosphate 3-Chloro-2-nitrobenzyl Phosphate Ester Reagents_Phosphate->Protected_Phosphate UV_Light UV Light (hv, ~350 nm) Protected_Phosphate->UV_Light Photolysis Released_Phosphate Released Phosphate UV_Light->Released_Phosphate Byproduct 3-Chloro-2-nitrosobenzaldehyde UV_Light->Byproduct

Caption: Workflow for the protection of a phosphate and subsequent photolytic deprotection.

This protocol requires the synthesis of 3-chloro-2-nitrobenzyl bromide from the corresponding alcohol.

Materials:

  • A phosphate-containing molecule (e.g., a dialkyl phosphate)

  • 3-chloro-2-nitrobenzyl bromide

  • A suitable base (e.g., silver(I) oxide or a hindered amine base)

  • Anhydrous solvent (e.g., acetonitrile or DMF)

Procedure:

  • Dissolve the phosphate (1.0 eq) in the anhydrous solvent.

  • Add the base (1.1 eq) and stir for a short period.

  • Add 3-chloro-2-nitrobenzyl bromide (1.1 eq) and stir the reaction at room temperature until completion (monitor by TLC or ³¹P NMR).

  • Filter off any solids and concentrate the filtrate.

  • Purify the product by chromatography.

The photolysis conditions are analogous to those for esters and carbamates.

Procedure:

  • Dissolve the protected phosphate ester in a suitable solvent, often a buffered aqueous solution for biological applications.

  • Irradiate with UV light around 350 nm.

  • Monitor the deprotection by an appropriate analytical method.

  • Isolate the deprotected phosphate after completion of the reaction.

Quantitative Data Summary

While specific photochemical data for the 3-chloro-2-nitrobenzyl group is scarce in the literature, the following table provides typical properties for the parent o-nitrobenzyl group to serve as a benchmark. The actual values for the 3-chloro derivative may vary.

PropertyTypical Value for o-Nitrobenzyl GroupReference
Typical Irradiation Wavelength 300 - 365 nm[4]
Quantum Yield (Φ) Varies with leaving group and solvent (typically 0.01 - 0.5)[4][5]
Byproduct o-Nitrosobenzaldehyde derivative[1]

Conclusion and Future Outlook

This compound is a valuable reagent for the introduction of a photolabile protecting group in organic synthesis. Its utility stems from the well-established and reliable chemistry of the o-nitrobenzyl scaffold, which allows for the light-triggered release of a wide range of functional groups under mild conditions. This guide has provided detailed protocols for the synthesis of the parent alcohol and its application in the protection of carboxylic acids, amines, and phosphates.

The presence of the 3-chloro substituent likely modulates the photochemical properties of the protecting group, although further quantitative studies are needed to fully elucidate its effects on cleavage efficiency and kinetics. As the demand for sophisticated molecular tools in fields like chemical biology, drug delivery, and materials science continues to grow, photolabile protecting groups such as the 3-chloro-2-nitrobenzyl moiety will undoubtedly play an increasingly important role. Future research in this area will likely focus on fine-tuning the photophysical properties of such groups to allow for cleavage at longer, more biologically compatible wavelengths and to improve quantum efficiencies, further expanding the synthetic chemist's toolkit for precise molecular control.

References

The Versatile Intermediate: Application Notes for (3-Chloro-2-nitrophenyl)methanol in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the applications of (3-chloro-2-nitrophenyl)methanol as a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. We delve into its synthetic utility, focusing on the preparation of key precursors and their subsequent transformation into medicinally relevant heterocyclic scaffolds, namely quinolines and benzodiazepines. This document offers detailed, field-proven protocols, mechanistic insights, and comparative data to facilitate the practical application of this versatile building block in the modern organic synthesis laboratory.

Introduction: Unveiling the Synthetic Potential of a Multifunctional Building Block

This compound, also known as 3-chloro-2-nitrobenzyl alcohol, is a crystalline solid at room temperature with a molecular formula of C₇H₆ClNO₃.[1] Its synthetic value is derived from the strategic placement of three key functional groups on the phenyl ring: a hydroxymethyl group, a nitro group, and a chlorine atom. This unique arrangement allows for a sequence of selective transformations, making it a valuable starting material for the construction of complex molecular architectures.

The alcohol functionality provides a handle for oxidation to an aldehyde or conversion to a leaving group. The nitro group, a strong electron-witting group, can be readily reduced to a primary amine, which then opens up a plethora of cyclization strategies.[2] The chlorine atom offers a site for further functionalization via nucleophilic substitution or cross-coupling reactions, and its electronic influence can modulate the reactivity of the aromatic ring.

This guide will focus on the primary synthetic pathway commencing with the reduction of the nitro group to form 2-amino-3-chlorobenzyl alcohol, a key precursor for various heterocyclic systems. We will then explore the application of this amino alcohol in the synthesis of 8-chloroquinolines and 7-chloro-1,4-benzodiazepines, two classes of compounds with significant pharmacological interest.

Physicochemical Properties and Safety Information

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueReference
CAS Number 77158-86-2[1]
Molecular Formula C₇H₆ClNO₃[1]
Molecular Weight 187.58 g/mol [1]
Appearance Solid[1]
Melting Point 65-69 °C[3]
Solubility Moderately soluble in polar organic solvents.[1]

Safety Precautions: this compound should be handled with standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. As with many nitroaromatic compounds, it should be treated as potentially toxic. Operations should be carried out in a well-ventilated fume hood.

Core Synthetic Transformation: Reduction of the Nitro Group

The gateway to the diverse applications of this compound is the selective reduction of the ortho-nitro group to a primary amine, yielding 2-amino-3-chlorobenzyl alcohol. This transformation is critical as it sets the stage for subsequent cyclization reactions. Two reliable and commonly employed methods for this reduction are catalytic hydrogenation and reduction with tin(II) chloride.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often proceeding with high yield and selectivity.[4][5] The use of palladium on carbon is a standard and robust procedure.

Experimental Protocol:

  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker or a flask equipped with a hydrogen balloon), dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas several times. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude 2-amino-3-chlorobenzyl alcohol, which can be used in the next step without further purification or purified by recrystallization or column chromatography if necessary.

Diagram: Catalytic Hydrogenation Workflow

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Workup & Isolation A Dissolve this compound in Methanol/Ethanol B Add 10% Pd/C catalyst (under inert atmosphere) A->B C Purge with H₂ and Pressurize B->C D Stir at Room Temperature C->D E Monitor by TLC/LC-MS D->E F Filter through Celite E->F G Concentrate Filtrate F->G H Obtain 2-amino-3-chlorobenzyl alcohol G->H

Caption: Workflow for the catalytic hydrogenation of this compound.

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)

Reduction with tin(II) chloride in an acidic medium is a classic and effective method for converting aromatic nitro compounds to anilines.[6][7] This method is particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups that are sensitive to hydrogenation.

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 equivalents) in a suitable solvent such as ethanol or ethyl acetate.

  • Acidification: Add concentrated hydrochloric acid (HCl) to the tin(II) chloride solution and stir until a clear solution is obtained.

  • Substrate Addition: Add this compound (1.0 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-amino-3-chlorobenzyl alcohol.

Diagram: Tin(II) Chloride Reduction Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation A Prepare solution of SnCl₂·2H₂O in Ethanol/Ethyl Acetate B Add concentrated HCl A->B C Add this compound B->C D Heat to Reflux C->D E Monitor by TLC/LC-MS D->E F Cool and Neutralize with Base E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Obtain 2-amino-3-chlorobenzyl alcohol H->I

Caption: Workflow for the tin(II) chloride reduction of this compound.

Application in the Synthesis of 8-Chloroquinolines via Friedländer Annulation

The Friedländer synthesis is a powerful method for the construction of quinoline rings by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3][8][9][10] In this application, the in situ generated aldehyde from the oxidation of 2-amino-3-chlorobenzyl alcohol reacts with a ketone to form the corresponding 8-chloroquinoline derivative.

Reaction Pathway:

G A 2-Amino-3-chlorobenzyl alcohol B [Oxidation] A->B e.g., MnO₂ C 2-Amino-3-chlorobenzaldehyde B->C E 8-Chloroquinoline derivative C->E Base or Acid catalyst D Ketone (R-CO-CH₂R') D->E

Caption: General scheme for the Friedländer synthesis of 8-chloroquinolines.

Protocol: Synthesis of a Representative 8-Chloroquinoline

This protocol describes a one-pot procedure where the oxidation of the benzyl alcohol and the subsequent Friedländer cyclization occur in the same reaction vessel.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-amino-3-chlorobenzyl alcohol (1.0 eq) in a suitable solvent (e.g., toluene or dioxane), add an excess of an oxidizing agent such as manganese dioxide (MnO₂) (5-10 eq).

  • Reagent Addition: Add the ketone (e.g., acetone or acetophenone) (1.5-2.0 eq) and a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture and filter to remove the oxidizing agent and any other insoluble materials.

  • Extraction: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 8-chloroquinoline.

Application in the Synthesis of 7-Chloro-1,4-Benzodiazepines

1,4-Benzodiazepines are a class of psychoactive drugs with a wide range of therapeutic applications.[1][11][12] The synthesis of the 7-chloro-1,4-benzodiazepine scaffold can be achieved from 2-amino-3-chlorobenzyl alcohol through a multi-step sequence involving reaction with an α-amino acid derivative followed by cyclization.

Reaction Pathway:

G A 2-Amino-3-chlorobenzyl alcohol B Activation of alcohol A->B e.g., SOCl₂ C 2-Amino-3-chlorobenzyl halide B->C E Coupling C->E D α-Amino acid ester D->E F Intermediate E->F G Cyclization F->G Heat or Base H 7-Chloro-1,4-benzodiazepine G->H

Caption: General synthetic route to 7-chloro-1,4-benzodiazepines.

Protocol: Synthesis of a Representative 7-Chloro-1,4-Benzodiazepine

This protocol outlines the key steps for the synthesis of a 7-chloro-1,4-benzodiazepine derivative.

Experimental Protocol:

  • Activation of the Benzyl Alcohol: Convert 2-amino-3-chlorobenzyl alcohol to the corresponding benzyl chloride or bromide by reacting it with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), respectively. This step should be performed with caution as these reagents are corrosive and react violently with water.

  • Coupling with an α-Amino Acid Ester: React the resulting 2-amino-3-chlorobenzyl halide with an α-amino acid ester (e.g., methyl glycinate) in the presence of a base (e.g., triethylamine or potassium carbonate) in a suitable solvent like dimethylformamide (DMF) or acetonitrile.

  • Cyclization: The resulting intermediate is then cyclized to form the benzodiazepine ring. This is often achieved by heating the intermediate in a high-boiling solvent, sometimes in the presence of an acid or base catalyst.

  • Purification: The final product is purified by recrystallization or column chromatography.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its strategically positioned functional groups allow for a range of chemical transformations, providing access to important heterocyclic structures. The protocols detailed in this guide for the reduction of the nitro group and the subsequent synthesis of 8-chloroquinolines and 7-chloro-1,4-benzodiazepines demonstrate its practical utility. These application notes are intended to serve as a practical resource for chemists engaged in the synthesis of novel bioactive molecules and to inspire further exploration of the synthetic potential of this remarkable building block.

References

Synthesis of Novel Derivatives from (3-chloro-2-nitrophenyl)methanol: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Scaffolding

(3-chloro-2-nitrophenyl)methanol is a key building block in medicinal chemistry and materials science, offering a versatile scaffold for the synthesis of a diverse array of derivatives.[1] The presence of the chloro, nitro, and hydroxyl functional groups provides multiple reaction sites for strategic modification, enabling the development of novel compounds with tailored biological activities and material properties. The nitro group, in particular, is a unique functional group in medicinal chemistry, and while it can be associated with toxicity, it is also a key component in a variety of therapeutics, including anticancer, antitubercular, and antiparasitic agents.[2][3] This guide provides detailed protocols and expert insights for the synthesis of ether, ester, and biaryl derivatives from this compound, empowering researchers to explore the full potential of this valuable intermediate.

Core Synthetic Strategies and Mechanistic Insights

The synthetic derivatization of this compound primarily revolves around three key transformations: O-alkylation (etherification) , esterification of the hydroxyl group, and carbon-carbon bond formation via cross-coupling reactions. Understanding the underlying mechanisms of these reactions is crucial for optimizing reaction conditions and achieving desired outcomes.

Diagram: Synthetic Pathways from this compound

SynthesisPathways start This compound ether Ether Derivatives start->ether O-Alkylation (e.g., Williamson Ether Synthesis) ester Ester Derivatives start->ester Esterification (e.g., Fischer Esterification) biaryl Biaryl Derivatives (via Suzuki Coupling) start->biaryl Halogenation followed by Suzuki-Miyaura Coupling

Caption: Key synthetic routes for derivatization of this compound.

Part 1: Synthesis of Ether Derivatives via O-Alkylation

The conversion of the benzylic alcohol to an ether is a common strategy to modify the steric and electronic properties of the molecule. The Williamson ether synthesis and acid-catalyzed etherification are two robust methods to achieve this transformation.

Protocol 1: Williamson Ether Synthesis of Benzyl Ethers

This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Underlying Principle: The reaction proceeds via an SN2 mechanism, where the alkoxide ion displaces the halide from the alkyl halide. The choice of a strong, non-nucleophilic base is critical to prevent side reactions.

Experimental Protocol:

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Alkoxide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The evolution of hydrogen gas should cease, indicating the complete formation of the alkoxide.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (e.g., methyl iodide, ethyl bromide, 1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired ether derivative.

Parameter Condition Rationale
Solvent Anhydrous THFAprotic solvent that solubilizes the reactants and does not interfere with the strong base.
Base Sodium Hydride (NaH)A strong, non-nucleophilic base that efficiently deprotonates the alcohol.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction of NaH with the alcohol.
Atmosphere Inert (Argon or Nitrogen)Prevents reaction of the strong base with atmospheric moisture and oxygen.
Protocol 2: Acid-Catalyzed Etherification with Alcohols

For the synthesis of methyl or ethyl ethers, a chemoselective method using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol or ethanol can be employed.[4][5] This method is particularly useful as it selectively converts benzylic alcohols in the presence of other hydroxyl groups.[5]

Underlying Principle: The reaction proceeds via the formation of a carbocation intermediate, which is then trapped by the alcohol solvent.[5] DMSO acts as a catalyst in this process.[5]

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in methanol or ethanol, add 2,4,6-trichloro-1,3,5-triazine (TCT, 1.0 eq) and dimethyl sulfoxide (DMSO, 1.0 eq).

  • Reaction Conditions: Stir the mixture at room temperature. The reaction time may vary depending on the substrate, with electron-donating groups on the benzyl alcohol generally leading to faster reactions.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the desired methyl or ethyl ether.

Parameter Condition Rationale
Catalyst System TCT and DMSOEfficiently promotes the formation of the benzylic carbocation.[5]
Solvent Methanol or EthanolActs as both the solvent and the nucleophile.
Temperature Room TemperatureMild reaction conditions are generally sufficient.

Part 2: Synthesis of Ester Derivatives

Esterification of the hydroxyl group is a straightforward method to introduce a wide range of functionalities. The Fischer esterification is a classic and reliable method for this purpose.

Protocol 3: Fischer Esterification

This acid-catalyzed equilibrium reaction involves the reaction of the alcohol with a carboxylic acid.[6]

Underlying Principle: The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of the alcohol or the removal of water is necessary.[6][7][8] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by the alcohol.[6]

Experimental Protocol:

  • Reaction Mixture: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired carboxylic acid (1.2 eq) in a suitable solvent (e.g., toluene).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Reaction Conditions: Heat the reaction mixture to reflux. To remove the water formed during the reaction, a Dean-Stark apparatus can be used.

  • Monitoring: Monitor the reaction's progress using TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography or recrystallization.[8]

Parameter Condition Rationale
Catalyst H₂SO₄ or p-TsOHProtonates the carboxylic acid, activating it for nucleophilic attack.
Temperature RefluxProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Water Removal Dean-Stark ApparatusShifts the equilibrium towards the formation of the ester, increasing the yield.[7]

Diagram: Fischer Esterification Workflow

FischerEsterification cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Mix this compound, carboxylic acid, and solvent (toluene) B Add acid catalyst (H₂SO₄ or p-TsOH) A->B C Heat to reflux with Dean-Stark apparatus B->C D Monitor by TLC C->D E Cool and neutralize with NaHCO₃ solution D->E F Wash with brine, dry, and concentrate E->F G Purify by column chromatography or recrystallization F->G

Caption: Step-by-step workflow for Fischer esterification.

Part 3: Synthesis of Biaryl Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds.[9][10][11][12] To utilize this compound in a Suzuki coupling, the hydroxyl group must first be converted to a halide or triflate, which can then act as the electrophilic partner in the reaction.

Protocol 4: Conversion of Alcohol to Benzyl Chloride

The conversion of the benzylic alcohol to a benzyl chloride can be achieved using thionyl chloride (SOCl₂).

Underlying Principle: The reaction mechanism can vary depending on the conditions. In the absence of a base like pyridine, the reaction often proceeds with retention of configuration via an SNi (internal nucleophilic substitution) mechanism.[13] In the presence of pyridine, the mechanism shifts to a standard SN2 reaction with inversion of configuration.[13][14]

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, add thionyl chloride (SOCl₂, 1.5 eq) dropwise to a solution of this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) at 0 °C.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

  • Extraction and Purification: Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude benzyl chloride. This product is often used in the next step without further purification.

Protocol 5: Suzuki-Miyaura Cross-Coupling

With the benzyl chloride in hand, the Suzuki-Miyaura coupling can be performed to introduce an aryl or heteroaryl group.

Underlying Principle: The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the benzyl chloride, transmetalation with the organoboron reagent, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.[11][15] The presence of a base is crucial for the transmetalation step.[9]

Experimental Protocol:

  • Reaction Mixture: To a mixture of the crude (3-chloro-2-nitrophenyl)methyl chloride (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), add a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Reaction Conditions: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the mixture to reflux and stir overnight.

  • Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the reaction to room temperature, add water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the desired biaryl derivative.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄ or other Pd catalystsFacilitates the oxidative addition and reductive elimination steps.
Base K₂CO₃, Cs₂CO₃, or othersActivates the boronic acid for transmetalation.[9]
Solvent Toluene/Ethanol/WaterA biphasic system that helps to dissolve both the organic and inorganic reagents.
Atmosphere Inert (Argon or Nitrogen)Prevents the oxidation and deactivation of the palladium catalyst.

Conclusion and Future Directions

The protocols outlined in this guide provide a solid foundation for the synthesis of a wide range of derivatives from this compound. By strategically manipulating the functional groups of this versatile starting material, researchers can access novel chemical entities with potential applications in drug discovery and materials science. Further exploration of other cross-coupling reactions, such as the Sonogashira or Heck reactions, could further expand the chemical space accessible from this valuable building block. Additionally, the reduction of the nitro group to an amine opens up another avenue for derivatization, such as amide bond formation or the synthesis of heterocyclic compounds.[16][17][18] The continued exploration of the synthetic utility of this compound promises to yield exciting new discoveries in the field of chemical synthesis.

References

Application Notes & Protocols: (3-chloro-2-nitrophenyl)methanol as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of (3-chloro-2-nitrophenyl)methanol. We will explore its core reactivity, provide detailed, field-tested protocols for its key transformations, and demonstrate its utility in the construction of pharmaceutically relevant scaffolds.

Introduction: A Strategically Substituted Aromatic Building Block

This compound is a bifunctional aromatic compound that serves as a valuable starting material in multi-step organic synthesis.[1] Its strategic placement of chloro, nitro, and hydroxymethyl groups on the benzene ring offers a rich platform for a diverse array of chemical transformations. This unique substitution pattern allows for sequential and regioselective reactions, making it an essential intermediate in the synthesis of complex molecules, particularly for the development of novel anti-inflammatory and analgesic drugs.[1]

The power of this building block lies in the distinct reactivity of its three functional groups, which can be addressed selectively under different reaction conditions. This allows chemists to build molecular complexity in a controlled and predictable manner.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueReference
CAS Number 77158-86-2[2][3][4][5]
Molecular Formula C₇H₆ClNO₃[3][6]
Molecular Weight 187.58 g/mol [1][3]
Appearance Pale yellow solid (typical)
Melting Point 65-69 °C[2]
Purity ≥97% (typically available)[5][6]
Structural Features and Reactive Sites

The utility of this compound is dictated by the interplay of its three key functional groups. The diagram below highlights these reactive centers.

G cluster_molecule This compound cluster_legend Key Reactive Sites mol mol a Hydroxymethyl (-CH2OH) (Oxidation, Etherification, Esterification) b Nitro (-NO2) (Reduction to Amine) c Chloro (-Cl) (Cross-Coupling Reactions)

Caption: Key reactive functional groups on the this compound scaffold.

Core Reactivity and Synthetic Strategy

The synthetic versatility of this compound stems from the ability to selectively manipulate its functional groups. A typical synthetic workflow leverages this differential reactivity.

G cluster_products Intermediate Scaffolds A This compound (Starting Material) B Transformation of -CH2OH Group A->B C Reduction of -NO2 Group A->C D Cross-Coupling at -Cl Position A->D P1 Aldehydes, Ethers, Esters B->P1 P2 Anilines C->P2 P3 Biaryls D->P3 E Cyclization / Further Functionalization P1->E P2->E P3->E F Final Pharmaceutical Target E->F

Caption: General synthetic workflow utilizing this compound.

  • Manipulation of the Hydroxymethyl Group : The primary alcohol is a versatile handle. It can be easily oxidized to the corresponding aldehyde, a crucial component for forming imines or participating in condensation reactions. Alternatively, it can undergo etherification or esterification to introduce different side chains or protecting groups.[7]

  • Reduction of the Nitro Group : The nitro group is a powerful electron-withdrawing group that can be selectively reduced to a primary amine (-NH₂). This transformation is fundamental, as the resulting aniline is a key precursor for the synthesis of a vast number of nitrogen-containing heterocycles (e.g., quinolines, benzodiazepines, quinazolinones) that form the core of many pharmaceutical agents.

  • Reactivity of the Chloro Group : The chloro substituent can be used in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. This step is typically performed after the initial transformations of the more reactive alcohol and nitro groups.

Key Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for essential transformations of this compound. These are foundational reactions that unlock the synthetic potential of the building block.

Protocol 1: Oxidation to 3-Chloro-2-nitrobenzaldehyde

This protocol describes the selective oxidation of the primary alcohol to an aldehyde using Pyridinium Chlorochromate (PCC). This method is chosen for its mildness, which prevents over-oxidation to the carboxylic acid and is compatible with the nitro and chloro groups.

Reaction Scheme: this compound → 3-chloro-2-nitrobenzaldehyde

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles
This compound187.585.0 g26.65 mmol
Pyridinium Chlorochromate (PCC)215.568.6 g40.0 mmol
Dichloromethane (DCM), anhydrous-150 mL-
Silica Gel-~20 g-

Step-by-Step Procedure:

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 26.65 mmol) and anhydrous dichloromethane (100 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of Oxidant: In a single portion, add Pyridinium Chlorochromate (PCC) (8.6 g, 40.0 mmol) to the solution. The mixture will turn dark brown/black.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-3 hours.

  • Workup: Upon completion, add 20 g of silica gel to the reaction mixture and stir for 5 minutes. Dilute the slurry with an additional 50 mL of DCM.

  • Purification: Filter the slurry through a short plug of silica gel (~5 cm height in a 60 mL fritted funnel), washing thoroughly with DCM (3 x 50 mL) to ensure all product is eluted.

  • Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purification: The resulting solid can be further purified by recrystallization from a minimal amount of hot ethanol/water to afford 3-chloro-2-nitrobenzaldehyde as a pure crystalline solid.

Expected Outcome: Yields typically range from 85-95%. The product should be a pale yellow solid.

Protocol 2: Reduction to (2-Amino-3-chlorophenyl)methanol

This protocol details the reduction of the aromatic nitro group to a primary amine using tin(II) chloride dihydrate. This method is highly effective for nitro group reduction in the presence of other sensitive functionalities and proceeds under relatively mild conditions.

Reaction Scheme: this compound → (2-Amino-3-chlorophenyl)methanol

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles
This compound187.585.0 g26.65 mmol
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.6330.0 g133.0 mmol
Ethyl Acetate-200 mL-
Saturated Sodium Bicarbonate (aq)-~250 mL-
Sodium Sulfate (anhydrous)---

Step-by-Step Procedure:

  • Setup: In a 500 mL round-bottom flask, suspend this compound (5.0 g, 26.65 mmol) in ethyl acetate (150 mL).

  • Addition of Reducing Agent: Add Tin(II) chloride dihydrate (30.0 g, 133.0 mmol, 5 equivalents) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 77°C) with vigorous stirring. The reaction is exothermic initially. Monitor the progress by TLC (1:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material spot. The reaction is typically complete in 4-6 hours.

  • Quenching and Basification: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing 200 mL of a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ evolution will cause foaming. Stir this biphasic mixture for 30 minutes until all the tin salts have precipitated as a white solid.

  • Extraction: Filter the mixture through a pad of Celite® to remove the tin salts, washing the pad with ethyl acetate (3 x 50 mL). Transfer the combined filtrate to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer with brine (1 x 100 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product, (2-amino-3-chlorophenyl)methanol, can be purified by column chromatography on silica gel if necessary, but is often of sufficient purity for subsequent steps.

Expected Outcome: Yields are typically in the range of 80-90%. The product is usually an off-white or light brown solid.

Application Example: Synthesis of a Chloro-Substituted Quinazolinone

This multi-step protocol demonstrates how the products from the foundational reactions can be combined to synthesize a 6-chloro-2,3-dihydroquinazolin-4(1H)-one scaffold, a core structure found in many biologically active compounds.

Caption: Multi-step synthesis of a quinazolinone scaffold from this compound.

Protocol 3: Synthesis of 8-Chloro-2,3-dihydro-1H-quinazolin-4-one

This protocol utilizes the aniline synthesized in Protocol 2. The aniline undergoes cyclization with urea to form the bicyclic quinazolinone core.

Step-by-Step Procedure:

  • Reduction: Prepare (2-amino-3-chlorophenyl)methanol from 5.0 g of this compound as described in Protocol 2 . Use the crude product directly in the next step assuming quantitative conversion for mole calculations.

  • Cyclization Setup: To the crude (2-amino-3-chlorophenyl)methanol (~4.2 g, ~26.6 mmol) in a 250 mL round-bottom flask, add urea (3.2 g, 53.2 mmol, 2 equivalents) and ethanol (100 mL).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C). Stir vigorously. The reaction can be monitored by observing the formation of a precipitate. The reaction is typically left to proceed for 12-18 hours.

  • Isolation of Product: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL).

  • Drying: Dry the collected solid in a vacuum oven at 50°C to a constant weight to yield the pure 8-chloro-2,3-dihydro-1H-quinazolin-4-one.

Expert Insight: The use of urea as both a carbonyl source and an ammonia equivalent is a classic, atom-economical approach to constructing the quinazolinone ring system. This reaction demonstrates the direct application of the amine intermediate toward building heterocyclic complexity.

Safety and Handling

This compound and its derivatives should be handled with appropriate care in a well-ventilated fume hood.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Precautions: Wear protective gloves, safety glasses, and a lab coat. Avoid breathing dust/fumes.

  • Storage: Store in a cool, dry place away from incompatible materials.

Safety information is based on related compounds and should be confirmed by consulting the specific Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a highly effective and versatile building block for pharmaceutical synthesis. Its value is derived from the distinct and selectively addressable reactivity of its hydroxymethyl, nitro, and chloro functional groups. The protocols outlined in this guide provide robust and reliable methods for key chemical transformations, enabling the efficient synthesis of complex intermediates and pharmaceutically relevant heterocyclic scaffolds. By leveraging the strategic substitution pattern of this molecule, medicinal chemists can streamline synthetic routes and accelerate the drug discovery process.

References

Application Note: (3-Chloro-2-nitrophenyl)methanol as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details the strategic application of (3-chloro-2-nitrophenyl)methanol in the synthesis of high-value heterocyclic compounds. The unique ortho-positioning of the nitro, chloro, and methanol functionalities on the phenyl ring makes this compound a potent and versatile starting material for constructing complex molecular architectures relevant to pharmaceutical and materials science research. We provide in-depth mechanistic insights and field-proven, step-by-step protocols for the preparation of substituted quinolines and cinnolines, demonstrating the power of intramolecular redox and cyclization strategies.

Introduction: The Strategic Value of this compound

Heterocyclic compounds form the bedrock of medicinal chemistry and drug discovery, with a vast number of approved therapeutics featuring these structural motifs. The challenge for synthetic chemists lies in the efficient and modular construction of these scaffolds. This compound, also known as 3-chloro-2-nitrobenzyl alcohol, emerges as a particularly valuable building block due to the orchestrated reactivity of its functional groups.[1][2]

The core utility of this reagent stems from the chemistry of the ortho-nitrobenzyl system. The nitro group can be readily reduced to a nucleophilic amine or an electrophilic nitroso species, while the benzylic alcohol can be oxidized to an aldehyde.[3][4] When these transformations occur in the same reaction vessel, they set the stage for elegant intramolecular cyclization events. This "domino" or "tandem" reaction approach minimizes purification steps and improves overall synthetic efficiency.

This guide will focus on two primary applications:

  • Synthesis of Chloro-Substituted Quinolines: Leveraging a base-promoted, transition-metal-free intramolecular redox and Friedländer annulation.[5][6]

  • Synthesis of Chloro-Substituted Cinnolines: Via an in-situ formation of a nitroso-aldehyde intermediate and subsequent condensation-cyclization cascade.[3][7]

The persistent chloro-substituent on the final heterocyclic product is not merely a passive spectator; it serves as a crucial handle for post-synthetic modification (e.g., cross-coupling reactions), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[2]

Foundational Reaction Principles

The synthetic power of this compound is rooted in a few key transformations that can be selectively triggered. Understanding these principles is essential for troubleshooting and adapting the provided protocols.

  • Intramolecular Redox: The most critical transformation is the internal oxidation-reduction reaction. Under basic conditions, the benzylic alcohol can be oxidized to an aldehyde. Concurrently, the proximate nitro group is reduced. This process generates a highly reactive ortho-amino or ortho-nitroso benzaldehyde derivative in situ. This avoids the need to handle these often-unstable intermediates directly.[3][5]

  • Reductive Cyclization: This is a broad class of reactions where the reduction of a nitro group initiates a cyclization cascade.[8] In our case, the newly formed amino group acts as an intramolecular nucleophile, attacking an electrophilic center to forge the new heterocyclic ring.

  • Condensation and Annulation: The in situ-generated aldehyde is a powerful electrophile, ready to participate in condensation reactions with external nucleophiles (e.g., the α-carbon of a ketone in the Friedländer synthesis or an amine in the cinnoline synthesis) to build the final ring system.

The interplay of these principles is illustrated in the logical workflow below.

G A This compound B In Situ Intermediate Generation (Intramolecular Redox) A->B Base/Heat C ortho-Amino/Nitroso Chloro-Benzaldehyde B->C E Condensation/ Annulation C->E D External Reagent (e.g., Ketone, Amine) D->E F Cyclized Intermediate E->F G Aromatization (Dehydration) F->G H Substituted Heterocycle (Quinoline, Cinnoline, etc.) G->H

Figure 1. Generalized workflow for heterocyclic synthesis.

Application I: Synthesis of 4-Aryl-8-chloroquinolines

The quinoline scaffold is a privileged structure in medicinal chemistry. The Friedländer synthesis, which condenses an ortho-aminobenzaldehyde with a ketone, is a classic method for its construction. This protocol adapts this strategy using this compound as a stable precursor, eliminating the need for transition-metal catalysts.[5][6]

Causality and Mechanism

The reaction is initiated by a strong base (e.g., t-BuOK or KOH) which promotes an intramolecular hydrogen transfer.[5] This process facilitates the oxidation of the benzylic alcohol to an aldehyde and the reduction of the nitro group to an amine, furnishing the key 2-amino-3-chlorobenzaldehyde intermediate. This intermediate is immediately trapped by the enolate of the ketone (e.g., acetophenone), which is also generated by the base. A subsequent intramolecular aldol-type condensation followed by dehydration (aromatization) affords the final quinoline product. The entire sequence is a domino reaction occurring in a single pot.

G Start This compound Step1 Intramolecular Redox (Base-promoted) Start->Step1 t-BuOK, H2O, 120°C Intermediate1 2-Amino-3-chlorobenzaldehyde Step1->Intermediate1 Step2 Condensation (Friedländer Annulation) Intermediate1->Step2 Ketone Ketone (R-CO-CH3) Ketone->Step2 Intermediate2 Cyclized Dihydro-intermediate Step2->Intermediate2 Step3 Dehydration/ Aromatization Intermediate2->Step3 -H2O Product Substituted 8-Chloroquinoline Step3->Product

Figure 2. Reaction pathway for quinoline synthesis.

Experimental Protocol: Synthesis of 8-Chloro-2-phenylquinoline

This protocol describes the synthesis using acetophenone as the ketone partner.

Materials:

  • This compound (1.0 mmol, 187.6 mg)

  • Acetophenone (2.0 mmol, 240.2 mg, 234 µL)

  • Potassium tert-butoxide (t-BuOK) (2.0 mmol, 224.4 mg) or Potassium Hydroxide (KOH)

  • Deionized Water (5 mL)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Apparatus:

  • 10 mL round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle/oil bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 10 mL round-bottom flask, add this compound (1.0 mmol), acetophenone (2.0 mmol), potassium tert-butoxide (2.0 mmol), and deionized water (5 mL).

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to 120 °C with vigorous stirring under an inert atmosphere (e.g., Argon or Nitrogen). Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.[5]

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (20 mL), followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 8-chloro-2-phenylquinoline.

Representative Data

The following table summarizes typical yields for the synthesis of various quinoline derivatives using this metal-free approach.

Ketone ReactantProductBaseTime (h)Yield (%)
Propiophenone8-Chloro-2-methyl-3-phenylquinolinet-BuOK2454[5]
Acetophenone8-Chloro-2-phenylquinolineKOH24~50-60
Cyclohexanone9-Chloro-1,2,3,4-tetrahydroacridineKOH24~45-55

Yields are estimated based on reported values for the non-chlorinated analogue and may vary.

Application II: Synthesis of 4-Aryl-5-chlorocinnolines

Cinnolines are another class of nitrogen-containing heterocycles with significant biological activity, including antitumor and anti-inflammatory properties.[3] A transition-metal-free method allows for their synthesis from this compound and benzylamines.

Causality and Mechanism

This transformation is initiated by a base (e.g., CsOH·H₂O) which promotes the intramolecular redox reaction of the starting material to form 2-nitroso-3-chlorobenzaldehyde in situ.[3][7] This highly reactive intermediate undergoes immediate condensation with the benzylamine to form an azo intermediate. This intermediate then isomerizes to a more stable hydrazone, which undergoes an intramolecular cyclization by attacking the aldehyde carbon. A final aromatization step yields the 5-chlorocinnoline product.

G Start This compound Step1 Intramolecular Redox Start->Step1 CsOH·H2O, EtOH/H2O, 100°C Intermediate1 2-Nitroso-3-chlorobenzaldehyde Step1->Intermediate1 Step2 Condensation Intermediate1->Step2 Amine Benzylamine Amine->Step2 Intermediate2 Azo Intermediate Step2->Intermediate2 Step3 Isomerization Intermediate2->Step3 Intermediate3 Hydrazone Intermediate Step3->Intermediate3 Step4 Intramolecular Cyclization Intermediate3->Step4 Step5 Aromatization Step4->Step5 Product Substituted 5-Chlorocinnoline Step5->Product

Figure 3. Reaction pathway for cinnoline synthesis.

Experimental Protocol: Synthesis of 5-Chloro-4-phenylcinnoline

Materials:

  • This compound (0.5 mmol, 93.8 mg)

  • Benzylamine (0.6 mmol, 64.3 mg, 66 µL)

  • Cesium hydroxide monohydrate (CsOH·H₂O) (1.5 mmol, 251.9 mg)

  • Ethanol (2 mL)

  • Water (1 mL)

  • Ethyl acetate (for extraction)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Apparatus:

  • 10 mL sealed reaction tube

  • Magnetic stirrer and heating block/oil bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a 10 mL sealed tube, combine this compound (0.5 mmol), benzylamine (0.6 mmol), CsOH·H₂O (1.5 mmol), ethanol (2 mL), and water (1 mL).

  • Reaction Conditions: Seal the tube and heat the mixture to 100 °C for 12 hours with stirring.

  • Work-up: After cooling to room temperature, quench the reaction by adding saturated NH₄Cl solution (10 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 5-chloro-4-phenylcinnoline.

Representative Data

This method is effective for a range of substituted benzylamines.

Benzylamine ReactantProductTime (h)Yield (%)
Benzylamine5-Chloro-4-phenylcinnoline1285[3]
4-Methoxybenzylamine5-Chloro-4-(4-methoxyphenyl)cinnoline1281[3]
4-Chlorobenzylamine5-Chloro-4-(4-chlorophenyl)cinnoline1278[3]
2-Thiophenemethylamine5-Chloro-4-(thiophen-2-yl)cinnoline1275[3]

Yields are based on the reported values for the non-chlorinated analogue.

Conclusion and Future Outlook

This compound is a powerful and cost-effective precursor for the synthesis of valuable heterocyclic compounds. The protocols detailed herein demonstrate its utility in constructing substituted quinolines and cinnolines via efficient, often transition-metal-free, domino reactions. The key to its versatility lies in the controlled, in-situ generation of reactive intermediates from the cooperative functionality of the nitro and alcohol groups. The presence of the chloro-substituent provides a synthetic handle for further diversification, making this building block exceptionally attractive for creating libraries of complex molecules for drug discovery and materials science applications. Future work could explore photochemical applications, leveraging the well-known photolabile nature of ortho-nitrobenzyl systems to develop light-induced synthetic methodologies.[9][10][11]

References

Application Notes & Protocols: Strategic Protection of (3-chloro-2-nitrophenyl)methanol for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Chloro-2-nitrophenyl)methanol is a valuable synthetic intermediate characterized by a trifunctional scaffold: a primary alcohol, a nitro group, and a chloro substituent on an aromatic ring. The inherent reactivity of these groups presents a significant challenge in multistep synthesis, necessitating a robust and orthogonal protecting group strategy. The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution but critically activates the ortho-positioned chlorine for nucleophilic aromatic substitution (SNAr).[1][2][3] Furthermore, the nitro group itself is susceptible to reduction under various conditions. This guide provides a detailed analysis of protecting group strategies for the primary hydroxyl function, offering field-proven protocols and explaining the causal logic behind experimental choices to ensure high-yield, chemoselective transformations.

The Synthetic Challenge: Analyzing the Substrate

The successful manipulation of this compound hinges on understanding the interplay of its functional groups.

  • Primary Alcohol (-CH₂OH): This is the primary site for protection. Its nucleophilicity makes it reactive towards a wide range of electrophiles. Unprotected, its acidic proton can interfere with strongly basic reagents like organometallics and hydrides.[4][5]

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group, it significantly influences the molecule's reactivity. It is readily reduced to an amine by common methods such as catalytic hydrogenation (e.g., H₂/Pd-C) or dissolving metals.[6][7] Therefore, protecting groups requiring these conditions for removal are incompatible.

  • Chloro Group (-Cl): Positioned ortho to the nitro group, this halogen is activated towards SNAr by strong nucleophiles.[1][2][8][9] Protecting group installation or removal under strongly basic conditions could lead to undesired substitution of the chlorine.

A successful strategy requires a protecting group that can be introduced and removed under mild conditions that do not trigger nitro group reduction or nucleophilic aromatic substitution. This principle of selective manipulation is known as orthogonal protection .[10][11]

Strategic Selection of a Protecting Group

The choice of protecting group must be tailored to the planned synthetic route. The ideal group should be stable to the anticipated reaction conditions while being removable on demand without affecting the nitro and chloro moieties.[10][11][12]

Decision-Making Workflow

The following diagram illustrates a logical workflow for selecting an appropriate protecting group for this compound.

G sub Substrate: This compound plan Planned Subsequent Reactions? sub->plan acid Acidic Conditions? plan->acid Yes base Strongly Basic (e.g., R-Li, NaH)? plan->base Yes reductive Reductive Conditions (e.g., H₂, LiAlH₄)? plan->reductive Yes oxidative Oxidative Conditions? plan->oxidative Yes tbdms TBDMS Ether (Robust, F⁻ Labile) acid->tbdms Yes (TBDMS is more acid-stable) mom MOM Ether (Base Stable, Mild Acid Labile) acid->mom No (MOM is acid-labile) base->tbdms Yes base->mom Yes reductive->tbdms Yes reductive->mom Yes unsuitable Unsuitable Groups: - Benzyl (Bn) - PMB reductive->unsuitable Avoid H₂/Pd-C (reduces NO₂) oxidative->tbdms Yes oxidative->mom Yes oxidative->unsuitable Avoid DDQ (cleaves PMB) select_pg Select Protecting Group tbdms->select_pg mom->select_pg

Caption: Protecting group selection workflow.

Comparative Analysis of Leading Candidates
Protecting GroupStructureProtection ConditionsDeprotection ConditionsStability Profile & Compatibility Notes
TBDMS (tert-Butyldimethylsilyl)-Si(CH₃)₂C(CH₃)₃TBDMS-Cl, Imidazole, DMFTBAF, THF; or mild acid (e.g., CSA)Excellent Choice. Stable to a wide pH range, oxidants, and non-hydride reductants. Fluoride-based deprotection is highly chemoselective and orthogonal to the nitro and chloro groups.[5][13][14]
MOM (Methoxymethyl)-CH₂OCH₃MOM-Cl, DIPEA, CH₂Cl₂Mild Lewis/Brønsted Acid (e.g., Bi(OTf)₃, PPTS)Good Choice. Stable to basic, reductive, and oxidative conditions.[13][15] Deprotection requires acidic conditions, which must be carefully selected to avoid side reactions.[16][17]
Benzyl (Bn) -CH₂PhNaH, BnBr, THFH₂, Pd/C (Hydrogenolysis)Unsuitable. The standard deprotection method (catalytic hydrogenation) will readily reduce the nitro group to an amine.[18][19]

Application Protocols

These protocols are designed as self-validating systems, including guidance on reaction monitoring and purification.

Protocol 1: tert-Butyldimethylsilyl (TBDMS) Ether Protection & Deprotection

The TBDMS group is a robust choice, offering excellent stability and a highly selective deprotection method that avoids harsh acidic, basic, or reductive conditions.[5][13]

Caption: TBDMS protection and deprotection reactions.

  • Rationale: Imidazole acts as both a base to deprotonate the alcohol and a catalyst. DMF is an excellent polar aprotic solvent for this reaction. This method, known as the Corey protocol, is reliable and high-yielding.[14]

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add imidazole (2.5 eq).

    • Stir the mixture at room temperature (25 °C) until all solids dissolve.

    • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise over 5 minutes.

    • Monitor Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system (e.g., 9:1 v/v). The product will have a higher Rf value than the starting alcohol.

    • Upon completion (typically 2-4 hours), pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure TBDMS ether.

  • Rationale: Tetrabutylammonium fluoride (TBAF) is the reagent of choice for cleaving silyl ethers. The high strength of the Si-F bond is the driving force for the reaction, which proceeds under mild, neutral conditions, ensuring the integrity of the nitro and chloro groups.[5]

  • Procedure:

    • Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M).

    • Add a 1.0 M solution of TBAF in THF (1.2 eq) dropwise at room temperature (25 °C).

    • Monitor Progress: Monitor the reaction by TLC (e.g., hexane/ethyl acetate 9:1). The deprotected alcohol will appear as a lower Rf spot.

    • Upon completion (typically 30-60 minutes), quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude alcohol via flash column chromatography if necessary.

Protocol 2: Methoxymethyl (MOM) Ether Protection & Deprotection

The MOM group is stable to strong bases and nucleophiles, making it a valuable alternative to silyl ethers.[13][15] Its removal requires acidic conditions, which must be carefully controlled.

Caption: MOM protection and deprotection reactions.

  • Rationale: N,N-Diisopropylethylamine (DIPEA) is a bulky, non-nucleophilic base that effectively scavenges the HCl byproduct without competing in the reaction. Chloromethyl methyl ether (MOM-Cl) is a potent electrophile but is also a suspected carcinogen and should be handled with extreme care in a fume hood.[13]

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂, ~0.5 M) at 0 °C, add DIPEA (1.5 eq).

    • Add MOM-Cl (1.2 eq) dropwise, keeping the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Monitor Progress: Monitor by TLC (e.g., hexane/ethyl acetate 4:1). The MOM ether product will have a higher Rf than the starting material.

    • Upon completion (typically 1-3 hours), dilute the mixture with CH₂Cl₂ and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography.

  • Rationale: Strong acidic conditions can be detrimental. A catalytic amount of a mild Lewis acid like bismuth(III) triflate in an aqueous medium provides an efficient and chemoselective method for MOM deprotection at ambient temperature, preserving other sensitive functional groups.[16]

  • Procedure:

    • Dissolve the MOM-protected compound (1.0 eq) in a biphasic solvent system of THF and water (e.g., 1:1 v/v, ~0.1 M).

    • Add a catalytic amount of bismuth(III) triflate (Bi(OTf)₃, 1-5 mol%) to the stirring solution at room temperature.

    • Monitor Progress: Monitor the reaction by TLC (e.g., hexane/ethyl acetate 4:1). The deprotected alcohol will appear as a lower Rf spot.

    • Upon completion (typically 1-2 hours), filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate to remove the THF and extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: The crude alcohol can be purified by flash column chromatography.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of (3-chloro-2-nitrophenyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3-chloro-2-nitrophenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this important chemical intermediate. Drawing from established chemical principles and field-proven insights, this document provides a comprehensive resource in a direct question-and-answer format.

Section 1: Synthesis Overview and Core Principles

The primary and most efficient route to synthesizing this compound is through the chemoselective reduction of the aldehyde functional group of 3-chloro-2-nitrobenzaldehyde. The key challenge lies in reducing the aldehyde to a primary alcohol without affecting the sensitive nitro group or the aryl chloride bond.

The choice of reducing agent and the precise control of reaction conditions are paramount to achieving a high yield of the desired product while minimizing side reactions.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification Stage Start 3-chloro-2-nitrobenzaldehyde in Methanol Reagent Sodium Borohydride (NaBH4) Addition at 0°C Start->Reagent 1. Dissolution Reaction Stirring at Room Temp Reagent->Reaction 2. Controlled Reduction Quench Quench with Water/Acid Reaction->Quench 3. Reaction Completion Extract Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Evaporate Solvent Evaporation Dry->Evaporate Crude Crude Product Evaporate->Crude Recrystallize Recrystallization Crude->Recrystallize 4. Purification Filter Filter & Wash Crystals Recrystallize->Filter FinalDry Dry Final Product Filter->FinalDry FinalProduct Pure this compound FinalDry->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the strategic choices in the synthesis protocol.

Q1: What is the most effective and chemoselective method for reducing 3-chloro-2-nitrobenzaldehyde?

A: The most reliable method is the use of a mild hydride-donating agent, specifically Sodium Borohydride (NaBH₄) . This reagent is highly selective for reducing aldehydes and ketones and, under controlled, mild conditions (e.g., low temperature in a protic solvent), it will not reduce the aromatic nitro group.[1]

Stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) are not recommended as they are powerful enough to reduce both the aldehyde and the nitro group, leading to the formation of (3-chloro-2-aminophenyl)methanol as a major byproduct.[2] Catalytic hydrogenation (e.g., H₂/Pd-C) also presents challenges; it can reduce the nitro group and may also cause dehalogenation (loss of the chlorine atom), significantly reducing the yield of the target molecule.[2][3]

Q2: How do reaction parameters like temperature and solvent choice critically impact the yield?

A: Temperature and solvent are crucial for controlling selectivity and minimizing side reactions.

  • Temperature: The initial addition of NaBH₄ should be performed at a low temperature (0 to 5 °C). The reduction of an aldehyde is an exothermic process, and maintaining a low temperature prevents temperature spikes that could provide sufficient energy to initiate the reduction of the more resilient nitro group. After the initial addition, the reaction can typically be allowed to warm to room temperature to ensure completion.[1]

  • Solvent: Protic solvents like methanol or ethanol are ideal for NaBH₄ reductions. They activate the borohydride, and their polarity effectively dissolves both the starting aldehyde and the reducing agent.

  • Stoichiometry: A slight molar excess of NaBH₄ (typically 1.1 to 1.5 equivalents) is often used to ensure the complete conversion of the starting aldehyde. However, a large excess should be avoided as it increases the risk of side reactions and complicates the workup process.

Q3: What are the primary competing side reactions that lower the yield?

A: The main side reactions are a direct result of non-selective reduction. Understanding these pathways is key to troubleshooting.

Side_Reactions cluster_main Desired Pathway cluster_side Competing Side Reactions A 3-chloro-2-nitrobenzaldehyde (Starting Material) B This compound (Target Product) A->B Selective Aldehyde Reduction (e.g., NaBH4, 0°C) C (3-chloro-2-aminophenyl)methanol (Over-reduction) A->C Nitro Group Reduction (e.g., LiAlH4, H2/Pd-C) D (2-nitrophenyl)methanol (Dehalogenation) A->D Dehalogenation (e.g., Aggressive H2/Pd-C)

Caption: Desired reaction pathway versus common competing side reactions.

The two most significant side reactions are:

  • Over-reduction of the Nitro Group: This leads to the formation of the corresponding aniline derivative. This is more likely with strong reducing agents or harsh reaction conditions.[4][5]

  • Dehalogenation: Catalytic hydrogenation methods, in particular, carry a high risk of cleaving the carbon-chlorine bond, which is undesirable.[6]

Section 3: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiment.

Problem Encountered Potential Cause Scientific Explanation Recommended Solution
Consistently Low Yield (<60%) 1. Incomplete Reaction: Insufficient reducing agent or reaction time. 2. Degradation during Workup: Quenching with overly concentrated acid can cause side reactions. 3. Impure Starting Material: Purity of 3-chloro-2-nitrobenzaldehyde is critical.1. The aldehyde is not fully converted to the alcohol. 2. The newly formed alcohol or the nitro group may be sensitive to harsh pH conditions. 3. Impurities can interfere with the reaction or complicate purification.1. Use a slight excess (1.2 eq) of NaBH₄ and monitor the reaction by TLC until the starting material spot disappears. 2. Quench the reaction by slowly adding water or dilute (1M) HCl at 0°C. 3. Verify the purity of the starting material by melting point or NMR before starting.
TLC Shows Multiple Spots 1. Unreacted Aldehyde: Spot with higher Rf than the product. 2. Over-reduced Amine: A more polar spot with a lower Rf.1. The starting aldehyde is less polar than the product alcohol due to the absence of the hydroxyl group for hydrogen bonding. 2. The resulting amine product contains both -OH and -NH₂ groups, making it significantly more polar than the desired product.1. Add a small additional portion of NaBH₄ and allow the reaction to stir for another 30 minutes. 2. This indicates the reaction conditions were too harsh. Reduce the temperature or avoid overly strong reducing agents. Purify via column chromatography if necessary.
Final Product is Oily or Discolored (e.g., Yellow/Brown) 1. Presence of Impurities: Trapped solvent or side products can prevent crystallization. 2. Trace Azo Compounds: Nitro compounds can sometimes form colored impurities under reductive conditions.[2]1. The melting point of a substance is depressed by impurities, which can result in an oil at room temperature. 2. Azo compounds are highly conjugated and intensely colored, and even trace amounts can discolor the product.1. Ensure the crude product is thoroughly dry. Perform recrystallization using a binary solvent system like Toluene/Hexane or Ethanol/Water to effectively exclude impurities. 2. During recrystallization from a hot solvent, add a small amount of activated charcoal to adsorb colored impurities, then filter hot through celite.[7]
Difficulty with Product Isolation/Extraction Emulsion during Workup: Formation of a stable emulsion layer between the aqueous and organic phases.Emulsions can be caused by fine particulate matter or amphiphilic side products, making phase separation difficult and leading to product loss.Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer, helping to break the emulsion and improve phase separation.

Section 4: Validated Experimental Protocols

Protocol 1: Synthesis of this compound

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-2-nitrobenzaldehyde (10.0 g, 53.9 mmol).

  • Dissolution: Add methanol (100 mL) and stir until the solid is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Reduction: While stirring vigorously, add sodium borohydride (2.45 g, 64.7 mmol, 1.2 eq) in small portions over 15-20 minutes. Ensure the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate) until the starting aldehyde spot is no longer visible.

  • Workup:

    • Cool the flask back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding 50 mL of deionized water, followed by 1M HCl until the pH is ~6-7 (to neutralize excess borohydride).

    • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which should be a pale yellow solid upon drying.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Transfer the crude solid to an Erlenmeyer flask. Add a minimum amount of hot toluene (or ethanol) to just dissolve the solid.

  • Precipitation: While the solution is still warm, slowly add hexane (or water if using ethanol) dropwise until the solution becomes faintly cloudy.

  • Crystallization: Add a drop or two of the hot solvent (toluene/ethanol) to redissolve the cloudiness and then allow the flask to cool slowly to room temperature, and finally in an ice bath for 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane (or cold 50:50 ethanol/water).

  • Drying: Dry the purified crystals under vacuum. The expected product is a white to off-white solid with a melting point of approximately 65-69 °C.[8]

Section 5: References

  • Hu, Y., et al. (2012). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Journal of Biochemical and Molecular Toxicology. Available at: --INVALID-LINK--

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: --INVALID-LINK--

  • ChemScene. 3-Chloro-2-nitrobenzaldehyde. Available at: --INVALID-LINK--

  • Organic Reactions. Nitro Reduction - Common Conditions. Available at: --INVALID-LINK--

  • PubChem. (2-Chloro-3-nitrophenyl)methanol. Available at: --INVALID-LINK--

  • ResearchGate. Which one is the best procedure for the reduction of aromatic nitro compounds?. Available at: --INVALID-LINK--

  • ResearchGate. Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Available at: --INVALID-LINK--

  • Organic Syntheses. p-NITROBENZYL ALCOHOL. Available at: --INVALID-LINK--

  • GlobalChemMall. This compound. Available at: --INVALID-LINK--

  • ACS Electrochemistry. Nitro Substrates in Reductive Electrosynthesis: A Review. Available at: --INVALID-LINK--

  • Benchchem. Synthesis routes of 3-Nitrobenzyl alcohol. Available at: --INVALID-LINK--

References

Technical Support Center: Purification of Crude (3-chloro-2-nitrophenyl)methanol by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of (3-chloro-2-nitrophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our goal is to equip you with the necessary knowledge to achieve high purity and yield in your experiments.

I. Understanding the Compound: this compound

This compound is an organic compound with the molecular formula C₇H₆ClNO₃.[1][2] It presents as a solid at room temperature and possesses a molecular weight of approximately 187.58 g/mol .[3] The presence of a hydroxyl group suggests moderate solubility in polar solvents.[4] Its structure, featuring a chlorinated and nitro-substituted aromatic ring, makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[4][5]

Key Physical and Chemical Properties:

PropertyValueSource(s)
Molecular Formula C₇H₆ClNO₃[1][2]
Molecular Weight ~187.58 g/mol [3]
Appearance Solid[4]
Melting Point 65-69 °C[6]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the recrystallization of this compound.

Q1: What is the primary goal of recrystallizing crude this compound?

A1: The primary goal is to remove impurities that may be present from the synthesis of the compound.[7] These impurities can include unreacted starting materials, by-products such as isomers, and colored impurities.[8][9] Recrystallization is a purification technique that separates compounds based on their differential solubility in a given solvent at varying temperatures.[10]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[11] Given the polar nature of the molecule due to the hydroxyl and nitro groups, polar solvents are a good starting point.[4] A general rule of thumb is that solvents with functional groups similar to the compound of interest are often good solubilizers.[12] Ethanol, methanol, or a mixed solvent system like ethanol/water are often effective for compounds with similar functionalities.[11][13] It is recommended to perform a small-scale solvent screen to identify the optimal solvent or solvent mixture for your specific crude material.

Q3: What are the critical safety precautions when performing this recrystallization?

A3: this compound and its related isomers are irritants to the skin and eyes and may cause respiratory irritation.[14][15] Therefore, it is crucial to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16] The chosen recrystallization solvents may be flammable and have their own specific hazards; always consult the Safety Data Sheet (SDS) for each solvent before use.[17]

Q4: My purified this compound has a low melting point or a broad melting point range. What does this indicate?

A4: A low or broad melting point range is a strong indicator of the presence of impurities. Pure crystalline solids typically have a sharp, well-defined melting point. The impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. Further recrystallization may be necessary to improve purity.

III. Troubleshooting Guide

This guide provides solutions to common problems encountered during the recrystallization of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Failure of crystals to form upon cooling. - Too much solvent was used: The solution is not saturated enough for crystals to form.[18] - Supersaturation: The solution contains more dissolved compound than it should at that temperature.[7][18]- Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[10] - Induce crystallization: Scratch the inside of the flask with a glass rod just below the solvent level or add a seed crystal of pure this compound.[18]
The compound "oils out" instead of forming crystals. - The melting point of the compound is lower than the boiling point of the solvent. - High concentration of impurities: Impurities can lower the melting point of the mixture.[9] - Cooling the solution too quickly. [9]- Reheat the solution to dissolve the oil. Add a small amount of additional solvent if necessary.[18] - Allow the solution to cool more slowly. This can be achieved by leaving the flask at room temperature before moving it to an ice bath.[18] - Consider a different solvent or a mixed solvent system.
The purified crystals are colored. - Presence of colored impurities. [19]- Use decolorizing charcoal (activated carbon): Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities.[19][20] Be cautious not to add charcoal to a boiling solution as it can cause bumping.
Low recovery of purified product. - Too much solvent was used for recrystallization or washing. [7] - Premature crystallization during hot filtration. [19] - The compound has significant solubility in the cold solvent. - Use the minimum amount of hot solvent to dissolve the crude product. [7] - Wash the collected crystals with a minimal amount of ice-cold solvent. [7] - Ensure the filtration apparatus is pre-heated before hot filtration. [19] - Cool the filtrate in an ice bath to maximize crystal formation. [20]

IV. Experimental Protocols

A. Single-Solvent Recrystallization Protocol

This protocol is suitable when a single solvent is identified that effectively dissolves the crude product at high temperatures and poorly at low temperatures.

Workflow Diagram:

G A 1. Dissolve Crude Product B 2. Hot Gravity Filtration (if insoluble impurities are present) A->B transfer hot solution C 3. Cool to Room Temperature B->C clear filtrate D 4. Cool in Ice Bath C->D induce further crystallization E 5. Vacuum Filtration D->E collect crystals F 6. Wash with Cold Solvent E->F remove soluble impurities G 7. Dry the Crystals F->G obtain pure product G A 1. Dissolve in 'Good' Solvent B 2. Add 'Poor' Solvent until Cloudy A->B induce precipitation C 3. Add 'Good' Solvent to Re-dissolve B->C achieve saturation D 4. Cool to Room Temperature C->D initiate crystallization E 5. Cool in Ice Bath D->E maximize yield F 6. Vacuum Filtration E->F collect crystals G 7. Wash and Dry F->G purify and isolate

References

common side products in the synthesis of (3-chloro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the synthesis of (3-chloro-2-nitrophenyl)methanol. Focusing on common side products and reaction pitfalls, this document offers in-depth, evidence-based solutions to optimize reaction outcomes. Through a detailed FAQ section, step-by-step protocols, and visual aids, we aim to elucidate the underlying chemical principles and provide practical guidance for mitigating impurity formation.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, is often complicated by the formation of several side products that can hinder purification and reduce yields. This guide is designed to serve as a technical support center, directly addressing the common challenges encountered during its synthesis. By understanding the mechanistic origins of these impurities, researchers can proactively implement strategies to minimize their formation.

The most common synthetic route to this compound involves the reduction of 3-chloro-2-nitrobenzaldehyde. This precursor, lacking α-hydrogens, is susceptible to a variety of transformations under different reaction conditions, which are the primary focus of this troubleshooting guide.

Core Synthesis Workflow

A general workflow for the synthesis of this compound is depicted below. This guide will focus on troubleshooting the reduction step, which is the most critical phase for controlling purity.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Target Synthesis & Troubleshooting Focus cluster_2 Purification Start 3-Chloro-2-nitrotoluene or 3-Chloro-2-nitrobenzoic acid Intermediate 3-Chloro-2-nitrobenzaldehyde Start->Intermediate Oxidation or Reduction/Esterification Target This compound Intermediate->Target Reduction (e.g., NaBH4) Purified Pure Product Target->Purified Column Chromatography or Recrystallization

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of this compound, with a focus on the reduction of 3-chloro-2-nitrobenzaldehyde.

Q1: My reaction produced a significant amount of a carboxylic acid impurity alongside my desired alcohol. What is it and how can I prevent its formation?

A1: Root Cause Analysis:

The presence of a carboxylic acid, specifically 3-chloro-2-nitrobenzoic acid , is a classic indicator of the Cannizzaro reaction . This base-induced disproportionation occurs with aldehydes that lack α-hydrogens, such as 3-chloro-2-nitrobenzaldehyde.[1][2] In this reaction, one molecule of the aldehyde is reduced to the corresponding alcohol (your target compound), while a second molecule is oxidized to the carboxylic acid.[1]

The reaction is particularly prevalent if your reaction conditions are basic or if the reducing agent itself introduces basicity. For instance, sodium borohydride reductions in alcoholic solvents can generate alkoxides, which are sufficiently basic to catalyze the Cannizzaro reaction.

Cannizzaro_Reaction Aldehyde1 3-Chloro-2-nitrobenzaldehyde Alcohol This compound (Reduced Product) Aldehyde1->Alcohol Reduction Aldehyde2 3-Chloro-2-nitrobenzaldehyde Acid 3-Chloro-2-nitrobenzoic acid (Oxidized Product) Aldehyde2->Acid Oxidation Base Base (e.g., OH⁻, RO⁻) Base->Aldehyde1 catalyzes Base->Aldehyde2

Caption: The Cannizzaro disproportionation of 3-chloro-2-nitrobenzaldehyde.

Troubleshooting & Prevention:

  • pH Control: Maintain a neutral or slightly acidic pH during the reduction. If using sodium borohydride, consider adding a mild acid (e.g., dropwise addition of dilute HCl or acetic acid) to neutralize any generated base.

  • Temperature Management: The Cannizzaro reaction is often accelerated at higher temperatures. Performing the reduction at low temperatures (e.g., 0-5 °C) can significantly suppress this side reaction.

  • Choice of Reducing Agent: While sodium borohydride is common, other reducing agents that operate under neutral conditions, such as catalytic hydrogenation with a suitable catalyst (e.g., PtO2), can be employed, though care must be taken to avoid over-reduction (see Q3).

  • Work-up Procedure: If the carboxylic acid has formed, it can be removed during the work-up. By washing the organic extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution), the acidic byproduct will be converted to its salt and extracted into the aqueous phase.

Q2: I've isolated a product with a mass corresponding to the loss of chlorine. What is this side product and why did it form?

A2: Root Cause Analysis:

The formation of a product with a mass suggesting the loss of the chlorine atom points to reductive dehalogenation . This side reaction results in the formation of (2-nitrophenyl)methanol . Reductive dehalogenation can occur under various reducing conditions, particularly with catalytic hydrogenation where catalysts like palladium on carbon (Pd/C) are known to facilitate the cleavage of C-Cl bonds.[3][4] While less common with hydride reagents like NaBH4, it can still occur, especially with prolonged reaction times or elevated temperatures.

The mechanism often involves the oxidative addition of the C-Cl bond to a metal center or the formation of an aryl radical intermediate.[5][6]

Troubleshooting & Prevention:

  • Catalyst Selection for Hydrogenation: If using catalytic hydrogenation, choose a catalyst less prone to promoting dehalogenation. Platinum-based catalysts (e.g., PtO2) are often a better choice than palladium-based ones for substrates containing aryl chlorides.[3]

  • Reaction Time and Temperature: Minimize reaction times and maintain low temperatures to disfavor the kinetically slower dehalogenation pathway.

  • Reducing Agent Stoichiometry: Use a minimal excess of the reducing agent. A large excess can increase the likelihood of side reactions, including dehalogenation.

Side ProductCommon CausePrevention Strategy
(2-nitrophenyl)methanol Reductive DehalogenationUse Pt-based instead of Pd-based catalysts for hydrogenation; minimize reaction time and temperature.
Q3: My product shows evidence of an amino group instead of a nitro group. What happened?

A3: Root Cause Analysis:

The presence of an amino group indicates over-reduction of the nitro group, leading to the formation of (2-amino-3-chlorophenyl)methanol . The nitro group is susceptible to reduction, and many reducing agents capable of converting an aldehyde to an alcohol can also, under more forcing conditions, reduce a nitro group to an amine. This is particularly a risk with powerful reducing systems like catalytic hydrogenation or strong hydride reagents.

Troubleshooting & Prevention:

  • Choice of Reducing Agent: Sodium borohydride (NaBH4) is generally chemoselective for aldehydes and ketones in the presence of nitro groups under controlled conditions. It is the preferred reagent to avoid this side reaction.

  • Catalytic Hydrogenation Conditions: If using catalytic hydrogenation, the conditions must be carefully controlled. Lower hydrogen pressure, lower catalyst loading, and shorter reaction times can help to selectively reduce the aldehyde without affecting the nitro group.

  • Temperature Control: As with other side reactions, maintaining low temperatures is crucial to enhance the selectivity of the reduction.

Reduction_Pathways Start 3-Chloro-2-nitrobenzaldehyde Desired This compound (Target Product) Start->Desired Selective Reduction (e.g., NaBH4, 0°C) OverReduced (2-amino-3-chlorophenyl)methanol (Over-reduction Product) Desired->OverReduced Harsh Reduction Conditions (e.g., H2/Pd-C, high pressure/temp)

References

troubleshooting guide for the reduction of the nitro group in (3-chloro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the reduction of the nitro group in (3-chloro-2-nitrophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions. Our goal is to equip you with the scientific rationale behind experimental choices to ensure a successful and reproducible synthesis of (2-amino-3-chlorophenyl)methanol.

Introduction

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis, yet it presents unique challenges when other sensitive functional groups are present. The substrate, this compound, is a prime example of this complexity, featuring a benzylic alcohol and an aryl chloride in addition to the nitro group. The proximity of these groups can lead to undesired side reactions, incomplete conversions, and purification difficulties. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic principles and field-proven solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying chemical reasoning.

Question 1: My reaction is incomplete, and I still see a significant amount of starting material. What are the likely causes and how can I fix this?

Answer:

Incomplete conversion is a frequent issue and can stem from several factors related to the catalyst, reagents, or reaction setup.

  • Catalyst Inactivity or Poisoning:

    • Cause: The catalyst, particularly in catalytic hydrogenations (e.g., Pd/C, PtO₂, Raney Ni), can be deactivated. Sulfur-containing impurities in reagents or solvents can poison noble metal catalysts.[1] The product amine itself can sometimes inhibit the catalyst by strong coordination.[2]

    • Solution:

      • Use Fresh Catalyst: Ensure your catalyst is not old or has been improperly stored.

      • Purify Reagents: Use high-purity solvents and reagents.

      • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor inhibition.

      • Consider Catalyst Choice: If catalyst poisoning is suspected, switching to a more robust, less sensitive reduction method like Fe/NH₄Cl may be beneficial.[3][4]

  • Insufficient Reducing Agent or Hydrogen Pressure:

    • Cause: In catalytic hydrogenations, inadequate hydrogen pressure or poor agitation can lead to a hydrogen-starved reaction, which can also promote the formation of undesired intermediates like azo compounds.[5] For metal/acid reductions, an insufficient molar equivalent of the metal is a common oversight.

    • Solution:

      • Check Hydrogen Supply: Ensure a consistent and adequate supply of hydrogen. For balloon pressure reactions, ensure the balloon remains inflated. For pressurized systems, maintain the target pressure.

      • Optimize Agitation: Vigorous stirring is crucial to ensure proper mixing of the solid catalyst, liquid phase, and gaseous hydrogen.

      • Stoichiometry Check: For metal-based reductions (e.g., Fe, Zn, SnCl₂), ensure you are using a sufficient molar excess (typically 3-5 equivalents).[6][7]

  • Poor Substrate Solubility:

    • Cause: If the starting material is not fully dissolved in the reaction solvent, the reaction becomes mass-transfer limited.[5]

    • Solution:

      • Solvent Screening: Test the solubility of your starting material in various solvents compatible with your chosen reduction method. A solvent mixture (e.g., Ethanol/THF, Methanol/DCM) might be necessary.

      • Increase Temperature: Gently warming the reaction mixture can improve solubility and reaction rate. However, be cautious as higher temperatures can also promote side reactions.

Troubleshooting Workflow for Incomplete Conversion

start Incomplete Conversion Observed check_catalyst Is the catalyst fresh and handled properly? start->check_catalyst check_reagents Are reagents and solvents high purity? check_catalyst->check_reagents Yes increase_loading Increase catalyst loading or add fresh catalyst. check_catalyst->increase_loading No check_h2 Is H2 pressure / reducing agent stoichiometry adequate? check_reagents->check_h2 Yes purify Purify solvents/reagents or use new stock. check_reagents->purify No check_solubility Is the substrate fully dissolved? check_h2->check_solubility Yes increase_reductant Increase H2 pressure or add more metal reductant. check_h2->increase_reductant No change_solvent Change solvent system or gently increase temperature. check_solubility->change_solvent No end Reaction Complete check_solubility->end Yes increase_loading->check_reagents purify->check_h2 increase_reductant->check_solubility change_solvent->end

Caption: A decision-making workflow for troubleshooting incomplete nitro group reductions.

Question 2: I'm observing dehalogenation, resulting in (2-aminophenyl)methanol as a byproduct. How can I prevent this?

Answer:

Dehalogenation is a classic side reaction during catalytic hydrogenation, especially with palladium catalysts. The C-Cl bond in your substrate is susceptible to hydrogenolysis.

  • Choice of Catalyst:

    • Cause: Palladium on carbon (Pd/C) is highly active for hydrogenolysis.

    • Solution: Switch to a catalyst that is less prone to causing dehalogenation. Raney Nickel is an excellent alternative for reducing nitro groups while preserving aryl chlorides. Platinum-based catalysts (e.g., PtO₂) can also be less aggressive towards dehalogenation than palladium.

  • Reaction Conditions:

    • Cause: Harsh conditions (high temperature, high hydrogen pressure) can promote dehalogenation.

    • Solution:

      • Milder Conditions: Perform the reaction at room temperature and lower hydrogen pressure (e.g., balloon pressure).

      • Catalyst Poisoning (Intentional): In some cases, adding a catalyst poison like quinoline or diphenyl sulfide can selectively inhibit the hydrogenolysis reaction without stopping the desired nitro reduction.[8] This requires careful optimization.

  • Alternative Reducing Agents:

    • Cause: Catalytic hydrogenation is inherently prone to this side reaction.

    • Solution: Move away from catalytic hydrogenation. Metal-based reductions are highly chemoselective and will not affect the aryl chloride.

      • Fe/NH₄Cl or Fe/AcOH: This is a mild, inexpensive, and highly effective method that shows excellent functional group tolerance.[3]

      • SnCl₂·2H₂O: Tin(II) chloride is another classic and mild reagent for this transformation that is compatible with aryl halides.[7]

      • Zinc Dust: Using zinc in acidic media (like acetic acid) or with ammonium chloride provides another reliable, non-hydrogenolysis pathway.[6][9]

Question 3: My desired product, (2-amino-3-chlorophenyl)methanol, is unstable or I'm getting a complex mixture of products. I suspect the benzylic alcohol is reacting.

Answer:

The benzylic alcohol introduces another potential point of reactivity. While generally stable, it can undergo hydrogenolysis under certain catalytic hydrogenation conditions, leading to the formation of 2-amino-3-chlorotoluene.[10]

  • Cause of Instability:

    • The product, an ortho-amino benzyl alcohol, can be prone to self-condensation or polymerization, especially under acidic or heated conditions.

    • Overly aggressive hydrogenation conditions (high temperature, high pressure, highly active catalyst) can lead to the reduction of the benzylic alcohol to a methyl group.[10]

  • Solutions:

    • Use Mild Conditions: Employ room temperature and atmospheric pressure for hydrogenations.

    • Choose a Chemoselective Method: Metal/acid reductions (Fe/AcOH, SnCl₂) are highly unlikely to affect the benzylic alcohol and are the preferred methods to ensure its preservation.[11]

    • Careful Workup: During the workup, avoid strong acids and prolonged heating. Neutralize the reaction mixture carefully and extract the product promptly.

    • Product Isolation: The product amine may be more stable as a hydrochloride salt. If purification by chromatography is difficult, consider isolating the product as its salt.

Frequently Asked Questions (FAQs)

Q1: Which reduction method is the best starting point for my substrate?

For this compound, the most robust and chemoselective starting point is the Fe/NH₄Cl system . It is inexpensive, effective, and avoids the key side reactions of dehalogenation and benzylic alcohol reduction.[4] Catalytic hydrogenation with Raney Nickel is a viable second choice if hydrogenation is preferred.

Q2: How do I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting material (less polar) and the product amine (more polar). A typical system might be Ethyl Acetate/Hexanes. The product amine will have a much lower Rf value. Staining with ninhydrin can help visualize the amine product.

Q3: The workup for my Fe/AcOH reduction is messy with a lot of iron sludge. How can I improve it?

This is a common issue. After the reaction is complete, cool the mixture and filter it through a pad of Celite® to remove the bulk of the iron salts. Then, carefully basify the filtrate with a base like sodium bicarbonate or dilute sodium hydroxide to precipitate the remaining iron hydroxides. Another Celite filtration followed by extraction of the filtrate should yield a much cleaner organic phase.

Q4: Can I use Sodium Borohydride (NaBH₄) for this reduction?

Sodium borohydride alone is not strong enough to reduce an aromatic nitro group. However, it can be used in combination with a catalyst, such as Pd/C or FeCl₂.[7][12] While effective, the NaBH₄/Pd-C system still carries the risk of dehalogenation.

Q5: What is the mechanism of the Fe/NH₄Cl reduction?

This reaction is a variation of the Béchamp reduction. Iron metal acts as the electron donor. The mildly acidic ammonium chloride provides protons and helps to keep the resulting iron(II) and iron(III) species in solution as hydroxides/oxides. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final amine.[3]

Reagent Selection Guide
Reducing SystemProsConsKey Considerations for this compound
H₂ / Pd/C High efficiency, clean byproducts (H₂O).High risk of dehalogenation (C-Cl bond cleavage) . Can reduce benzylic alcohol.[10]Not recommended due to high risk of side reactions.
H₂ / Raney Ni Effective for nitro reduction, lower risk of dehalogenation than Pd/C.Pyrophoric catalyst requires careful handling; can still cause dehalogenation under harsh conditions.A viable option, but requires careful temperature and pressure control.
Fe / NH₄Cl or AcOH Excellent chemoselectivity (preserves C-Cl and C-OH).[11] Inexpensive and robust.[4]Workup can be cumbersome due to iron salts.Highly recommended as a reliable starting point.
SnCl₂·2H₂O Mild and highly chemoselective.[7]Stoichiometric tin waste is a drawback; workup requires careful pH control to remove tin salts.Excellent choice for small-scale synthesis where waste is less of a concern.
Zn / NH₄Cl or AcOH Good chemoselectivity.[6]Can be less efficient than Fe or SnCl₂; workup can be challenging.A good alternative to Fe-based reductions.

Detailed Experimental Protocol: Reduction using Fe/NH₄Cl

This protocol provides a reliable method for the chemoselective reduction of this compound.

Materials:

  • This compound (1.0 eq)

  • Iron powder (<100 mesh) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (4.0 eq)

  • Ethanol (or Methanol)

  • Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), ethanol, and water (typically a 4:1 to 5:1 ratio of EtOH:H₂O). Stir to dissolve the starting material.

  • Add ammonium chloride (4.0 eq) and iron powder (5.0 eq) to the solution.

  • Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by TLC. The reaction is usually complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the bulk of the iron solids. Wash the filter cake thoroughly with ethyl acetate.

  • Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (2-amino-3-chlorophenyl)methanol.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

General Reaction Pathway

sub reagents Fe, NH4Cl EtOH/H2O, Reflux sub->reagents prod reagents->prod

Caption: Chemoselective reduction of this compound to (2-amino-3-chlorophenyl)methanol.

References

Technical Support Center: Optimization of Reaction Conditions for (3-Chloro-2-nitrophenyl)methanol Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting and optimization strategies for the chemical derivatization of (3-chloro-2-nitrophenyl)methanol. It is designed for researchers, chemists, and drug development professionals who may encounter challenges when modifying this specific substrate. The presence of both a chloro and a nitro group on the phenyl ring introduces unique electronic and steric challenges that require careful consideration of reaction conditions.

Section 1: Ether Synthesis via Williamson Etherification

The Williamson ether synthesis is a cornerstone method for forming ethers from an alcohol and an alkyl halide. However, the acidity of the benzylic proton and potential side reactions necessitate a carefully optimized protocol for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing a Williamson ether synthesis on this compound?

A1: The primary challenges stem from the substrate's electronic properties. The electron-withdrawing nitro and chloro groups increase the acidity of the hydroxyl proton, making deprotonation easier. However, these groups can also influence the stability of intermediates and the reactivity of the resulting alkoxide. Key challenges include ensuring complete deprotonation without side reactions, preventing SNAr (Nucleophilic Aromatic Substitution) on the ring, and managing the solubility of the sodium alkoxide intermediate.

Q2: Which base is most effective for deprotonating this compound?

A2: A strong, non-nucleophilic base is required to ensure complete and irreversible deprotonation. Sodium hydride (NaH) is the most common and effective choice.[1][2] It reacts to form the sodium alkoxide and hydrogen gas, driving the reaction to completion. Weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) may result in an incomplete reaction due to equilibrium with the starting alcohol.

Q3: How do I choose the right solvent for the reaction?

A3: The ideal solvent must be aprotic to avoid quenching the strong base and must effectively dissolve both the alkoxide intermediate and the alkyl halide. Polar aprotic solvents are preferred.[3]

  • Tetrahydrofuran (THF): A good general-purpose choice, but the sodium alkoxide of your substrate may have limited solubility.

  • N,N-Dimethylformamide (DMF): Excellent for dissolving polar intermediates and salts, often leading to faster reaction rates.[4] However, it requires higher temperatures to remove during workup and must be thoroughly anhydrous.

Troubleshooting Guide: Low Yield in Ether Synthesis
Problem / Observation Potential Cause Recommended Solution & Scientific Rationale
TLC shows significant unreacted starting material. 1. Incomplete Deprotonation: The base was not strong enough or was insufficient in quantity.Solution: Use 1.1-1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil). Ensure the NaH is fresh.[3] Allow sufficient time for deprotonation (typically 30-60 minutes at 0 °C to room temperature) and observe for the cessation of H₂ gas evolution before adding the alkyl halide.
2. Presence of Water: Moisture in the solvent or on the glassware has quenched the base.Solution: Use anhydrous solvents and thoroughly flame-dry all glassware under vacuum or nitrogen/argon.[3] Conducting the reaction under an inert atmosphere is critical for success.
3. Poor Alkylating Agent: The alkyl halide is unreactive (R-Cl) or has degraded.Solution: Reactivity of alkyl halides follows the order R-I > R-Br > R-Cl.[3] If using a bromide or chloride, consider converting it to the iodide in situ by adding a catalytic amount of sodium iodide (Finkelstein reaction). Ensure the alkylating agent is pure.
Multiple spots on TLC, indicating byproducts. 1. Elimination (E2) Reaction: The alkyl halide is sterically hindered (e.g., secondary or tertiary), and the alkoxide is acting as a base rather than a nucleophile.Solution: This is more common with hindered alkyl halides. If possible, use a primary alkyl halide. Run the reaction at the lowest feasible temperature (start at room temperature before gently heating) to favor substitution over elimination.
2. Self-Condensation: A molecule of the alkoxide displaces the chloride on another molecule of the starting material (SNAr).Solution: This is unlikely under typical Williamson conditions but can be favored by high temperatures. Maintain a controlled temperature (e.g., not exceeding 40-60 °C unless necessary). Ensure the alkylating agent is added promptly after alkoxide formation.
Reaction turns dark or shows signs of decomposition. 1. High Reaction Temperature: The nitro group can be sensitive to high temperatures in the presence of a strong base.Solution: Optimize the temperature. Many Williamson syntheses proceed well at room temperature or with gentle heating (40-60 °C).[3] Avoid aggressive refluxing unless you have confirmed it is necessary through small-scale trials.
2. Impure Solvent: Peroxides in aged THF can cause unpredictable side reactions.Solution: Use freshly distilled or inhibitor-free, anhydrous-grade solvents.
Experimental Protocol: Synthesis of (3-Chloro-2-nitrophenyl)methyl Ethyl Ether
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Allow to cool to room temperature under a stream of nitrogen.

  • Reagents: Add this compound (1.0 eq) and anhydrous DMF (approx. 0.2 M concentration) to the flask.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add Sodium Hydride (1.1 eq, 60% dispersion) portion-wise.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 40 minutes.

  • Alkylation: Cool the reaction back to 0 °C. Add ethyl iodide (1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and extract the product with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Visual Workflow: Williamson Ether Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Flame-dry glassware under N2 prep2 Add Substrate & Anhydrous DMF prep1->prep2 react1 Cool to 0 °C prep2->react1 react2 Add NaH (1.1 eq) react1->react2 react3 Stir 1 hr (0 °C to RT) react2->react3 react4 Cool to 0 °C react3->react4 react5 Add Alkyl Halide (1.2 eq) react4->react5 react6 Stir Overnight at RT react5->react6 workup1 Quench with aq. NH4Cl react6->workup1 workup2 Extract with EtOAc workup1->workup2 workup3 Wash, Dry, Concentrate workup2->workup3 workup4 Silica Gel Chromatography workup3->workup4 end end workup4->end Pure Ether Product

Caption: Workflow for Williamson Ether Synthesis.

Section 2: Ester Synthesis via Acylation

Acylation is a robust method to form esters from this compound using an acyl chloride or anhydride, typically in the presence of a base.

Frequently Asked Questions (FAQs)

Q1: What is the best acylating agent to use: an acyl chloride or an anhydride?

A1: Acyl chlorides are generally more reactive than anhydrides and often result in faster and more complete reactions. However, they are also more sensitive to moisture and produce HCl as a byproduct, which must be scavenged by a base. Anhydrides are less sensitive to moisture but may require a catalyst (like DMAP) or longer reaction times.

Q2: What is the role of the base in this reaction?

A2: The base serves two purposes:

  • To scavenge acid: It neutralizes the HCl (from acyl chlorides) or carboxylic acid (from anhydrides) byproduct, preventing side reactions like acid-catalyzed degradation.

  • To act as a catalyst: Nucleophilic catalysts like 4-Dimethylaminopyridine (DMAP) can dramatically accelerate the reaction, especially with less reactive anhydrides, by forming a highly reactive acylpyridinium intermediate.

Q3: My acylation reaction is sluggish. How can I speed it up?

A3: To increase the reaction rate, first ensure your reagents are pure and your conditions are anhydrous. If the reaction is still slow, you can:

  • Switch from an anhydride to the corresponding acyl chloride.

  • Add a catalytic amount of DMAP (0.05-0.1 eq) to the reaction.

  • Gently heat the reaction mixture (e.g., to 40 °C), but monitor by TLC to ensure no product degradation occurs.

Troubleshooting Guide: Incomplete Acylation or Low Yield
Problem / Observation Potential Cause Recommended Solution & Scientific Rationale
Reaction stalls, leaving significant starting material. 1. Insufficient Acylating Agent: The agent may have been hydrolyzed by trace moisture or an insufficient amount was used.Solution: Use a slight excess (1.2-1.5 eq) of the acylating agent. Ensure it is added to the reaction mixture under anhydrous conditions.
2. Base is too weak or hindered: A bulky base like triethylamine (Et₃N) might not be sufficient, especially if the alcohol is sterically hindered.Solution: Use pyridine as both the base and solvent, as it is an excellent acyl transfer catalyst. Alternatively, use Et₃N in combination with a catalytic amount of DMAP in a solvent like Dichloromethane (DCM).
Product is contaminated with a water-soluble impurity. 1. Excess Base/Catalyst: Pyridine or DMAP from the reaction remains after workup.Solution: During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl or 5% CuSO₄ solution if using pyridine) to protonate and extract the basic impurities into the aqueous layer.
Isolated yield is low despite clean TLC conversion. 1. Product Hydrolysis: The newly formed ester is being hydrolyzed back to the alcohol during the aqueous workup.Solution: Minimize the time the product is in contact with aqueous acid or base during workup. Ensure washes are performed quickly and at cool temperatures. Use a milder quenching agent if possible.

Visual Workflow: Acylation Reaction

G cluster_prep Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Substrate, Base (Et3N), and cat. DMAP in Anhydrous DCM react1 Cool to 0 °C prep1->react1 react2 Add Acyl Chloride (1.2 eq) dropwise react1->react2 react3 Stir at RT until completion (Monitor by TLC) react2->react3 workup1 Wash with H2O react3->workup1 workup2 Wash with 1M HCl workup1->workup2 workup3 Wash with Brine workup2->workup3 workup4 Dry (Na2SO4), Concentrate workup3->workup4 workup5 Purify (Chromatography or Recrystallization) workup4->workup5 end end workup5->end Pure Ester Product

Caption: Workflow for Acylation of a Benzylic Alcohol.

Section 3: Analytical Monitoring and Characterization

Effective optimization requires reliable methods to monitor reaction progress and characterize the final product.

Frequently Asked Questions (FAQs)

Q1: How can I best monitor the reaction progress?

A1: Thin-Layer Chromatography (TLC) is the most common and immediate method. Use a solvent system that gives good separation between your starting material, product, and any major byproducts (e.g., 20-30% Ethyl Acetate in Hexanes). The product, being less polar than the starting alcohol, should have a higher Rf value. For quantitative analysis of reaction kinetics, HPLC or GC can be used.[4][5]

Q2: I am trying to analyze my reaction by Gas Chromatography (GC), but I don't see a peak for my starting material or product. What's wrong?

A2: Benzyl alcohols, especially those with nitro groups, can be thermally labile and may decompose in the hot GC injector port.[6][7] This can lead to the absence of a peak or the appearance of unexpected degradation peaks. If you suspect this, try lowering the injector temperature. Alternatively, HPLC is a more suitable method as it avoids high temperatures.

Q3: What are the expected spectroscopic signatures for my derivatized product?

A3:

  • ¹H NMR: The most telling change will be the disappearance of the broad hydroxyl (-OH) peak and the appearance of new peaks corresponding to the added group (e.g., the ethyl group in an etherification will show a quartet and a triplet). The benzylic methylene (-CH₂O-) protons, typically a singlet in the starting material, will likely shift and may become diastereotopic if a chiral center is introduced.

  • IR Spectroscopy: You will see the disappearance of the broad O-H stretch (around 3300-3500 cm⁻¹) from the starting alcohol and the appearance of a strong C-O stretch (around 1100-1200 cm⁻¹ for ethers, or 1735 cm⁻¹ for the C=O of an ester).

  • Mass Spectrometry: The molecular ion peak will correspond to the mass of the derivatized product.

References

stability issues of (3-chloro-2-nitrophenyl)methanol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-chloro-2-nitrophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of this compound under various experimental conditions. Understanding the stability profile of this compound is critical for its effective use in synthesis, formulation, and drug discovery.

Introduction to this compound

This compound is a substituted benzyl alcohol derivative.[1] Its chemical structure, featuring a nitro group ortho to the chloromethyl group, makes it susceptible to degradation under certain pH conditions. These stability issues can impact experimental outcomes, purity of intermediates, and the overall success of a research project. This guide will address common questions and concerns related to its stability.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common issues encountered when working with this compound.

Q1: I am observing significant degradation of this compound in my reaction mixture, which is run under acidic conditions. What is the likely cause?

A1: Acid-catalyzed degradation is a known issue for benzyl alcohols.[2] The presence of an acid can protonate the hydroxyl group of the methanol substituent, forming a good leaving group (water). This facilitates the formation of a resonance-stabilized benzylic carbocation. This carbocation is then susceptible to nucleophilic attack or rearrangement, leading to the formation of various byproducts. The electron-withdrawing nature of the nitro and chloro groups on the aromatic ring can influence the stability of this carbocation and the overall degradation rate.

Troubleshooting Steps:

  • pH Control: Carefully control the pH of your reaction mixture. If possible, use a weaker acid or a buffered system to maintain a less aggressive acidic environment.

  • Temperature Management: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. Higher temperatures can accelerate the degradation process.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the compound to acidic conditions. Monitor the reaction progress closely using techniques like TLC or HPLC.

  • Inert Atmosphere: While the primary degradation pathway is acid-catalyzed, oxidation can also occur.[3][4] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

Q2: My experiment requires basic conditions, and I'm seeing a loss of my starting material, this compound. What degradation pathways should I be concerned about?

A2: Under basic conditions, this compound can also undergo degradation, primarily through oxidation.[5] The benzylic proton can be abstracted by a base, forming a benzyl anion which is then susceptible to oxidation. The presence of the nitro group can also influence the reactivity of the molecule in basic media.

Troubleshooting Steps:

  • Choice of Base: The strength of the base can significantly impact the degradation rate.[5] Consider using a milder base if your reaction chemistry allows. For example, inorganic bases like potassium carbonate may be less harsh than strong bases like sodium hydroxide.

  • Exclusion of Oxygen: As with acidic conditions, it is crucial to exclude oxygen from the reaction mixture to prevent oxidation.[6] Degas your solvents and use an inert atmosphere.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant may help to mitigate oxidative degradation.

  • Temperature and Time: Similar to acidic conditions, lower temperatures and shorter reaction times are generally preferred to minimize degradation.

Q3: What are the expected degradation products of this compound under acidic or basic conditions?

A3: The primary degradation product under both acidic and basic oxidative conditions is likely to be 3-chloro-2-nitrobenzaldehyde . Further oxidation can lead to the formation of 3-chloro-2-nitrobenzoic acid .[4] Under strongly acidic conditions, other byproducts resulting from rearrangement or reactions with nucleophiles present in the reaction mixture could also be formed.

It is crucial to perform a forced degradation study to identify the specific degradation products under your experimental conditions.[7][8][9][10][11] This involves subjecting the compound to stress conditions (e.g., heat, light, acid, base, oxidation) and analyzing the resulting mixture by techniques such as HPLC-MS to identify and characterize the degradants.

Q4: How can I monitor the stability of this compound during my experiment?

A4: The stability of this compound can be monitored using various analytical techniques.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To quantify the parent compound and detect the formation of degradation products. A stability-indicating method should be developed and validated.[12]
Thin-Layer Chromatography (TLC) For rapid, qualitative monitoring of the reaction progress and the appearance of new spots corresponding to degradation products.
Liquid Chromatography-Mass Spectrometry (LC-MS) To identify the molecular weights of the degradation products, aiding in their structural elucidation.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the parent compound and to characterize the structure of isolated degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • To another 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep both solutions at room temperature and at an elevated temperature (e.g., 60 °C).

    • Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep both solutions at room temperature and at an elevated temperature (e.g., 60 °C).

    • Analyze samples at various time points by HPLC.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H2O2.

    • Keep the solution at room temperature.

    • Analyze samples at various time points by HPLC.

  • Thermal Degradation:

    • Keep a solid sample of this compound in an oven at an elevated temperature (e.g., 80 °C).

    • Dissolve a portion of the sample in methanol at various time points and analyze by HPLC.

  • Photostability:

    • Expose a solution of this compound to UV light.

    • Analyze samples at various time points by HPLC.

  • Analysis:

    • Use a suitable HPLC method (e.g., C18 column, mobile phase of methanol/water gradient) to separate the parent compound from its degradation products.

    • Use LC-MS to identify the mass of the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the decrease in the parent compound and the increase in degradation products.

Objective: To develop an HPLC method that can separate this compound from its potential degradation products.

Procedure:

  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase Optimization:

    • Begin with a simple isocratic mobile phase of methanol and water (e.g., 50:50).

    • Inject a mixture of the stressed samples (from the forced degradation study) to see if all peaks are resolved.

    • If co-elution occurs, develop a gradient method by varying the ratio of methanol and water over time.

    • The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can improve peak shape.

  • Wavelength Selection: Determine the optimal UV detection wavelength by running a UV scan of this compound and its degradation products.

  • Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[14]

Visualizing Degradation Pathways and Workflows

Diagram 1: Potential Degradation Pathways

G cluster_acid Acidic Conditions cluster_base Basic Conditions A This compound B Protonation of -OH A->B + H+ C Formation of Benzylic Carbocation B->C - H2O D 3-chloro-2-nitrobenzaldehyde C->D Oxidation E Other Byproducts C->E Nucleophilic Attack / Rearrangement F This compound G Formation of Benzyl Anion F->G + OH- H 3-chloro-2-nitrobenzaldehyde G->H Oxidation I 3-chloro-2-nitrobenzoic acid H->I Further Oxidation

Caption: Potential degradation pathways of this compound.

Diagram 2: Experimental Workflow for Stability Assessment

G A Define Experimental Conditions (pH, Temperature, Solvent) B Prepare Reaction Mixture with This compound A->B C Monitor Reaction Over Time B->C D Sample at Predetermined Intervals C->D E Quench Reaction (if necessary) D->E F Analyze Samples by HPLC/LC-MS E->F G Quantify Parent Compound and Identify Degradation Products F->G H Data Analysis and Interpretation G->H

Caption: Workflow for assessing the stability of this compound.

Conclusion

The stability of this compound is a critical consideration in its handling and use in chemical research and development. By understanding the potential degradation pathways under both acidic and basic conditions and by implementing appropriate control and monitoring strategies, researchers can minimize the impact of instability on their experimental outcomes. This guide provides a starting point for troubleshooting common issues and for designing robust experimental protocols. For further assistance, please do not hesitate to contact our technical support team.

References

Technical Support Center: Purification of (3-chloro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with (3-chloro-2-nitrophenyl)methanol. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this important chemical intermediate.

Introduction to this compound and its Purification Challenges

This compound is a solid organic compound that serves as a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structure, featuring a chloro, a nitro, and a hydroxyl group, imparts a moderate polarity that influences its solubility and chromatographic behavior.

The primary challenge in obtaining high-purity this compound often lies in the removal of structurally similar impurities. These can include unreacted starting materials, by-products from the synthetic route, and potential degradation products. This guide will equip you with the knowledge and practical protocols to effectively purify your sample and ensure the integrity of your downstream applications.

Troubleshooting Guide: Common Purification Issues and Solutions

This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: My crude this compound sample, synthesized by the reduction of 3-chloro-2-nitrobenzaldehyde, shows a persistent yellow color. What is the likely cause and how can I remove it?

Answer:

A persistent yellow color in your crude product is most likely due to the presence of unreacted 3-chloro-2-nitrobenzaldehyde, which is a yellow solid, or other colored impurities from the nitration process. The nitro group itself can also contribute to the color. Here’s a systematic approach to address this issue:

1. Initial Assessment with Thin-Layer Chromatography (TLC):

Before proceeding with a large-scale purification, it is crucial to analyze your crude sample by TLC to visualize the impurity profile.

  • TLC System: A good starting point for a TLC eluent system is a mixture of hexane and ethyl acetate. You can start with a ratio of 3:1 (Hexane:Ethyl Acetate) and adjust as needed.

  • Visualization: this compound and its related impurities are often UV-active, so they can be visualized under a UV lamp (254 nm).

  • Interpretation: The starting aldehyde will likely have a higher Rf value (less polar) than the desired alcohol product. The presence of a spot corresponding to the aldehyde confirms it as an impurity.

2. Purification Strategy 1: Recrystallization

Recrystallization is an effective method for removing small amounts of impurities from a solid sample.[2][3]

  • Solvent Selection: A mixed solvent system of ethanol and water is often effective for recrystallizing polar compounds like nitrobenzyl alcohols.[2]

    • Protocol:

      • Dissolve your crude product in a minimal amount of hot ethanol.

      • While the solution is still hot, add hot water dropwise until you observe the first signs of persistent cloudiness (the cloud point).

      • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

      • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.

Recrystallization Troubleshooting:

Problem Possible Cause Solution
Oiling Out The solute is coming out of solution above its melting point.Re-heat the mixture to dissolve the oil, add more of the better solvent (ethanol), and try cooling more slowly.
No Crystals Form The solution is not saturated, or nucleation is slow.Try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, reduce the solvent volume by gentle heating and re-cool.
Poor Recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.Concentrate the filtrate and attempt a second crystallization. Ensure you use the minimum amount of hot solvent for dissolution.

3. Purification Strategy 2: Flash Column Chromatography

If recrystallization is ineffective or if your sample contains a significant amount of impurities, flash column chromatography is the recommended method.[4][5]

  • Stationary Phase: Silica gel is the standard choice.

  • Eluent System: Based on your initial TLC analysis, a gradient of hexane and ethyl acetate is a good starting point.

    • Protocol:

      • Pack a silica gel column with hexane.

      • Dissolve your crude sample in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

      • Start eluting with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate).

      • Gradually increase the polarity of the eluent (e.g., to 7:3, then 1:1 Hexane:Ethyl Acetate).

      • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

Column Chromatography Workflow

Caption: Workflow for purifying this compound by column chromatography.

Question 2: My NMR spectrum of the purified product still shows small, unidentifiable peaks. What could they be?

Answer:

Even after purification, trace impurities can sometimes remain. Here are some possibilities to consider:

  • Residual Solvents: Peaks from solvents used in the purification (e.g., ethanol, hexane, ethyl acetate) are common. You can compare the chemical shifts of the unknown peaks with known values for common laboratory solvents.[6]

  • Isomeric Impurities: Depending on the synthesis of the starting material (3-chloro-2-nitrotoluene), other isomers of chloronitrotoluene could be present and carried through the synthesis. Separating isomers can be challenging due to their similar polarities.[7][8] A very slow gradient during column chromatography might be necessary.

  • Oxidation Product: this compound can oxidize to the corresponding aldehyde, especially if exposed to air and light over time. The aldehyde proton typically appears as a singlet around 10 ppm in the 1H NMR spectrum.

  • Over-reduction Product: If using a strong reducing agent or harsh conditions during the reduction of the aldehyde, the nitro group could be partially or fully reduced to a nitroso, hydroxylamino, or amino group, leading to a complex mixture of by-products. Using a mild reducing agent like sodium borohydride (NaBH₄) at controlled temperatures helps to minimize this.[9]

1H NMR of this compound (in CDCl₃): A pure sample should show a characteristic pattern. While the exact shifts can vary slightly, you would expect:

  • A multiplet for the aromatic protons.

  • A singlet for the benzylic CH₂ protons.

  • A broad singlet for the hydroxyl proton. The chemical shift of the OH proton is concentration-dependent and it can be exchanged with D₂O.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability of your purified this compound, it should be stored in a cool, dark, and dry place. Exposure to light can potentially lead to photochemical reactions of the nitro group. It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation to the aldehyde.

Q2: Can this compound degrade in acidic or basic conditions?

A2: Nitrobenzyl alcohols can exhibit instability under certain pH conditions. Strong basic conditions should be avoided, as the benzylic proton can become acidic, potentially leading to side reactions.[10][11][12] While generally more stable under acidic conditions, prolonged exposure to strong acids should also be approached with caution. It is recommended to maintain a neutral pH during workup and storage whenever possible.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): For a quick check of the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range close to the literature value (65-69 °C) is a good indicator of high purity.[13]

Purity Analysis Workflow

Purity_Analysis_Workflow Start Purified Sample TLC TLC Analysis Start->TLC Quick Check HPLC HPLC Analysis Start->HPLC Quantitative Purity NMR NMR Spectroscopy Start->NMR Structural Confirmation MS Mass Spectrometry Start->MS Molecular Weight MP Melting Point Start->MP Physical Constant End Purity Confirmed TLC->End HPLC->End NMR->End MS->End MP->End

Caption: Recommended analytical workflow for purity assessment.

References

analytical techniques for monitoring the progress of reactions involving (3-chloro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for analytical techniques used in monitoring chemical reactions involving (3-chloro-2-nitrophenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of reaction monitoring, offering practical troubleshooting advice and in-depth procedural guidance. Our aim is to empower you with the expertise to ensure the accuracy, efficiency, and reliability of your experimental results.

Introduction: The Critical Role of Reaction Monitoring

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules and fine chemicals. Its chemical structure, featuring a hydroxyl group, a nitro group, and a chlorine atom on an aromatic ring, allows for a range of chemical transformations, most notably oxidation of the alcohol to an aldehyde and reduction of the nitro group to an amine. Precise monitoring of these reactions is paramount to optimize reaction conditions, maximize yield, minimize impurities, and ensure the safety and reproducibility of the synthetic process. This guide provides a detailed exploration of the primary analytical techniques for this purpose.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing robust analytical methods.

PropertyValueSource
Chemical Formula C₇H₆ClNO₃--INVALID-LINK--
Molecular Weight 187.58 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Melting Point 65-69 °C (lit.)--INVALID-LINK--
Synonyms 3-Chloro-2-nitrobenzyl alcohol--INVALID-LINK--
Solubility Moderately soluble in polar organic solvents.--INVALID-LINK--

I. High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for monitoring the progress of many organic reactions due to its high resolution, sensitivity, and quantitative accuracy. For reactions involving this compound, reversed-phase HPLC is typically the method of choice.

Experimental Workflow: HPLC Monitoring

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A 1. Quench Reaction Aliquot B 2. Dilute with Mobile Phase A->B C 3. Filter through 0.45 µm Syringe Filter B->C D 4. Inject onto C18 Column C->D E 5. Isocratic/Gradient Elution D->E F 6. UV Detection (e.g., 254 nm) E->F G 7. Integrate Peak Areas F->G H 8. Calculate % Conversion G->H

Caption: A typical workflow for monitoring a reaction using HPLC.

Illustrative HPLC Protocol: Oxidation to 3-Chloro-2-nitrobenzaldehyde
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: 60:40 Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

CompoundExpected Retention Time (min)
This compound~ 3.5
3-Chloro-2-nitrobenzaldehyde~ 4.8

Note: These are illustrative retention times. Actual values will depend on the specific HPLC system and column.

HPLC Troubleshooting Guide

Question 1: I'm seeing significant peak tailing for my this compound peak. What could be the cause and how do I fix it?

Answer: Peak tailing for polar, acidic, or basic compounds is a common issue in reversed-phase HPLC. For this compound, the hydroxyl group can interact with residual acidic silanol groups on the silica-based C18 column packing.

  • Causality: This secondary interaction is stronger than the primary hydrophobic interaction, causing some molecules to be retained longer, resulting in a "tail."

  • Solutions:

    • Modify Mobile Phase pH: Add a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase. This will protonate the silanol groups, reducing their ability to interact with your analyte.

    • Use a Different Column: Modern "end-capped" columns have fewer free silanol groups and are less prone to this issue. Consider a column with a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.

    • Check for Column Overload: Injecting too concentrated a sample can lead to peak shape distortion, including tailing. Try diluting your sample.

Question 2: My retention times are drifting from one injection to the next. What's happening?

Answer: Drifting retention times indicate a lack of system stability. The most common culprits are related to the mobile phase or column equilibration.

  • Causality: Inconsistent mobile phase composition or an unequilibrated column will lead to variable retention.

  • Solutions:

    • Ensure Proper Mixing and Degassing: If you are mixing solvents online, ensure the pump's proportioning valves are working correctly. Always degas your mobile phase to prevent bubble formation, which can affect the pump's performance and lead to flow rate fluctuations.[1][2]

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. This can take 15-30 minutes or longer, especially if you have changed the mobile phase composition significantly.

    • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.[1]

II. Thin-Layer Chromatography (TLC)

TLC is a rapid, qualitative technique that is invaluable for quickly assessing reaction completion and identifying the presence of starting materials, products, and byproducts.

Illustrative TLC Protocol: Reduction to 3-Chloro-2-aminobenzyl alcohol
  • Stationary Phase: Silica gel 60 F₂₅₄ plates

  • Mobile Phase (Eluent): 30:70 Ethyl Acetate:Hexane

  • Visualization: UV light (254 nm) and/or staining (e.g., potassium permanganate).

CompoundExpected Rf Value
This compound~ 0.4
(3-Chloro-2-aminophenyl)methanol~ 0.2

Note: Rf values are highly dependent on the specific conditions.

TLC Troubleshooting Guide

Question 1: All my spots are either at the baseline or at the solvent front. How do I get good separation?

Answer: This is a classic mobile phase polarity issue.

  • Causality: If the spots remain at the baseline (low Rf), the eluent is not polar enough to move the compounds up the plate. If they are all at the solvent front (high Rf), the eluent is too polar, and there is insufficient interaction with the silica gel.

  • Solutions:

    • Adjust Eluent Polarity: For spots at the baseline, increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). For spots at the solvent front, decrease the proportion of the polar solvent.

    • Try Different Solvent Systems: If adjusting the ratio doesn't work, try a different solvent system. For polar compounds, a small amount of methanol in dichloromethane can be effective.

Question 2: I see a streak instead of a distinct spot for my starting material. What's wrong?

Answer: Streaking on a TLC plate can be caused by several factors.

  • Causality:

    • Sample Overload: Applying too much sample to the plate is the most common cause.

    • High Polarity: Very polar compounds can interact strongly with the silica gel, leading to streaking.

    • Insoluble Material: If your sample is not fully dissolved, it can cause streaking from the origin.

  • Solutions:

    • Dilute Your Sample: Prepare a more dilute solution of your reaction mixture for spotting.

    • Add a Modifier to the Eluent: For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, to the eluent can improve spot shape.

    • Ensure Complete Dissolution: Make sure your sample is fully dissolved in the spotting solvent before applying it to the plate.

III. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to the polar nature and potential thermal lability of this compound and its derivatives, direct analysis can be challenging. Derivatization is often employed to improve its chromatographic properties.

Experimental Workflow: GC-MS with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A 1. Quench & Dry Aliquot B 2. Add Derivatizing Agent (e.g., BSTFA) A->B C 3. Heat to Complete Reaction B->C D 4. Inject onto GC Column C->D E 5. Temperature Programming D->E F 6. Mass Spectrometry Detection E->F G 7. Analyze Mass Spectra F->G H 8. Quantify via Peak Area G->H

Caption: A typical workflow for GC-MS analysis involving a derivatization step.

Illustrative GC-MS Protocol with Silylation
  • Derivatization: To a dried aliquot of the reaction mixture, add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat at 60 °C for 30 minutes. This converts the hydroxyl group to a less polar and more volatile trimethylsilyl (TMS) ether.[3]

  • GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Ionization: Electron Ionization (EI) at 70 eV

GC-MS Troubleshooting Guide

Question 1: I'm not seeing my compound of interest, or the peak is very broad and tailing.

Answer: This is a common problem when analyzing polar compounds like alcohols by GC without derivatization.

  • Causality: The polar hydroxyl group can interact with active sites in the GC inlet and column, leading to poor peak shape and even decomposition. The compound may also be insufficiently volatile.

  • Solutions:

    • Derivatization: As described in the protocol, converting the alcohol to a TMS ether is a highly effective solution.[3] This blocks the polar hydroxyl group, increasing volatility and reducing unwanted interactions.

    • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner to minimize active sites.

    • Lower the Injection Temperature: While this may seem counterintuitive, a lower injection temperature can sometimes reduce on-column degradation of thermally labile compounds.

Question 2: My mass spectrum is complex and doesn't show a clear molecular ion.

Answer: Electron ionization can be a high-energy technique that causes significant fragmentation.

  • Causality: The molecular ion of this compound or its TMS derivative may be unstable and readily fragment. Nitroaromatic compounds can undergo complex fragmentation pathways.

  • Solutions:

    • Interpret the Fragmentation Pattern: Look for characteristic fragments. For a benzyl alcohol, loss of H₂O (M-18) is common. For the TMS derivative, a prominent peak at m/z 73 ([Si(CH₃)₃]⁺) is expected. The aromatic portion will also produce a characteristic pattern.

    • Use a Softer Ionization Technique: If available, chemical ionization (CI) is a lower-energy technique that often produces a more abundant protonated molecule ([M+H]⁺), making it easier to determine the molecular weight.

IV. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an exceptionally powerful tool for reaction monitoring as it provides detailed structural information about all components in the reaction mixture. Quantitative NMR (qNMR) can be used for accurate determination of conversion and yield.

Illustrative ¹H NMR Data (400 MHz, CDCl₃)

The following is a representative ¹H NMR spectrum for monitoring the oxidation of this compound to the corresponding aldehyde.

CompoundProtonChemical Shift (δ, ppm)Multiplicity
This compound -CH ₂OH~ 4.9s
Ar-H 7.4 - 7.8m
-OH variablebr s
3-Chloro-2-nitrobenzaldehyde -CH O~ 10.4s
Ar-H 7.6 - 8.1m

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

NMR Troubleshooting Guide

Question 1: I can't get reproducible integrations for my qNMR experiment. What am I doing wrong?

Answer: Accurate quantification by NMR requires careful attention to experimental parameters.

  • Causality: The integrated area of an NMR signal is only directly proportional to the number of nuclei if the measurement is performed under quantitative conditions. Insufficient relaxation delay is a common error.

  • Solutions:

    • Ensure Full Relaxation: The relaxation delay (d1) must be at least 5 times the longest T₁ relaxation time of any proton you are integrating. For aromatic compounds, T₁ values can be several seconds. A d1 of 30 seconds is often a safe starting point.

    • Use a Calibrated 90° Pulse: Ensure you are using a properly calibrated 90° pulse to excite the sample uniformly.

    • Choose Non-Overlapping Peaks: Select well-resolved peaks for both your analyte and internal standard for accurate integration.[4]

    • Good Signal-to-Noise: Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high accuracy).[4]

Question 2: My hydroxyl (-OH) proton signal is very broad, or I can't see it at all. Why?

Answer: The chemical shift and appearance of exchangeable protons like -OH are highly dependent on the sample conditions.

  • Causality: The -OH proton can exchange with other acidic protons in the sample, such as trace amounts of water or acid. This chemical exchange broadens the signal.

  • Solutions:

    • Use a Dry NMR Solvent: Use a freshly opened or properly dried deuterated solvent to minimize water content.

    • Do Not Rely on the -OH for Quantification: Due to its variable nature, the -OH proton signal should not be used for quantitative analysis.[4] Use the non-exchangeable benzylic (-CH₂-) or aromatic (Ar-H) protons instead.

    • D₂O Shake: To confirm the identity of an -OH or -NH peak, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The exchangeable proton signal will disappear.

V. In-Situ Reaction Monitoring

Techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy allow for real-time monitoring of a reaction as it happens, providing a wealth of kinetic and mechanistic data without the need for sampling.

Conceptual Workflow: In-Situ FTIR Monitoring

InSitu_FTIR_Workflow A 1. Insert ATR Probe into Reactor B 2. Collect Background Spectrum A->B C 3. Initiate Reaction B->C D 4. Continuously Collect Spectra over Time C->D E 5. Create 3D Waterfall Plot D->E F 6. Generate Kinetic Profiles E->F

Caption: Workflow for in-situ FTIR reaction monitoring.

For the oxidation of this compound, an Attenuated Total Reflectance (ATR) FTIR probe inserted directly into the reaction vessel could monitor the disappearance of the C-O stretch of the alcohol and the appearance of the C=O stretch of the aldehyde product in real-time.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of (3-chloro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparison of the principal analytical methods for the structural elucidation and purity assessment of (3-chloro-2-nitrophenyl)methanol (CAS No: 77158-86-2)[1][2][3]. As a critical intermediate in the synthesis of pharmaceuticals and other complex organic molecules, the unambiguous confirmation of its identity and purity is paramount.[1] This document moves beyond mere procedural descriptions to explore the causal relationships behind methodological choices, providing researchers, scientists, and drug development professionals with a robust framework for characterization.

The molecular structure of this compound, with its distinct combination of a primary alcohol, a nitro group, and a chlorine atom on an aromatic ring, necessitates a multi-technique, or orthogonal, approach for comprehensive analysis. Each analytical method provides a unique piece of the structural puzzle, and their combined data provides a self-validating system for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the aromatic ring and the integrity of the benzylic alcohol moiety.

Expertise & Rationale

The choice of solvent and standard is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is a common and effective solvent for this compound, as it solubilizes the analyte without introducing interfering proton signals. Tetramethylsilane (TMS) is used as the internal standard (0.0 ppm) because its protons are chemically shielded and resonate at a position distinct from most organic protons, providing a reliable reference point.[4]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment of each proton, their relative numbers (integration), and their proximity to other protons (spin-spin splitting).

  • Hydroxyl Proton (-OH): This proton typically appears as a broad singlet. Its chemical shift is highly variable (typically 1.5-4.0 ppm) and depends on concentration, temperature, and solvent due to hydrogen bonding.[5] In many cases, this signal can be confirmed by a "D₂O shake," where the addition of deuterium oxide results in H-D exchange, causing the -OH peak to disappear from the spectrum.

  • Benzylic Protons (-CH₂OH): These two protons are adjacent to the electron-withdrawing aromatic ring and the hydroxyl group, leading to a downfield shift. They are expected to appear as a singlet around 4.8 ppm. The absence of splitting indicates no adjacent protons.

  • Aromatic Protons (Ar-H): The three protons on the aromatic ring will exhibit complex splitting patterns and distinct chemical shifts due to the strong electron-withdrawing effect of the ortho-nitro group and the meta-chloro group. They are expected in the 7.4-7.8 ppm range.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.

  • Benzylic Carbon (-CH₂OH): The carbon attached to the hydroxyl group is deshielded and expected to resonate in the 60-65 ppm range.[5]

  • Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons. The carbon bearing the nitro group (C2) will be significantly deshielded due to the strong electron-withdrawing nature of the NO₂ group. The carbon bearing the chlorine atom (C3) will also be downfield. The remaining aromatic carbons will appear in the typical 120-150 ppm range.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data using a standard pulse program. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program to ensure each unique carbon appears as a singlet. A longer acquisition time with more scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.0 ppm.

Data Summary: Expected NMR Chemical Shifts
Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Rationale for Shift
-CH₂OH~4.8 (singlet, 2H)~63Adjacent to electronegative oxygen and aromatic ring.[5]
-OHVariable (broad singlet, 1H)N/AConcentration and solvent-dependent due to hydrogen bonding.[5]
Ar-H~7.4 - 7.8 (multiplets, 3H)~125 - 150Located on an electron-deficient aromatic ring.
Ar-C (unsubstituted)N/A~125 - 135Standard aromatic carbon range.
Ar-C-ClN/A~130 - 135Deshielded by the inductive effect of chlorine.
Ar-C-CH₂OHN/A~138 - 142Quaternary carbon attached to the methylene group.
Ar-C-NO₂N/A~148 - 152Strongly deshielded by the electron-withdrawing nitro group.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint."

Expertise & Rationale

For a solid sample like this compound, Attenuated Total Reflectance (ATR) is often the preferred sampling technique over traditional KBr pellets. ATR is faster, requires minimal sample preparation, and avoids potential issues with moisture that can obscure the important O-H stretching region. The key diagnostic peaks for this molecule are the hydroxyl, nitro, and aromatic C-H stretches.

Expected IR Absorptions
  • O-H Stretch: A strong and characteristically broad absorption band is expected in the 3200-3500 cm⁻¹ region.[6] The broadening is a direct result of intermolecular hydrogen bonding between the alcohol molecules.[7]

  • Aromatic C-H Stretch: A medium intensity absorption is expected just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).

  • Aliphatic C-H Stretch: Medium intensity absorptions for the -CH₂- group are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • N=O Asymmetric & Symmetric Stretch: The nitro group will produce two very strong and sharp absorption bands. The asymmetric stretch is typically found between 1500-1570 cm⁻¹ and the symmetric stretch between 1300-1370 cm⁻¹. These are highly reliable diagnostic peaks.

  • Aromatic C=C Bending: Multiple sharp bands of variable intensity will appear in the 1400-1600 cm⁻¹ region, confirming the presence of the aromatic ring.

  • C-O Stretch: A strong absorption corresponding to the C-O single bond of the primary alcohol is expected around 1050 cm⁻¹.[6]

  • C-Cl Stretch: A medium to strong absorption in the fingerprint region, typically between 600-800 cm⁻¹, corresponds to the C-Cl bond.

Experimental Protocol: ATR-FTIR Analysis
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid this compound powder onto the crystal.

  • Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Scan the sample, typically over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Data Summary: Characteristic IR Absorption Bands
Functional Group **Expected Wavenumber (cm⁻¹) **Intensity
O-H (Alcohol)3200 - 3500Strong, Broad
C-H (Aromatic)3050 - 3150Medium
C-H (Aliphatic)2850 - 2960Medium
N=O (Asymmetric Stretch)1500 - 1570Strong, Sharp
N=O (Symmetric Stretch)1300 - 1370Strong, Sharp
C=C (Aromatic)1400 - 1600Medium-Strong
C-O (Primary Alcohol)~1050Strong
C-Cl600 - 800Medium-Strong

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis.

Expertise & Rationale

For this compound (MW = 187.58 g/mol )[2][8], Electron Ionization (EI) is a suitable technique that will provide a clear molecular ion and a rich fragmentation pattern. A key feature to look for is the isotopic signature of chlorine. Chlorine exists naturally as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, any fragment containing a chlorine atom will appear as a pair of peaks (M⁺ and M⁺+2) with a characteristic intensity ratio of approximately 3:1. This provides definitive evidence for the presence of one chlorine atom in the molecule.

Expected Mass Spectrum
  • Molecular Ion (M⁺): A peak at m/z 187 corresponding to the intact molecule with the ³⁵Cl isotope.

  • Isotope Peak (M⁺+2): A peak at m/z 189 with roughly one-third the intensity of the m/z 187 peak, corresponding to the molecule with the ³⁷Cl isotope.

  • Key Fragments: Fragmentation can occur through various pathways, including the loss of water (-18), a nitro group (-46), or combinations thereof. Common expected fragments include:

    • m/z 170/172: [M-OH]⁺

    • m/z 157/159: [M-CH₂O]⁺

    • m/z 141: [M-NO₂]⁺

    • m/z 77: Phenyl cation fragment

Experimental Protocol: GC-MS with Electron Ionization
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

  • GC Method: Use a standard non-polar column (e.g., HP-5MS). Set the injector temperature to 250°C. Program the oven temperature with a ramp (e.g., start at 60°C, ramp at 10°C/min to 280°C) to ensure volatilization and separation from any impurities.[9]

  • MS Method: Set the ion source temperature to ~230°C and use a standard electron energy of 70 eV. Scan a mass range of m/z 40-300.

  • Data Analysis: Examine the mass spectrum corresponding to the main GC peak. Identify the molecular ion and its isotope peak, and propose structures for the major fragment ions.

Data Summary: Expected Mass-to-Charge Ratios (m/z)
m/z Relative Intensity Proposed Identity
187 / 189M⁺ / M⁺+2 (~3:1)Molecular Ion [C₇H₆³⁵ClNO₃]⁺ / [C₇H₆³⁷ClNO₃]⁺
170 / 172Variable[M-OH]⁺
157 / 159Variable[M-CH₂O]⁺
141Variable[M-NO₂]⁺

High-Performance Liquid Chromatography (HPLC): Purity Assessment

While spectroscopic methods confirm identity, chromatography is the gold standard for determining purity. Reversed-phase HPLC (RP-HPLC) with UV detection is ideally suited for this compound.

Expertise & Rationale

The choice of a C18 column is based on its versatility and effectiveness in retaining moderately polar organic molecules like the target compound. A mobile phase consisting of an acetonitrile/water or methanol/water gradient provides robust separation of the main peak from potential impurities. The nitroaromatic chromophore in the molecule ensures strong UV absorbance, making UV detection highly sensitive. A detection wavelength around 254 nm is a good starting point for method development. The goal is to develop a stability-indicating method that can separate the active compound from any degradation products or synthesis-related impurities.[9]

Experimental Protocol: RP-HPLC Purity Analysis
  • Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid). For example: 0-20 min, 50-90% B; 20-25 min, 90% B; 25.1-30 min, 50% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a sample solution in the mobile phase at a concentration of ~0.5 mg/mL.

  • Analysis: Inject 10 µL and record the chromatogram. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Data Summary: Typical HPLC Performance Characteristics
Parameter Typical Performance Target
Purity > 97% (as specified by suppliers)[2][10]
Retention Time Dependent on exact conditions, but should be consistent.
Peak Shape Tailing factor between 0.9 and 1.5.
Specificity Baseline separation from known impurities and degradation products.

Visualizing the Analytical Workflow

A logical workflow ensures that data from each technique is used effectively to build a complete picture of the compound's identity and quality.

G cluster_0 Structural Elucidation cluster_1 Quality Assessment NMR NMR Spectroscopy (¹H & ¹³C) Framework Carbon-Hydrogen Framework NMR->Framework IR IR Spectroscopy FuncGroups Functional Groups (-OH, -NO₂, Ar) IR->FuncGroups MS Mass Spectrometry MolWeight Molecular Weight & Isotopic Pattern MS->MolWeight HPLC HPLC Analysis Purity Purity & Impurity Profile HPLC->Purity Sample Sample of This compound Sample->NMR Sample->IR Sample->MS Sample->HPLC Confirmation Confirmed Structure & Purity Report Framework->Confirmation FuncGroups->Confirmation MolWeight->Confirmation Purity->Confirmation

Caption: Workflow for the comprehensive characterization of the target compound.

Comparative Summary

This integrated approach ensures a high degree of confidence in the final characterization. The relationship between the data is synergistic: NMR provides the connectivity, IR confirms the expected functional groups are present, MS validates the molecular weight and elemental composition (via isotopes), and HPLC quantifies the purity.

Caption: Logical relationship of analytical data to structural confirmation.

By judiciously applying and correctly interpreting the data from these orthogonal techniques, researchers can ensure the quality and identity of this compound, a crucial step in any research or development pipeline.

References

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the HPLC and GC-MS Analysis of (3-chloro-2-nitrophenyl)methanol

This compound is an organic compound featuring a substituted aromatic ring, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of chloro, nitro, and hydroxyl functional groups imparts specific reactivity, but also presents unique challenges for analytical characterization.[1] For researchers and drug development professionals, the ability to accurately determine the purity, quantify the concentration, and identify related impurities of this compound is paramount for ensuring the quality, safety, and efficacy of downstream products.

This guide provides a comprehensive comparison of two premier analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer field-proven insights into the causal reasons behind methodological choices. The objective is to equip scientists with the knowledge to select the most appropriate technique based on their specific analytical goals, whether for routine quality control or in-depth impurity profiling.

Physicochemical Profile: Guiding the Analytical Strategy

A molecule's physical and chemical properties are the primary determinants of the optimal analytical approach. The characteristics of this compound dictate the conditions required for its successful separation and detection.

PropertyValueImplication for Analysis
Chemical Formula C₇H₆ClNO₃---
Molecular Weight 187.58 g/mol [2]
Form Solid[2]
Melting Point 65-69 °C[2]
Polarity Moderately PolarThe hydroxyl (-OH) and nitro (-NO₂) groups increase polarity.[1]
Volatility Semi-volatileThe molecular weight and polar groups limit its natural volatility.
Chromophore Aromatic Ring, Nitro GroupStrong UV absorbance.

The molecule's moderate polarity and semi-volatile nature place it at a crossroads between HPLC and GC-MS, making a careful evaluation of each technique essential.

High-Performance Liquid Chromatography (HPLC): The Robust Workhorse for Quantification

HPLC is a powerful technique for separating, identifying, and quantifying compounds in a liquid sample.[3] It is exceptionally well-suited for non-volatile and thermally sensitive compounds, making it a primary candidate for the analysis of this compound.[4][5]

Principle of Separation

In this proposed method, we utilize reversed-phase HPLC. The sample is dissolved in a liquid mobile phase and pumped through a column containing a non-polar stationary phase (e.g., C18). The analyte, being moderately polar, will have an affinity for both the mobile and stationary phases. By carefully controlling the composition of the mobile phase, we can elute the analyte and separate it from impurities with different polarities.

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Consumables:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and ultrapure water.

  • Volumetric flasks and pipettes.

2. Sample and Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase initial condition (e.g., 50:50 acetonitrile:water).

  • Sample Solution: Prepare the sample to be analyzed at a similar concentration using the same diluent.

3. Chromatographic Conditions:

ParameterConditionRationale (Causality)
Column C18 (4.6 x 250 mm, 5 µm)The non-polar C18 stationary phase provides excellent retention and separation for moderately polar aromatic compounds.
Mobile Phase A: Water; B: AcetonitrileA standard solvent system for reversed-phase chromatography offering good selectivity and UV transparency.
Gradient 50% B to 95% B over 15 minA gradient elution ensures that impurities with a wide range of polarities are eluted efficiently, leading to sharp peaks and shorter run times.
Flow Rate 1.0 mL/minA typical analytical flow rate that balances analysis time with separation efficiency and system pressure.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improved peak shape.[6]
Injection Vol. 10 µLA standard volume for analytical HPLC that avoids column overloading.
Detection UV at 254 nmThe conjugated aromatic system and nitro group of the analyte provide strong absorbance at this wavelength, enabling high sensitivity.

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh Solid Sample Dissolve Dissolve in Methanol Sample->Dissolve Dilute Dilute with Mobile Phase Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Vial Transfer to HPLC Vial Filter->Vial Autosampler Autosampler Injection Vial->Autosampler Column C18 Column @ 30°C Autosampler->Column Pump Pump (Gradient Elution) Pump->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify vs. Standard Integration->Quantification

Figure 1. Standard workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[7] It is the definitive method for structural confirmation and the identification of unknown volatile and semi-volatile compounds.[8]

Principle of Separation and Detection

A sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (mobile phase) carries the analytes through the column, which is coated with a stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), causing it to fragment in a predictable and reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical "fingerprint" for identification.

The Derivatization Imperative

Direct GC analysis of this compound is problematic. The polar hydroxyl group can lead to poor peak shape (tailing) and potential degradation in the hot injector port.[4] To overcome this, a crucial derivatization step is required to make the analyte more suitable for GC analysis.[9]

Causality: We convert the polar -OH group into a non-polar, more volatile trimethylsilyl (TMS) ether using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This chemical modification increases the analyte's volatility and thermal stability, ensuring it travels through the GC system intact and produces a sharp, symmetrical chromatographic peak.[9]

Experimental Protocol: GC-MS Analysis with Derivatization

1. Instrumentation and Consumables:

  • GC-MS system with an autosampler.

  • DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • High-purity helium.

  • Derivatization reagent: BSTFA with 1% TMCS.

  • Anhydrous pyridine or acetonitrile.

2. Sample and Standard Derivatization:

  • Accurately weigh ~1 mg of the sample or standard into a 2 mL autosampler vial.

  • Add 500 µL of anhydrous pyridine (or acetonitrile).

  • Add 100 µL of BSTFA.

  • Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.

  • Cool to room temperature before placing in the GC autosampler.

3. GC-MS Conditions:

ParameterConditionRationale (Causality)
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)A robust, general-purpose column providing excellent separation for a wide range of derivatized compounds.[9]
Carrier Gas Helium, 1.2 mL/min (constant flow)An inert gas that ensures efficient transfer of analytes through the column without reacting with them.
Injector Temp. 270 °CHot enough to ensure rapid and complete vaporization of the derivatized analyte without causing thermal degradation.[9]
Oven Program 100°C (1 min), ramp 15°C/min to 280°C (hold 5 min)The temperature program separates compounds based on their boiling points, starting low for volatile impurities and ramping up to elute the higher-boiling derivatized analyte.[10]
Ion Source Temp. 230 °CStandard temperature to promote efficient ionization.
Ionization Mode Electron Impact (EI), 70 eVStandard EI energy provides reproducible fragmentation patterns that can be compared to commercial mass spectral libraries (e.g., NIST) for confident identification.[11]
Mass Scan Range 40 - 450 m/zA wide enough range to capture the molecular ion of the TMS derivative and its key fragment ions.

Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_data Data Analysis Sample Weigh Solid Sample Dissolve Add Solvent (Pyridine) Sample->Dissolve Reagent Add BSTFA Reagent Dissolve->Reagent Heat Heat at 70°C Reagent->Heat Cool Cool to Room Temp Heat->Cool Injection Inject into GC Cool->Injection Separation DB-5ms Column (Temp Program) Injection->Separation Ionization MS Ion Source (EI, 70eV) Separation->Ionization Detection Mass Analyzer (Scan m/z) Ionization->Detection TIC Generate TIC Chromatogram Detection->TIC Spectrum Extract Mass Spectrum TIC->Spectrum Library Library Search (NIST) Spectrum->Library Identification Confirm Identification Library->Identification

Figure 2. Workflow for GC-MS analysis including the critical derivatization step.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between these two powerful techniques hinges on the specific analytical objective. A direct comparison highlights their respective strengths and weaknesses for this particular application.

FeatureHPLC-UVGC-MS
Analyte Suitability Excellent. Ideal for non-volatile, polar, and thermally labile compounds. No derivatization needed.[3]Good (with derivatization). Requires the analyte to be volatile and thermally stable. Derivatization is mandatory.[8]
Sample Preparation Simple. Involves dissolving the sample in a suitable solvent.[5]Complex. Requires a precise and reproducible chemical derivatization step, adding time and potential for error.
Primary Use Case Quantitative Analysis. Excellent for accurately determining the purity and concentration of the main compound against a reference standard.Qualitative Identification. Unmatched for identifying unknown impurities and providing definitive structural confirmation via mass spectral fingerprinting.[7]
Specificity Good. Based on retention time relative to a standard. Co-elution can be a problem.Excellent. Provides two dimensions of confirmation: retention time and a unique mass spectrum, virtually eliminating ambiguity.
Sensitivity High. UV detection is very sensitive for this chromophore-containing molecule.Very High. Mass spectrometers are extremely sensitive detectors, often reaching lower detection limits than UV.[5]
Speed Relatively fast analysis time per sample due to simple preparation.Slower overall workflow due to the required heating/cooling cycle of the derivatization step.
Cost & Complexity Lower instrument and operational costs. Method development is often more straightforward.[4]Higher initial instrument cost and complexity. Requires a supply of high-purity carrier gas.[4]

Conclusion and Recommendation

Both HPLC and GC-MS are highly capable techniques for the analysis of this compound, but they serve different primary purposes. They should be viewed not as competitors, but as complementary tools in the analytical scientist's arsenal.

  • For routine quality control, purity assessment, and quantitative assays , HPLC-UV is the recommended method. Its operational simplicity, direct analysis without derivatization, and robust performance make it the ideal choice for high-throughput environments where the identity of the main component is already known.[6]

  • For impurity profiling, identification of unknown byproducts, and definitive structural confirmation , GC-MS is the superior technique. Despite the added complexity of derivatization, the structural information provided by the mass spectrum is invaluable for troubleshooting synthetic pathways and for regulatory submissions where the identity of all components must be verified.

In a comprehensive research or drug development setting, both techniques would be employed. HPLC would be used for the routine, quantitative release of batches, while GC-MS would be used during method development, for investigating out-of-spec results, and for the in-depth characterization of reference standards.

References

A Comparative Guide to the Synthesis of (3-chloro-2-nitrophenyl)methanol for the Modern Research Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the strategic construction of substituted aromatic building blocks is of paramount importance. Among these, (3-chloro-2-nitrophenyl)methanol stands as a valuable intermediate, featuring a unique substitution pattern that allows for diverse downstream functionalization. This guide provides an in-depth comparison of the primary synthetic routes to this key alcohol, offering a critical analysis of their respective strengths and weaknesses to aid researchers in selecting the optimal pathway for their specific needs.

Introduction: The Synthetic Utility of this compound

The this compound molecule is a trifunctional scaffold. The nitro group can be readily reduced to an amine, a cornerstone of many bioactive molecules. The benzylic alcohol offers a handle for oxidation, etherification, or conversion to a leaving group. Finally, the chloro substituent provides a site for nucleophilic aromatic substitution or participation in cross-coupling reactions. This versatility makes it a sought-after precursor in drug discovery and materials science. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for any research program.

This guide will focus on two principal and divergent synthetic strategies:

  • Route 1: Selective Reduction of 3-chloro-2-nitrobenzoic acid. This approach leverages a commercially available carboxylic acid and explores the chemoselective reduction of the carboxyl group in the presence of a nitro functionality.

  • Route 2: Two-Step Synthesis via 3-chloro-2-nitrobenzaldehyde. This pathway involves the initial formation of the corresponding aldehyde from an ester precursor, followed by its reduction to the target alcohol.

We will dissect each route, providing not only the "how" but, more importantly, the "why" behind the experimental choices, grounded in established chemical principles.

Route 1: Direct Reduction of 3-chloro-2-nitrobenzoic acid

This is arguably the most direct approach, starting from the readily available 3-chloro-2-nitrobenzoic acid. The primary challenge lies in the chemoselective reduction of the carboxylic acid to the alcohol without affecting the nitro group. The nitro group is susceptible to reduction under various conditions, often leading to the corresponding amine.[1] Therefore, the choice of reducing agent is critical.

Chemical Logic and Reagent Selection:

Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) are generally unsuitable as they would likely reduce both the carboxylic acid and the nitro group.[2] Milder reducing agents are required. Borane (BH₃) and its complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), are well-established reagents for the selective reduction of carboxylic acids in the presence of many other functional groups, including nitro groups.[2] The mechanism involves the formation of an acyloxyborane intermediate which is then further reduced.

G cluster_0 Route 1: Workflow Start 3-Chloro-2-nitrobenzoic acid Step1 Selective Reduction (e.g., BH3·THF) Start->Step1 Product This compound Step1->Product

Figure 1: General workflow for the synthesis of this compound via Route 1.

Experimental Protocol: Borane-mediated Reduction

Materials:

  • 3-Chloro-2-nitrobenzoic acid

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer

  • Addition funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-2-nitrobenzoic acid (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the borane-tetrahydrofuran complex (approximately 1.2-1.5 eq) dropwise via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Route 2: Two-Step Synthesis via Aldehyde Intermediate

This alternative strategy involves a two-step sequence starting from methyl 3-chloro-2-nitrobenzoate. The first step is the reduction of the ester to the corresponding aldehyde, 3-chloro-2-nitrobenzaldehyde. The second step is the subsequent reduction of this aldehyde to the target alcohol.

G cluster_1 Route 2: Workflow Start_R2 Methyl 3-chloro-2-nitrobenzoate Step1_R2 Partial Reduction (DIBAL-H) Start_R2->Step1_R2 Intermediate 3-Chloro-2-nitrobenzaldehyde Step1_R2->Intermediate Step2_R2 Reduction (NaBH4) Intermediate->Step2_R2 Product_R2 This compound Step2_R2->Product_R2

Figure 2: General workflow for the synthesis of this compound via Route 2.

Step 2a: Ester to Aldehyde Reduction

The reduction of an ester to an aldehyde requires a reagent that is sufficiently reactive to reduce the ester but will not readily reduce the resulting aldehyde to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is an excellent choice for this transformation, particularly at low temperatures.[3] At low temperatures (typically -78 °C), DIBAL-H forms a stable tetrahedral intermediate with the ester, which collapses to the aldehyde upon aqueous workup.

Experimental Protocol: DIBAL-H Reduction of Methyl 3-chloro-2-nitrobenzoate[3]

Materials:

  • Methyl 3-chloro-2-nitrobenzoate

  • Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in dichloromethane)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Aqueous sodium potassium tartrate (10% w/v)

  • Water

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Round-bottom flask with magnetic stirrer

  • Dry ice/acetone bath

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve methyl 3-chloro-2-nitrobenzoate (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.0 M in dichloromethane, ~1.2 eq) dropwise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at -78 °C for an additional 10 minutes after the addition is complete.

  • Quench the reaction by the slow addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Add aqueous sodium potassium tartrate solution and stir vigorously for at least 4 hours.

  • Dilute with dichloromethane and wash sequentially with water and saturated aqueous sodium bicarbonate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 3-chloro-2-nitrobenzaldehyde can be purified by recrystallization.[3]

Step 2b: Aldehyde to Alcohol Reduction

The reduction of an aldehyde to a primary alcohol is a fundamental and high-yielding transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild, selective, and cost-effective reagent for this purpose.[4] It readily reduces aldehydes and ketones without affecting most other functional groups, including nitro groups and esters.

Experimental Protocol: Sodium Borohydride Reduction of 3-chloro-2-nitrobenzaldehyde

Materials:

  • 3-chloro-2-nitrobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Ice-water

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve 3-chloro-2-nitrobenzaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Slowly add sodium borohydride (0.5 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Re-cool the mixture to 0 °C and quench by the addition of ice-water.

  • Remove the methanol under reduced pressure.

  • Extract the residue with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to furnish this compound.[4]

Comparative Analysis

ParameterRoute 1: Direct ReductionRoute 2: Two-Step Synthesis
Starting Material 3-chloro-2-nitrobenzoic acidMethyl 3-chloro-2-nitrobenzoate
Number of Steps 12
Key Reagents Borane-THF complexDIBAL-H, Sodium borohydride
Temperature Control 0 °C to room temperature-78 °C for the first step
Yield Generally goodHigh for both steps (often >90% for each)[3][4]
Scalability Good; handling of borane requires careGood; low-temperature requirement for the first step can be a challenge on a very large scale
Safety Considerations Borane is flammable and reacts with waterDIBAL-H is pyrophoric and requires careful handling. Cryogenic temperatures are needed.
Atom Economy HigherLower due to the two-step nature
Overall Simplicity More straightforwardMore complex due to the intermediate isolation and purification

Conclusion and Recommendations

Both synthetic routes presented are viable and effective for the preparation of this compound. The choice between them will largely depend on the specific constraints and priorities of the research setting.

Route 1 (Direct Reduction) is the more elegant and atom-economical choice. For laboratories equipped to handle borane reagents safely, this one-step process offers a rapid and efficient synthesis. It is particularly well-suited for smaller-scale preparations where procedural simplicity is valued.

Route 2 (Two-Step Synthesis) , while longer, may be preferred in certain scenarios. The reagents, DIBAL-H and NaBH₄, are common in many synthetic labs. The high yields reported for each step make it a very reliable, albeit more labor-intensive, option.[3][4] The requirement for cryogenic temperatures in the first step is a potential drawback for large-scale industrial applications but is manageable in a standard research laboratory.

Ultimately, the selection of the synthetic route should be a considered decision based on an assessment of available equipment, reagent accessibility, scale of the reaction, and the chemist's comfort level with the required techniques. Both pathways, when executed with care, will provide access to the valuable synthetic intermediate, this compound.

References

A Senior Application Scientist's Guide to Distinguishing Isomers of Chloronitrobenzyl Alcohol Using Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification of chemical structures is paramount. Isomers, compounds with the same molecular formula but different arrangements of atoms, often exhibit distinct biological activities, toxicities, and physical properties. The isomers of chloronitrobenzyl alcohol (C₇H₆ClNO₃) present a classic analytical challenge: identical mass, identical elemental composition, yet potentially divergent chemical behavior. This guide provides an in-depth comparison of spectroscopic techniques to reliably distinguish between these closely related structures, grounded in experimental data and proven methodologies.

The Analytical Challenge: Differentiating Positional Isomers

The chloronitrobenzyl alcohol framework has numerous potential positional isomers depending on the substitution pattern of the chloro, nitro, and benzyl alcohol groups on the benzene ring. Each isomer will produce a unique spectroscopic fingerprint, but interpreting these subtle differences requires a foundational understanding of how substituent position influences the electronic and vibrational environment of the molecule. This guide will focus on the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for unambiguous identification.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing positional isomers. It provides detailed information about the chemical environment, connectivity, and number of protons in a molecule. The relative positions of the electron-withdrawing nitro group (-NO₂) and the chloro (-Cl) group, along with the hydroxymethyl (-CH₂OH) group, create unique electronic environments for the aromatic protons, leading to distinct chemical shifts (δ) and coupling patterns (J).

Causality Behind Experimental Observations:
  • Chemical Shift (δ): The electron-withdrawing nature of the nitro group deshields nearby protons, shifting their signals downfield (to a higher ppm value). The effect is most pronounced for protons in the ortho and para positions. The chloro group also has a deshielding effect, though generally less pronounced than the nitro group. The hydroxymethyl group is electron-donating and will slightly shield aromatic protons.

  • Coupling Constants (J): The splitting pattern of the aromatic protons reveals their relative positions. Protons ortho to each other typically exhibit a large coupling constant (³J ≈ 7-9 Hz). Meta coupling is smaller (⁴J ≈ 2-3 Hz), and para coupling is often negligible (⁵J ≈ 0-1 Hz).

Experimental Data: ¹H NMR Chemical Shifts (ppm)
IsomerAromatic Protons (δ, ppm, multiplicity, J Hz)-CH₂ Protons (δ, ppm)-OH Protons (δ, ppm)
4-Chloro-2-nitrobenzyl alcohol 8.07 (d, J=2.0), 7.82 (dd, J=8.4, 2.0), 7.65 (d, J=8.4)5.012.58 (broad s)
4-Chloro-3-nitrobenzyl alcohol 7.85 (d, J=1.8), 7.55 (dd, J=8.2, 1.8), 7.45 (d, J=8.2)4.75Variable
5-Chloro-2-nitrobenzyl alcohol 8.07 (d, J=8.7), 7.81 (d, J=2.3), 7.43 (dd, J=8.7, 2.3)5.012.58 (broad s)[1]
2-Chloro-5-nitrobenzyl alcohol 8.25 (d, J=2.7), 7.95 (dd, J=8.7, 2.7), 7.60 (d, J=8.7)4.85Variable

Note: Data is compiled from various sources and may vary slightly based on the solvent and instrument used. The -OH proton signal is often broad and its chemical shift is highly dependent on concentration and temperature.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the chloronitrobenzyl alcohol isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Record the spectrum on a 300 MHz or higher field NMR spectrometer.[2]

  • Data Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to elucidate the substitution pattern.

Workflow Diagram: ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Isomer in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Insert into NMR Spectrometer transfer->instrument acquire Acquire FID Data instrument->acquire process Fourier Transform, Phasing, Baseline Correction acquire->process analyze Analyze δ, J, and Integration process->analyze identify Identify Isomer Structure analyze->identify

Caption: Workflow for isomer identification using ¹H NMR.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. While all chloronitrobenzyl alcohol isomers will show characteristic peaks for the hydroxyl (-OH), nitro (-NO₂), and aromatic (C=C) groups, the exact frequencies of these vibrations can be subtly influenced by the electronic effects of the substituents and their positions.

Causality Behind Experimental Observations:
  • -OH Stretch: A broad absorption band typically appears in the range of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's stretching vibration.

  • -NO₂ Stretches: The nitro group exhibits two strong, characteristic stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. The positions of these bands can be influenced by conjugation with the aromatic ring.

  • C-Cl Stretch: The carbon-chlorine bond stretch appears in the fingerprint region, typically between 600-800 cm⁻¹.

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region are highly diagnostic of the substitution pattern on the benzene ring. For example, an isolated proton often gives a band between 860-900 cm⁻¹, while two adjacent protons give a band in a different region.

Experimental Data: Key IR Absorption Frequencies (cm⁻¹)
Isomer-OH StretchAsymmetric -NO₂ StretchSymmetric -NO₂ StretchAromatic C-H Bending
3-Chloro-2-nitrobenzyl alcohol ~3400 (broad)~1530~1360Diagnostic pattern
2-Chloro-5-nitrobenzyl alcohol ~3350 (broad)~1520~1350Diagnostic pattern
5-Chloro-2-nitrobenzyl alcohol ~3450 (broad)~1525~1345Diagnostic pattern

Note: The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions unique to each isomer.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Ensure the ATR crystal is clean. Collect a background spectrum of the empty crystal.

  • Data Acquisition: Lower the sampling arm to press the sample against the crystal. Initiate the scan to collect the sample spectrum. Typically, 16-32 scans are co-added.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

  • Analysis: Identify the characteristic absorption bands for the key functional groups and compare the fingerprint region with reference spectra to confirm the isomer's identity.

Workflow Diagram: FTIR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis sample Place Solid Sample on ATR Crystal background Collect Background Spectrum sample->background collect Collect Sample Spectrum background->collect process Automatic Background Subtraction collect->process analyze Identify Functional Group Frequencies process->analyze compare Compare Fingerprint Region to References analyze->compare

Caption: Workflow for isomer differentiation using FTIR spectroscopy.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass Spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions. While all chloronitrobenzyl alcohol isomers have the same molecular mass (187.58 g/mol )[3][4][5], they can be distinguished by their unique fragmentation patterns upon ionization. The positions of the chloro and nitro groups direct how the molecular ion breaks apart.

Causality Behind Experimental Observations:

Alcohols typically undergo two primary fragmentation pathways: alpha-cleavage and dehydration.[6][7]

  • Alpha-Cleavage: This involves the cleavage of a bond adjacent to the carbon bearing the hydroxyl group. For benzyl alcohols, this can lead to the loss of the aromatic ring or substituents on it.

  • Dehydration: The loss of a water molecule (18 Da) is a common fragmentation pathway for alcohols, leading to an [M-18]⁺ peak.[8]

  • Substituent Effects: The fragmentation will also be heavily influenced by the chloro and nitro groups. Loss of NO₂ (46 Da), Cl (35/37 Da), or other characteristic fragments can provide clues to the substitution pattern. For instance, an ortho effect might lead to a unique interaction between the benzyl alcohol and nitro group, resulting in a specific fragmentation pathway not seen in other isomers.

Experimental Data: Key Mass Fragments (m/z)
IsomerMolecular Ion [M]⁺[M-H₂O]⁺[M-NO₂]⁺Other Key Fragments
2-Chloro-5-nitrobenzyl alcohol 187/189169/171141/14377 (C₆H₅⁺), 111
4-Chloro-2-nitrobenzyl alcohol 187/189169/171141/14377, 78
5-Chloro-2-nitrobenzyl alcohol 187/189169/171141/14378, 113, 75[3]

Note: The presence of chlorine results in characteristic isotopic patterns for chlorine-containing fragments (³⁵Cl/³⁷Cl ratio is approximately 3:1), which is a key diagnostic feature.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, ethyl acetate).

  • GC Separation: Inject the sample into the GC. The isomers will be separated based on their boiling points and interactions with the column stationary phase.

  • Ionization: As each isomer elutes from the GC column, it enters the mass spectrometer's ion source (typically Electron Ionization, EI).

  • Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., quadrupole) based on their m/z ratio.

  • Detection: The detector records the abundance of each ion.

  • Analysis: Analyze the resulting mass spectrum for the molecular ion peak, the chlorine isotopic pattern, and the unique fragmentation pattern to identify the specific isomer.

Workflow Diagram: GC-MS Analysis

G cluster_prep Sample Preparation cluster_acq GC Separation & MS Detection cluster_analysis Data Analysis dissolve Dissolve Isomer in Volatile Solvent inject Inject into GC dissolve->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize analyze Mass Analysis (m/z) ionize->analyze detect Detection analyze->detect spectrum Generate Mass Spectrum detect->spectrum identify_frags Analyze Fragmentation Pattern & Isotope Ratio spectrum->identify_frags confirm Confirm Isomer Identity identify_frags->confirm

Caption: Workflow for isomer analysis using GC-MS.

Senior Application Scientist's Insights: Choosing the Right Tool

The choice of spectroscopic method depends on the specific requirements of the analysis.

  • For Unambiguous Structure Elucidation: ¹H NMR is the gold standard. Its ability to map out the proton connectivity through chemical shifts and coupling constants provides the most definitive data for distinguishing positional isomers. When combined with 2D NMR techniques (like COSY and HMBC), a complete structural assignment is achievable.

  • For Rapid Screening and Functional Group Confirmation: FTIR is an excellent first-pass technique. It is fast, requires minimal sample preparation, and can quickly confirm the presence of the key -OH and -NO₂ functional groups. While it can differentiate isomers, particularly by comparing the fingerprint region to a known standard, it is less definitive than NMR for de novo identification.

  • For High-Sensitivity Analysis and Confirmation of Molecular Weight: Mass Spectrometry , especially when coupled with a separation technique like GC (GC-MS), is invaluable. It confirms the molecular weight and elemental composition (via high-resolution MS) and provides structural clues through fragmentation. The characteristic isotopic pattern of chlorine is a powerful diagnostic tool.

In a comprehensive research and development setting, a multi-technique approach is recommended. An initial screen by FTIR, followed by GC-MS to confirm purity and molecular weight, and finally, detailed ¹H NMR analysis for unambiguous structural confirmation, constitutes a robust and self-validating workflow.

References

A Comparative Guide to the Reactivity of (3-Chloro-2-nitrophenyl)methanol Versus Other Substituted Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug development, the reactivity of functional groups is a cornerstone of molecular design and process optimization. Substituted benzyl alcohols are pivotal intermediates, and their reactivity profiles dictate their utility in the synthesis of complex molecules. This guide provides an in-depth comparative analysis of the reactivity of (3-chloro-2-nitrophenyl)methanol against a range of other substituted benzyl alcohols. By examining the interplay of electronic and steric effects, supported by experimental data and established chemical principles, this document serves as a technical resource for predicting and manipulating the chemical behavior of these important building blocks.

Understanding the Reactivity of Benzyl Alcohols: The Influence of Substituents

The reactivity of the benzylic hydroxyl group is intricately linked to the electronic and steric environment of the aromatic ring. Substituents on the phenyl ring can either enhance or diminish the reactivity of the benzylic alcohol through inductive and resonance effects.

  • Electronic Effects : Electron-donating groups (EDGs) such as methoxy (-OCH₃) and methyl (-CH₃) increase the electron density of the aromatic ring and stabilize the formation of a carbocation intermediate at the benzylic position. This stabilization enhances the rate of reactions that proceed through an SN1-type mechanism, such as acid-catalyzed etherification or solvolysis. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) and chloro (-Cl) destabilize the carbocation intermediate, thereby decreasing the rate of such reactions[1]. In reactions where the benzylic carbon becomes more electron-deficient in the transition state, such as oxidation, EWGs also tend to decrease the reaction rate.

  • Steric Effects : The presence of bulky substituents at the ortho position to the hydroxymethyl group can physically hinder the approach of reagents, slowing down the reaction rate. This steric hindrance is a significant factor in determining the reactivity of ortho-substituted benzyl alcohols[2][3][4].

The reactivity of this compound is profoundly influenced by the presence of two strong electron-withdrawing groups. The nitro group, in particular, is one of the most powerful EWGs due to its strong -I (inductive) and -R (resonance) effects. The chloro group also contributes a significant -I effect. Furthermore, the ortho-nitro group can exert a considerable steric effect.

Comparative Reactivity Analysis: A Quantitative Perspective

The Hammett equation, log(k/k₀) = ρσ, provides a valuable tool for quantifying the effect of substituents on the reaction rate[5]. In this equation, k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ is the reaction constant (which is characteristic of the reaction). A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups accelerate the reaction. For the oxidation of benzyl alcohols, ρ is typically negative, indicating that electron-donating groups enhance the reaction rate.

The following table summarizes the Hammett constants for relevant substituents and provides a qualitative and inferred quantitative comparison of reactivity in a typical oxidation reaction.

Substituent(s)Position(s)Hammett Constant (σ)Expected Relative Reactivity (Oxidation)
-OCH₃para-0.27Very High
-CH₃para-0.17High
-H-0.00Moderate (Reference)
-Clmeta+0.37Low
-NO₂para+0.78Very Low
-Cl, -NO₂ 3, 2 ~+1.0 (estimated) Extremely Low

Note: The Hammett constant for the substituents in this compound is estimated based on the additive effects of the individual substituents. The actual value may be influenced by steric interactions.

The combined electron-withdrawing power of the chloro and nitro groups in this compound, coupled with the steric hindrance from the ortho-nitro group, leads to a significant deactivation of the benzylic alcohol towards oxidation. It is expected to be one of the least reactive substituted benzyl alcohols in this type of transformation.

Experimental Protocols for Comparative Reactivity Studies

To empirically determine the relative reactivity of this compound, a standardized experimental protocol is essential. The oxidation of benzyl alcohols to their corresponding aldehydes is a well-established and convenient reaction for such a comparison.

General Protocol for Comparative Oxidation of Substituted Benzyl Alcohols

This protocol describes a general method for comparing the reaction rates of various substituted benzyl alcohols using a common oxidizing agent, such as pyridinium chlorochromate (PCC).

Materials:

  • This compound

  • Benzyl alcohol (as a reference)

  • Other substituted benzyl alcohols (e.g., 4-methoxybenzyl alcohol, 4-nitrobenzyl alcohol, 3-chlorobenzyl alcohol, 2-nitrobenzyl alcohol)

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Internal standard (e.g., dodecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare individual 0.1 M stock solutions of each benzyl alcohol and the internal standard in anhydrous DCM.

    • Prepare a 0.15 M stock solution of PCC in anhydrous DCM.

  • Reaction Setup:

    • In a series of identical reaction vials, add 1.0 mL of a specific benzyl alcohol stock solution and 0.5 mL of the internal standard stock solution.

    • Equilibrate the vials to the desired reaction temperature (e.g., 25 °C) in a water bath.

  • Initiation of Reaction:

    • To each vial, rapidly add 1.0 mL of the pre-equilibrated PCC stock solution to initiate the oxidation. Start a timer for each reaction.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction vial.

    • Immediately quench the aliquot by passing it through a small plug of silica gel to remove the PCC.

    • Dilute the quenched aliquot with DCM for GC analysis.

  • Analysis:

    • Analyze the samples by GC-FID to determine the concentration of the remaining benzyl alcohol and the formed benzaldehyde relative to the internal standard.

    • Plot the concentration of the benzyl alcohol versus time for each substrate. The initial rate of the reaction can be determined from the slope of this curve at t=0.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_alcohols Prepare 0.1 M Benzyl Alcohol Solutions setup Mix Alcohol & Internal Standard prep_alcohols->setup prep_pcc Prepare 0.15 M PCC Solution initiate Add PCC to Initiate prep_pcc->initiate setup->initiate monitor Monitor at Time Intervals initiate->monitor quench Quench with Silica Gel monitor->quench analyze GC-FID Analysis quench->analyze plot Plot Concentration vs. Time analyze->plot

Caption: Workflow for the comparative oxidation of benzyl alcohols.

Interpreting the Results: A Mechanistic Insight

The data obtained from the comparative oxidation experiment will allow for a direct ranking of the reactivity of the studied benzyl alcohols. It is anticipated that the reaction rate will follow the order:

4-methoxybenzyl alcohol > benzyl alcohol > 3-chlorobenzyl alcohol > 2-nitrobenzyl alcohol > 4-nitrobenzyl alcohol > this compound

The significantly lower reactivity of this compound can be attributed to the following factors:

  • Strong Inductive and Resonance Electron Withdrawal: The nitro and chloro groups strongly withdraw electron density from the aromatic ring, which in turn makes the benzylic C-H bond stronger and less susceptible to cleavage in the rate-determining step of the oxidation.

  • Steric Hindrance: The ortho-nitro group sterically hinders the approach of the oxidant to the benzylic alcohol, further slowing the reaction rate.

The interplay of these electronic and steric effects is visualized in the following diagram:

substituent_effects cluster_molecule This compound cluster_effects Dominant Effects on Reactivity cluster_outcome Consequence mol electronic Strong Electron Withdrawal (-I, -R) outcome Reduced Reactivity electronic->outcome Deactivation of benzylic position steric Steric Hindrance (ortho-nitro group) steric->outcome Impedes reagent approach

Caption: Factors influencing the reactivity of this compound.

Conclusion

The reactivity of this compound is significantly attenuated compared to unsubstituted benzyl alcohol and benzyl alcohols bearing electron-donating or less deactivating substituents. This reduced reactivity is a direct consequence of the potent electron-withdrawing nature of the combined chloro and nitro groups, as well as the steric hindrance imposed by the ortho-nitro substituent. For researchers and professionals in drug development and organic synthesis, a thorough understanding of these substituent effects is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing efficient synthetic routes. The experimental protocols and comparative data presented in this guide provide a framework for the rational selection and application of this compound and other substituted benzyl alcohols in complex molecular syntheses.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized (3-chloro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the purity of a compound is not merely a quality metric; it is the bedrock of reliable and reproducible research. The presence of impurities can lead to erroneous biological data, side reactions, and compromised product integrity. This guide provides a comprehensive framework for assessing the purity of synthesized (3-chloro-2-nitrophenyl)methanol, a key intermediate in various synthetic pathways.[1] We will delve into the "why" behind the "how," offering a self-validating system of protocols and comparative data to ensure the highest degree of scientific rigor.

The Critical First Step: Purification by Recrystallization

Before any analytical assessment, the crude synthesized product must be purified. Recrystallization is a powerful and fundamental technique for purifying solid organic compounds.[2] The principle hinges on the differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures.[2]

Why Recrystallization is the Method of Choice:

  • Selectivity: An ideal solvent will dissolve the this compound sparingly at room temperature but completely at an elevated temperature. Upon cooling, the purified compound crystallizes out, leaving impurities dissolved in the solvent.[2]

  • Efficiency: It is highly effective for removing minor impurities, leading to a crystalline solid of high purity.[2]

  • Simplicity: The technique is relatively straightforward and does not require complex instrumentation.[3][4]

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Begin by screening various analytical grade solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, water) to find the optimal one.[2] The goal is to identify a solvent in which this compound has low solubility at room temperature and high solubility when heated.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent required to fully dissolve it.[4] Continuous stirring on a hot plate can facilitate this process.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Subsequently, place the flask in an ice bath to maximize crystal yield.[5]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel.[5] Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor. Dry the purified crystals in a vacuum desiccator or a drying oven at a temperature well below the compound's melting point.

Diagram of the Recrystallization Workflow

Recrystallization_Workflow A Crude This compound B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if needed) B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration & Washing D->E F Drying E->F G Pure Crystalline Product F->G

Caption: Workflow for the purification of this compound.

Orthogonal Purity Assessment: A Multi-Technique Approach

Relying on a single analytical method for purity determination is a significant oversight. A robust assessment employs multiple, mechanistically different (orthogonal) techniques to provide a comprehensive and trustworthy purity profile.[7] For this compound, a combination of melting point analysis, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) is recommended.

Melting Point Analysis: The Initial Litmus Test

Melting point is a characteristic physical property of a solid crystalline substance.[8] A pure compound will melt over a narrow temperature range, while impurities will typically lower and broaden this range.[9][10][11] This phenomenon, known as melting point depression, provides a quick and straightforward initial assessment of purity.[8] The reported melting point for this compound is 65-69°C.[12]

Experimental Protocol: Melting Point Determination

  • Ensure the purified this compound is completely dry.

  • Pack a small amount of the crystalline solid into a capillary tube to a height of 2-3 mm.[13]

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample slowly, at a rate of 1-2°C per minute, near the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.

  • Repeat the measurement at least twice for consistency.

High-Performance Liquid Chromatography (HPLC): Quantitative Purity and Impurity Profiling

HPLC is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture.[3] For nitroaromatic compounds like this compound, reversed-phase HPLC with UV detection is a highly effective method.[14][15][16][17][18]

Why HPLC is Essential:

  • High Resolution: It can separate closely related impurities from the main compound.[16]

  • Quantitative Accuracy: By comparing the peak area of the main compound to the total area of all peaks, a precise percentage purity can be determined.

  • Sensitivity: It can detect trace-level impurities that may be missed by other techniques.

Experimental Protocol: Reversed-Phase HPLC Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.[14]

    • Gradient: Start with a higher percentage of A and gradually increase the percentage of B to elute the compound and any impurities.

  • Flow Rate: 1.0 mL/min.[14]

  • Detection: UV at 254 nm.[14][17]

  • Sample Preparation: Dissolve a known concentration of the purified this compound in the mobile phase.

Data Interpretation: The purity is calculated as the percentage of the main peak area relative to the sum of all peak areas in the chromatogram.

Diagram of the HPLC Workflow

HPLC_Workflow A Sample Preparation B Injection into HPLC System A->B C Separation on C18 Column B->C D UV Detection (254 nm) C->D E Chromatogram Generation D->E F Data Analysis (Purity Calculation) E->F

Caption: Workflow for HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Purity Verification

¹H NMR spectroscopy is an indispensable tool for confirming the chemical structure of a synthesized compound and can also be used for quantitative purity assessment (qNMR).[7][19][20][21][22] The presence of unexpected signals in the spectrum can indicate impurities.

Why NMR is Crucial:

  • Structural Elucidation: Provides detailed information about the molecular structure, confirming the identity of the synthesized compound.

  • Quantitative Analysis (qNMR): Can provide an absolute measure of purity without the need for a reference standard of the compound itself.[21][22]

  • Detection of a Broad Range of Impurities: Can identify both structurally related and unrelated impurities, as well as residual solvents.[7]

Experimental Protocol: ¹H NMR Spectroscopy

  • Dissolve an accurately weighed sample of the purified this compound in a deuterated solvent (e.g., CDCl₃).

  • Acquire the ¹H NMR spectrum using a high-field NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and compare the chemical shifts and coupling constants to the expected values for this compound.

  • For qNMR, a certified internal standard with a known concentration is added to the sample to allow for absolute quantification.

Mass Spectrometry (MS): Molecular Weight Confirmation

Mass spectrometry is used to determine the molecular weight of the synthesized compound, providing further confirmation of its identity.[23] For this compound, the presence of a chlorine atom will result in a characteristic isotopic pattern in the mass spectrum.[24]

Why MS is Informative:

  • Molecular Weight Verification: Confirms that the synthesized compound has the correct molecular mass. The monoisotopic mass of this compound is 187.00362 g/mol .[25]

  • Isotopic Pattern Analysis: The presence of chlorine (with isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will produce a molecular ion peak (M+) and an M+2 peak with a ~3:1 intensity ratio, which is a definitive indicator of a single chlorine atom in the molecule.[24]

  • Fragmentation Analysis: Can provide structural information based on the fragmentation pattern of the molecule.[26][27][28][29]

Comparative Summary of Purity Assessment Techniques

Technique Principle Information Provided Advantages Limitations
Melting Point Change in physical state from solid to liquid.[30]Purity indication (range), identity confirmation.[9][10]Simple, rapid, inexpensive.[30]Not quantitative, insensitive to small amounts of impurities.
HPLC Differential partitioning between a stationary and mobile phase.[13]Quantitative purity, impurity profile.[16]High resolution, quantitative, sensitive.[16]Requires a suitable chromophore, method development can be time-consuming.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Structural confirmation, quantitative purity (qNMR).[21]Provides structural information, absolute quantification possible.[7]Lower sensitivity than HPLC, requires more expensive instrumentation.
Mass Spectrometry Mass-to-charge ratio of ionized molecules.[23]Molecular weight, elemental composition (high resolution), structural information.[26][27]High sensitivity, provides molecular weight and isotopic information.Can be destructive, may not be suitable for all compounds.

Conclusion: An Integrated Approach to Purity Assessment

Assessing the purity of synthesized this compound requires a multi-faceted and logical approach. Beginning with a robust purification method like recrystallization lays the foundation for accurate analysis. Subsequently, employing a suite of orthogonal analytical techniques—melting point analysis for a quick check, HPLC for quantitative impurity profiling, NMR for structural confirmation and absolute purity, and MS for molecular weight verification—creates a self-validating system that ensures the highest level of scientific integrity. This comprehensive strategy provides the necessary confidence for researchers, scientists, and drug development professionals to proceed with their work, knowing that the quality of their starting material is beyond reproach.

References

Navigating the Bioactive Landscape of Chloro-Nitrophenyl Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

A note to our readers: Initial research for a comparative guide on the biological activity of (3-chloro-2-nitrophenyl)methanol derivatives revealed a significant gap in the publicly available scientific literature. Direct comparative studies on a series of simple derivatives (e.g., esters or ethers) of this specific molecule, with corresponding experimental data, are not readily accessible.

Therefore, this guide has been expertly curated to address the broader, yet highly relevant, topic of the biological activity of compounds incorporating the chloro-nitrophenyl moiety . By examining a range of structurally diverse molecules that share this key pharmacophore, we can extrapolate valuable insights into the structure-activity relationships that govern their antimicrobial and anticancer properties. This approach allows us to provide a robust and scientifically grounded comparison for researchers, scientists, and drug development professionals, while also highlighting promising avenues for future research into direct derivatives of this compound.

Introduction: The Therapeutic Potential of the Chloro-Nitrophenyl Scaffold

The combination of chloro and nitro functionalities on a phenyl ring creates a unique electronic environment that is frequently exploited in medicinal chemistry to generate compounds with potent biological activities. The electron-withdrawing nature of both the chlorine atom and the nitro group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its ability to interact with biological targets and its metabolic stability. This guide will explore the impact of this scaffold on two key areas of therapeutic interest: antimicrobial and anticancer applications.

Comparative Analysis of Biological Activity

To illustrate the diverse biological activities of chloro-nitrophenyl-containing compounds, we will examine representative molecules from different structural classes and compare their reported biological data.

Antimicrobial Activity

The chloro-nitrophenyl motif is a key feature in a variety of compounds exhibiting antibacterial and antifungal properties. The mechanism of action often involves the reduction of the nitro group within microbial cells to form reactive nitroso and hydroxylamino species. These intermediates can induce cellular damage through various mechanisms, including DNA damage and inhibition of essential enzymes.

A series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide derivatives have been synthesized and evaluated for their in-vitro antibacterial activity.[1] The presence of the chloro-nitrophenyl moiety is a common feature in many active compounds within this class.

Table 1: Comparative Antimicrobial Activity of Selected Chloro-Nitrophenyl Derivatives

Compound ClassDerivativeTarget Organism(s)Activity (MIC/Zone of Inhibition)Reference
AzetidinonesN-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamidesGram-positive & Gram-negative bacteriaModerate to good activity[1]
Thiazolidinones5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinonesGram-positive & Gram-negative microorganismsActive antimicrobial agent[2]
ChloroquinolinesNovel chloroquinoline derivativesGram-positive & Gram-negative bacteria, FungiScreened for antimicrobial activity[3]

Note: Direct comparison of activity is challenging due to variations in experimental protocols between studies. The data presented here is for illustrative purposes.

Anticancer Activity

The chloro-nitrophenyl scaffold has also been incorporated into numerous compounds with promising anticancer activity. The cytotoxic effects of these molecules can arise from multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

For instance, a series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones demonstrated significant anticancer activity against a panel of 60 human cancer cell lines.[2] The lead compounds from this series inhibited the growth of all tested cancer cell lines at submicromolar and micromolar concentrations.[2]

Table 2: Comparative Anticancer Activity of Selected Chloro-Nitrophenyl Derivatives

Compound ClassDerivativeCancer Cell Line(s)Activity (IC50 / GI50)Reference
Thiazolidinones3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acidNCI-60 panelMean GI50: 1.57 µM[2]
Oxadiazoles4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenolVariousPromising antibacterial activity, also screened for anticancer potential[4]
TriazolesTriazole-based derivatives targeting PD-L1 and VEGFR-2HT-29, A-549, MCF-7Chloro-substituted derivatives showed notable effects[5]

Note: IC50 (half-maximal inhibitory concentration) and GI50 (50% growth inhibition) are common measures of anticancer activity.

Structure-Activity Relationship (SAR) Insights

The biological activity of chloro-nitrophenyl compounds is highly dependent on the nature and position of other substituents on the molecule. While a comprehensive SAR study on this compound derivatives is not available, we can infer some general principles from the broader class of compounds:

  • Position of Substituents: The relative positions of the chloro and nitro groups on the phenyl ring, as well as the position of the entire chloro-nitrophenyl moiety on the larger molecular scaffold, can significantly impact biological activity.

  • Nature of the Scaffold: The core heterocyclic or acyclic structure to which the chloro-nitrophenyl group is attached plays a crucial role in determining the overall pharmacological profile of the molecule.

  • Additional Functional Groups: The presence of other functional groups can modulate the compound's solubility, lipophilicity, and ability to interact with specific biological targets, thereby influencing its potency and selectivity.

SAR_Insights cluster_scaffold Core Scaffold cluster_substituents Substituents cluster_activity Biological Activity Scaffold Molecular Scaffold (e.g., Azetidinone, Thiazolidinone) Activity Antimicrobial / Anticancer Potency & Selectivity Scaffold->Activity Determines overall pharmacological profile CNP (3-Chloro-2-nitrophenyl) Moiety CNP->Activity Key pharmacophore influencing activity Other_Subs Other Substituents (R groups) Other_Subs->Activity Modulates solubility, lipophilicity, and target interaction

Caption: Key factors influencing the biological activity of chloro-nitrophenyl compounds.

Experimental Protocols

To facilitate further research and ensure the reproducibility of findings, this section provides detailed methodologies for key experiments cited in the literature.

Synthesis of Chloro-Nitrophenyl Derivatives

The synthesis of complex molecules containing the chloro-nitrophenyl moiety often involves multi-step reaction sequences. For example, the synthesis of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide derivatives involves the initial formation of a Schiff base (N'-arylidene-4-nitrobenzohydrazide) followed by a cyclocondensation reaction with chloroacetyl chloride.[1]

General Procedure for the Synthesis of N'-arylidene-4-nitrobenzohydrazide (Schiff Bases):

  • Dissolve an equimolar amount of 4-nitrobenzohydrazide and the appropriate aromatic aldehyde in ethanol.

  • Add a few drops of a suitable catalyst (e.g., concentrated sulfuric acid).

  • Reflux the mixture for a specified period.

  • Cool the reaction mixture and pour it into crushed ice.

  • Filter, dry, and recrystallize the resulting solid product.[1]

General Procedure for the Synthesis of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamides:

  • React the synthesized Schiff base with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dioxane).

  • The specific reaction conditions (temperature, time) will vary depending on the substrates.[1]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Step 1: Schiff Base Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclocondensation cluster_product Final Product Hydrazide 4-Nitrobenzohydrazide Reaction1 Condensation (Ethanol, H2SO4 cat.) Hydrazide->Reaction1 Aldehyde Aromatic Aldehyde Aldehyde->Reaction1 Schiff_Base N'-arylidene-4-nitrobenzohydrazide Reaction1->Schiff_Base Reaction2 Reaction with Chloroacetyl Chloride (Dioxane, Et3N) Schiff_Base->Reaction2 Azetidinone N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide Reaction2->Azetidinone

Caption: Generalized workflow for the synthesis of azetidinone derivatives.

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is typically evaluated using standard methods such as the broth microdilution or agar disk diffusion assays to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method (General Protocol):

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (temperature, time).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

MTT Assay (General Protocol):

  • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion and Future Perspectives

While a direct comparative guide on this compound derivatives is currently limited by the available data, this comprehensive analysis of the broader class of chloro-nitrophenyl compounds provides valuable insights for researchers in the field. The evidence strongly suggests that the chloro-nitrophenyl scaffold is a privileged pharmacophore for the development of novel antimicrobial and anticancer agents.

Future research should focus on the systematic synthesis and biological evaluation of a series of simple this compound derivatives, such as esters and ethers with varying chain lengths and electronic properties. Such studies would provide crucial data to establish a clear structure-activity relationship and could lead to the identification of new lead compounds with improved potency and selectivity. The experimental protocols outlined in this guide provide a solid foundation for these future investigations.

References

A Comparative Guide to the Applications of Substituted Nitrophenylmethanols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemistry and biology, the precise control over molecular function is paramount. Substituted nitrophenylmethanols, particularly the ortho-nitrobenzyl scaffold, have emerged as indispensable tools, offering spatiotemporal control over a vast array of chemical and biological processes through the action of light. This guide provides an in-depth comparison of substituted nitrophenylmethanols, elucidating their applications in organic synthesis, materials science, and pharmacology. We will explore the causality behind experimental choices, present detailed protocols, and offer comparative data to inform your research and development endeavors.

The Power of Light: The Photochemistry of o-Nitrobenzyl Derivatives

The utility of o-nitrobenzyl compounds stems from their ability to function as photolabile protecting groups (PPGs), often referred to as "caging" groups.[1][2] Upon irradiation with UV light, typically in the range of 300-365 nm, the o-nitrobenzyl group undergoes an intramolecular rearrangement, leading to its cleavage and the release of the protected molecule.[3][4] This process is initiated by the photoexcitation of the nitro group, which then abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.[4] This intermediate subsequently rearranges to release the protected functional group and generate a 2-nitrosobenzaldehyde byproduct.[5]

The efficiency of this photocleavage is highly dependent on the substitution pattern on the aromatic ring and at the benzylic position, as well as the nature of the protected molecule (the leaving group).[5][6][7]

A Comparative Analysis of Substituted Nitrophenylmethanols

The strategic placement of substituents on the nitrophenylmethanol core allows for the fine-tuning of its photochemical properties, including absorption wavelength, quantum yield (Φ), and cleavage kinetics.

Positional Isomerism: Why ortho?

While meta- and para-nitrobenzyl derivatives exist, the ortho isomer is almost exclusively used as a photolabile protecting group. This is due to the geometric requirement for the intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, a key step in the cleavage mechanism. In the meta and para isomers, the nitro group is too distant from the benzylic protons for this intramolecular reaction to occur efficiently.[8] Consequently, their quantum yields for photocleavage are significantly lower, rendering them impractical for most applications.

Impact of Ring Substituents on Photochemical Efficiency

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the aromatic ring can significantly influence the photochemical properties of o-nitrobenzyl derivatives.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) groups generally lead to a red-shift in the absorption maximum, allowing for the use of longer, less-damaging wavelengths of light.[5] A prominent example is the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, also known as the nitroveratryl (NV) group, which is widely used for its favorable absorption profile.[5] However, the introduction of EDGs can sometimes lead to a decrease in the quantum yield of uncaging.[9]

  • Electron-Withdrawing Groups (EWGs): The effect of EWGs is more complex. While they can influence the electronic properties of the chromophore, their impact on the quantum yield is not always predictable and can be influenced by other factors such as steric hindrance.[10] The presence of a second nitro group, as in the 2,6-dinitrobenzyl scaffold, has been shown to increase the quantum yield, likely by increasing the probability of the initial photoexcitation.[4]

Substituents at the Benzylic Carbon

Modification at the benzylic carbon, the site of hydrogen abstraction, has a profound effect on the cleavage efficiency. Introducing a methyl group at the α-carbon (e.g., in the 1-(2-nitrophenyl)ethyl, NPE group) can dramatically increase the quantum yield of photolysis. This is attributed to the increased stability of the benzylic radical formed after hydrogen abstraction.[11]

Table 1: Comparative Photochemical Properties of Selected Substituted o-Nitrobenzyl Derivatives

Protecting GroupSubstituentsTypical λmax (nm)Quantum Yield (Φ)Key Features & Applications
o-Nitrobenzyl (NB)None~280-320~0.01 - 0.1The parent compound, widely used in synthesis.
4,5-Dimethoxy-2-nitrobenzyl (DMNB/NV)4,5-dimethoxy~350-365~0.001 - 0.05Red-shifted absorption, suitable for biological applications.[5]
1-(2-Nitrophenyl)ethyl (NPE)α-methyl~280-320~0.1 - 0.7Higher quantum yield than NB.[11]
2,6-Dinitrobenzyl6-nitro~280-320~0.1 - 0.3Increased quantum yield.[4]

Applications in Organic Synthesis: The Art of Protection and Deprotection

The primary application of substituted nitrophenylmethanols in organic synthesis is the protection of a wide range of functional groups, including alcohols, phenols, carboxylic acids, amines, and phosphates.[4] The mild, reagent-free deprotection conditions make them orthogonal to many traditional protecting groups that require acidic, basic, or hydrogenolytic cleavage.

Experimental Protocol: Protection of an Alcohol with 4,5-Dimethoxy-2-nitrobenzyl Bromide

This protocol provides a general procedure for the protection of a primary alcohol using the widely-used DMNB group.

Diagram 1: Workflow for Alcohol Protection and Photodeprotection

G cluster_protection Protection cluster_deprotection Photodeprotection A Alcohol (R-OH) B NaH in dry THF A->B Deprotonation C Alkoxide (R-O-Na+) B->C D 4,5-Dimethoxy-2-nitrobenzyl bromide C->D SN2 Reaction E Protected Alcohol D->E F Protected Alcohol G UV light (365 nm) in a suitable solvent F->G Irradiation H Released Alcohol (R-OH) + Byproduct G->H

Caption: General workflow for the protection of an alcohol with a nitrobenzyl group and its subsequent photolytic deprotection.

Materials:

  • Alcohol to be protected

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • 4,5-Dimethoxy-2-nitrobenzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the alcohol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add NaH (1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 4,5-dimethoxy-2-nitrobenzyl bromide (1.1 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol: Photodeprotection of a DMNB-Protected Alcohol

Materials:

  • DMNB-protected alcohol

  • Suitable solvent (e.g., methanol, acetonitrile, dichloromethane)

  • Photochemical reactor (e.g., Rayonet reactor with 365 nm lamps) or a high-power LED lamp

  • Quartz or borosilicate glass reaction vessel

Procedure:

  • Dissolve the DMNB-protected alcohol in a suitable solvent in a quartz or borosilicate glass reaction vessel. The concentration should be optimized to ensure efficient light penetration.

  • Irradiate the solution with UV light (typically 365 nm) at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the deprotected alcohol by flash column chromatography to remove the 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct.

Applications in Materials Science: Crafting Photoresponsive Polymers

Substituted nitrophenylmethanols, particularly o-nitrobenzyl derivatives, are extensively used to create photoresponsive polymers and hydrogels.[1][12][13] By incorporating these moieties as crosslinkers or as pendant groups on the polymer backbone, materials can be designed to degrade, change their mechanical properties, or alter their surface chemistry upon exposure to light.[14][15]

Diagram 2: Photoinduced Degradation of a Hydrogel Crosslinked with an o-Nitrobenzyl Derivative

G cluster_before Before Irradiation cluster_after After Irradiation (365 nm) p1 crosslinker o-NB Crosslinker p1->crosslinker p2 p2->crosslinker p3 p3->crosslinker p4 p4->crosslinker UV UV Light p1_d cleaved Cleaved Crosslinker p1_d->cleaved p2_d p2_d->cleaved p3_d p3_d->cleaved p4_d p4_d->cleaved

Caption: Schematic of a polymer network with o-nitrobenzyl crosslinkers that degrade upon UV irradiation, leading to a change in material properties.

The rate of degradation and the change in mechanical properties of these materials can be tuned by the choice of the o-nitrobenzyl derivative. For instance, hydrogels crosslinked with derivatives that have a higher quantum yield of photocleavage will degrade faster under the same light intensity.[12] This allows for the precise spatiotemporal control of material properties, which is highly valuable in applications such as cell culture, tissue engineering, and drug delivery.[12][14]

Table 2: Comparison of o-Nitrobenzyl Derivatives in Photoresponsive Hydrogels

o-Nitrobenzyl CrosslinkerKey FeatureImpact on Hydrogel PropertiesReference
Based on unsubstituted o-nitrobenzyl alcoholStandard cleavage efficiencyModerate degradation rate[12]
Based on 1-(2-nitrophenyl)ethanolHigher quantum yieldFaster degradation rate[12]
Wavelength-orthogonal o-nitrobenzyl derivativesDifferent absorption maximaSequential degradation with different wavelengths of light[12]

Pharmacological Applications: From "Caged" Drugs to Bioactive Molecules

The application of substituted nitrophenylmethanols in pharmacology is twofold: as photolabile protecting groups to create "caged" bioactive molecules for controlled release, and as core structures with intrinsic biological activity.

"Caged" Compounds for Spatiotemporal Control

The concept of "caging" involves rendering a biologically active molecule inactive by attaching a photolabile protecting group.[1][2] Upon irradiation, the "cage" is removed, releasing the active molecule at a specific time and location. This technology has revolutionized the study of dynamic biological processes, particularly in neuroscience and cell biology. For example, "caged" neurotransmitters like glutamate and GABA allow for the precise stimulation of individual neurons with light.[3] Similarly, "caged" second messengers, signaling lipids, and even proteins provide researchers with powerful tools to dissect complex signaling pathways.[16]

Intrinsic Biological Activity of Nitrophenylmethanol Derivatives

Beyond their use as photolabile linkers, some substituted nitrophenylmethanol derivatives have been shown to possess intrinsic biological activities.

  • Antimicrobial and Antifungal Activity: Several studies have reported the antibacterial and antifungal properties of nitroaromatic compounds, including derivatives of nitrobenzyl alcohol.[17][18][19] The presence of the nitro group and other substituents on the aromatic ring can contribute to their ability to inhibit the growth of various microorganisms. For example, certain nitrobenzyl-oxy-phenol derivatives have shown significant activity against Moraxella catarrhalis.[18]

  • Anticancer and Cytotoxic Activity: The cytotoxic potential of nitro-substituted aromatic compounds has also been investigated.[20][21][22][23][24] Some novel pyrazole-1-carboxamide analogues containing a 4-nitrophenyl moiety have demonstrated promising cytotoxicity against breast cancer cell lines.[20] The mechanism of action is often complex and can involve the generation of reactive oxygen species and induction of apoptosis.

Table 3: Selected Pharmacological Activities of Substituted Nitrophenyl Derivatives

Compound ClassBiological ActivityExampleReference
Nitrobenzyl-oxy-phenolsAntibacterial2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol[18]
Pyrazole-1-carboxamides with 4-nitrophenyl groupCytotoxic (anticancer)N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide[20]
Dihalogeno-nitrobenzenesAntifungal1,3-Dichloro-5-nitrobenzene[17]

Conclusion

Substituted nitrophenylmethanols, with the ortho-nitrobenzyl group at the forefront, represent a versatile and powerful class of compounds. Their unique photochemical properties have enabled significant advancements in organic synthesis, materials science, and pharmacology. By understanding the structure-property relationships that govern their photoreactivity, researchers can rationally design and select the optimal nitrophenylmethanol derivative for a specific application. This guide has provided a comparative overview, supported by experimental data and protocols, to empower scientists and drug development professionals in harnessing the full potential of these light-sensitive molecules. As research continues to push the boundaries of spatiotemporal control in chemistry and biology, the applications of substituted nitrophenylmethanols are poised to expand even further.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of (3-chloro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and pharmaceutical development, the integrity of our work is intrinsically linked to the safety of our practices. Handling specialized reagents like (3-chloro-2-nitrophenyl)methanol requires not only precision in application but also foresight in management and disposal. This guide moves beyond mere procedural lists to provide a deep, actionable framework for the safe and compliant disposal of this compound, ensuring the protection of both personnel and the environment.

Hazard Assessment and Waste Characterization: Understanding the "Why"

This compound is a halogenated nitroaromatic compound. Its chemical structure dictates its hazard profile and, consequently, its disposal pathway. The presence of a nitro group suggests potential reactivity and thermal instability, while the chlorinated phenyl ring classifies it as a halogenated organic waste.[1][2][3]

Due to its classification, it falls under the regulatory framework of the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the management of hazardous waste from "cradle-to-grave."[4][5] All personnel handling this compound must be trained on its specific hazards as part of a laboratory's Chemical Hygiene Plan (CHP), a requirement under OSHA's Laboratory Standard.[6][7]

Based on data from structurally similar compounds, this compound should be handled as a substance with the following potential hazards:

Property Identifier/Classification Source
CAS Number 77158-86-2[8]
Molecular Formula C₇H₆ClNO₃[8]
GHS Hazard Classifications (Anticipated) Acute Toxicity (Oral, Dermal, Inhalation)[9][10]
Skin Corrosion/Irritation[9][11]
Serious Eye Damage/Irritation[9][11]
Specific Target Organ Toxicity (Single Exposure)[10]
Waste Category Halogenated Organic Hazardous Waste[12]

Essential Safety Protocols and Personal Protective Equipment (PPE)

Before beginning any procedure that will generate waste, the principle of "As Low As Reasonably Achievable" (ALARA) exposure must be applied. Engineering controls, such as a certified chemical fume hood, are mandatory to prevent inhalation of dust or vapors.[7]

The following PPE is required, with the causality for each item explained:

  • Eye and Face Protection : Chemical safety goggles are mandatory. The anticipated severe eye irritation potential means that standard safety glasses do not offer sufficient protection from splashes or fine particulates.[11]

  • Hand Protection : Nitrile or other chemically resistant gloves are essential. Inspect gloves for any signs of degradation or puncture before use. Given the likelihood of skin irritation and potential for dermal absorption, this is a critical barrier.[11]

  • Protective Clothing : A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect against skin contact from spills.

Step-by-Step Disposal Protocol

The disposal of this compound is not a single action but a systematic process. Adherence to this workflow ensures safety and regulatory compliance.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the most critical step to prevent dangerous chemical reactions and ensure correct disposal. Never mix incompatible waste streams.[13]

  • Solid Waste : Collect contaminated solid materials such as weighing papers, gloves, and absorbent pads used during handling. Place these items in a designated, robust plastic bag or a wide-mouth container clearly marked for "Solid Halogenated Organic Waste."

  • Liquid Waste : If the compound is dissolved in a solvent, collect the solution in a dedicated, chemically compatible container (e.g., a glass or polyethylene bottle). Do not mix with non-halogenated solvent waste.

  • Empty Containers (Acutely Hazardous Waste) : The original container of this compound is considered hazardous waste even when "empty," as residual amounts remain. To decontaminate the container, it must be triple-rinsed. The first rinseate is considered acutely hazardous and MUST be collected as liquid hazardous waste.[13][14] Subsequent rinses should also be collected.

Step 2: Containerization

All hazardous waste must be stored in containers that are compatible with the chemical, are in good condition, and can be securely sealed.[14][15]

  • Use the original container for liquid waste when possible, or a designated hazardous waste container provided by your institution's Environmental Health and Safety (EHS) department.

  • Ensure the container is not leaking and the exterior is clean.

  • Crucially, keep the container closed at all times except when adding waste. [14] This minimizes the release of vapors and prevents spills.

Step 3: Comprehensive Labeling

Improperly labeled waste is a significant safety risk and a compliance violation. As soon as the first drop of waste enters the container, it must be labeled.[15]

Your hazardous waste label must include:

  • The words "Hazardous Waste" .

  • The full, unabbreviated chemical name: "this compound" . If in a solution, list all components and their approximate percentages.

  • The specific hazard characteristics (e.g., "Toxic," "Irritant").

  • The Accumulation Start Date (the date the first waste was added).

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste at or near the point of generation in a designated SAA.[14]

  • The SAA must be under the control of the laboratory personnel.

  • Use secondary containment (such as a chemical-resistant tray or tub) for all liquid waste containers to contain potential leaks.

  • Segregate the this compound waste from incompatible materials, particularly strong bases, acids, and oxidizing agents.[10]

Step 5: Final Disposal Arrangement

Hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[5][16] It is illegal and unsafe to dispose of this chemical via standard trash or down the drain.[14] Schedule regular pickups to avoid accumulating more than 55 gallons of hazardous waste in your SAA.[14]

Spill Management Protocol

In the event of a small spill within a chemical fume hood:

  • Alert & Evacuate : Alert personnel in the immediate area.

  • Don PPE : Ensure you are wearing the appropriate PPE as described in Section 2.

  • Contain & Absorb : Cover the spill with a chemical absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels on a neat spill.

  • Collect Waste : Carefully scoop the absorbent material into a designated container for solid hazardous waste.

  • Decontaminate : Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Start: Waste Generation cluster_1 Step 1: Segregation & Characterization cluster_2 Step 2 & 3: Containerization & Labeling cluster_3 Step 4: Storage cluster_4 Step 5: Final Disposal start Generate this compound Waste waste_type What is the Waste Form? start->waste_type solid_waste Containerize in Labeled Bag/Tub 'Solid Halogenated Waste' waste_type->solid_waste Contaminated Solids (Gloves, Paper) liquid_waste Containerize in Labeled Bottle 'Liquid Halogenated Waste' waste_type->liquid_waste Liquid Residue or Solution container_rinse Triple-Rinse Container Collect ALL Rinsate as Liquid Halogenated Waste waste_type->container_rinse Empty Original Container store Store in Secondary Containment in Designated Satellite Area solid_waste->store liquid_waste->store container_rinse->store dispose Arrange Pickup by Licensed Hazardous Waste Contractor via EHS store->dispose

Caption: Disposal workflow for this compound.

Conclusion

The responsible management of chemical reagents like this compound is a non-negotiable aspect of scientific excellence. By understanding the chemical principles behind the hazards, adhering to a systematic disposal protocol, and following all institutional and federal regulations, we uphold our commitment to a safe and sustainable research environment.

References

A Senior Application Scientist's Guide to the Safe Handling and Disposal of (3-chloro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-proven safety and logistical information for handling (3-chloro-2-nitrophenyl)methanol. The protocols herein are designed to be a self-validating system, grounded in the established hazard profiles of structurally related chloro-nitro aromatic compounds, ensuring you can manage this substance with confidence and precision.

Hazard Assessment: Understanding the Intrinsic Risks

This compound belongs to the family of chloro-nitro aromatic compounds. While specific toxicological data for this exact molecule is not extensively published, the known hazards of its structural analogues provide a reliable basis for a rigorous safety assessment.

Compounds such as chloronitrobenzenes and nitrobenzyl alcohols are known to cause significant health effects.[1][2][3][4] The primary hazards associated with this chemical class, and therefore prudently assumed for this compound, include:

  • Acute Toxicity: These compounds can be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[2][3][5]

  • Irritation: Expect this compound to cause skin, eye, and respiratory tract irritation.[2][6][7]

  • Organ Effects: A significant hazard of nitroaromatic compounds is the potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like dizziness, headache, and cyanosis (blue skin).[1][3][4] Prolonged or repeated exposure may also lead to liver and kidney damage.[1][4]

  • Thermal Decomposition: When heated to decomposition, chloro-nitro aromatics can release highly toxic and corrosive fumes, including nitrogen oxides (NOx), hydrogen chloride (HCl), and phosgene.[5][8]

Given these potential hazards, a conservative and stringent approach to handling is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not merely a checklist item but a critical, risk-mitigation strategy. All handling of this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood.

PPE ComponentSpecification & Rationale
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Nitrile) is required. Nitrile provides good resistance against a range of chemicals. The outer glove should be removed and disposed of immediately after the procedure, while the inner glove is removed upon exiting the work area. Always inspect gloves for tears or punctures before use.[6]
Eye Protection Chemical safety goggles are mandatory to provide a complete seal around the eyes, protecting against splashes and potential dust particles.[9][10] A face shield should be worn over the goggles when handling larger quantities (>10g) or during procedures with a high splash risk.
Body Protection A flame-resistant laboratory coat must be worn and fully buttoned. Ensure cuffs are snug. For procedures involving significant quantities, consider disposable chemical-resistant coveralls.[3][11]
Respiratory Protection All work must be performed in a certified chemical fume hood to control exposure to dust or vapors. If engineering controls are not sufficient or during a large spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates would be necessary.[3]

Operational Plan: A Step-by-Step Handling Protocol

This protocol ensures that this compound is handled in a manner that minimizes exposure and prevents contamination.

Preparation and Pre-Handling Checklist
  • Verify Fume Hood Operation: Confirm the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

  • Assemble all Materials: Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, glassware, solvents, waste containers) is present and decontaminated.

  • Designate Work Zone: Clearly define the area within the fume hood where the compound will be handled to prevent spreading potential contamination.

  • PPE Donning: Put on all required PPE as specified in the table above before entering the designated work area.

Handling Workflow Diagram

The following diagram illustrates the logical flow for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Decontamination P1 Verify Fume Hood Certification & Airflow P2 Assemble & Decontaminate All Equipment P1->P2 P3 Don Required PPE (Lab Coat, Goggles, Double Gloves) P2->P3 H1 Transfer Compound from Stock Container P3->H1 Begin Work H2 Weigh Compound (Use anti-static weigh boat) H1->H2 H3 Add to Solvent or Reaction Vessel H2->H3 H4 Securely Close Stock Container H3->H4 C1 Segregate Contaminated Waste (Gloves, Tips, Weigh Boats) H4->C1 Complete Work C2 Decontaminate Work Surface (e.g., 70% Ethanol) C1->C2 C3 Remove Outer Gloves Before Exiting Hood C2->C3 C4 Wash Hands Thoroughly After Removing All PPE C3->C4

Caption: Workflow for handling this compound.

Weighing and Transfer
  • Minimize Dust: Handle the solid form of this compound carefully to avoid generating dust.[12] Use a spatula to transfer the material.

  • Static Control: Use an anti-static weigh boat or grounding strap if weighing powder, as finely dispersed particles can form explosive mixtures in the air.[3]

  • Container Management: After dispensing the required amount, securely close the primary container.[6][12]

  • Cleaning: Wipe the spatula and any surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol) and dispose of the cloth in the solid hazardous waste container.

Disposal Plan: Responsible Waste Management

Improper disposal of hazardous chemicals is a serious compliance violation and environmental hazard.[13] A segregated waste stream is essential.

Waste Segregation
Waste StreamContainer TypeDescription & Instructions
Solid Waste Lined, sealed plastic pail or drum labeled "Halogenated Organic Solid Waste".Includes contaminated gloves, weigh boats, paper towels, and any residual this compound solid.[14]
Liquid Waste Clearly labeled, sealable container (e.g., 10L jerry can) for "Halogenated Organic Liquid Waste".Includes all solutions containing this compound. Do not mix with non-halogenated solvent waste to avoid costly disposal procedures.[13][15] The container must be kept in secondary containment.[16]
Sharps Waste Puncture-proof sharps container.Includes any contaminated needles or razor blades.
Empty Containers Original Manufacturer's BottleThe primary container of this compound must be disposed of as hazardous waste. The first rinse of the container with a suitable solvent must be collected and disposed of as halogenated liquid waste.[16]

Disposal Workflow Diagram

G cluster_generation Waste Generation Point cluster_streams Segregated Waste Streams cluster_disposal Final Disposal Gen Handling Procedure (Experiment Complete) Solid Solid Waste (Gloves, Weigh Boats) -> Halogenated Solid Bin Gen->Solid Liquid Liquid Waste (Solutions, Rinsate) -> Halogenated Liquid Carboy Gen->Liquid Container Empty Stock Bottle -> Collect for Lab Pack Gen->Container Pickup Label All Containers with Hazardous Waste Tags Liquid->Pickup EHS Request Pickup by Environmental Health & Safety (EHS) Pickup->EHS

Caption: Waste segregation and disposal workflow.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Spill: Evacuate the area. For a small spill within a fume hood, use an absorbent material compatible with halogenated organics, collect it in a sealed container, and dispose of it as hazardous solid waste. For larger spills, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) department immediately.

By adhering to these rigorous, well-reasoned protocols, you can effectively mitigate the risks associated with handling this compound, ensuring the safety of yourself and your colleagues while maintaining the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.